Product packaging for 1-Hydroxyoctadecane-d2(Cat. No.:)

1-Hydroxyoctadecane-d2

Cat. No.: B1368249
M. Wt: 272.5 g/mol
InChI Key: GLDOVTGHNKAZLK-CPLZMPMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Hydroxyoctadecane-d2 is a useful research compound. Its molecular formula is C18H38O and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O B1368249 1-Hydroxyoctadecane-d2

Properties

Molecular Formula

C18H38O

Molecular Weight

272.5 g/mol

IUPAC Name

1,1-dideuteriooctadecan-1-ol

InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i18D2

InChI Key

GLDOVTGHNKAZLK-CPLZMPMBSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Octadecyl-1,1-D2 Alcohol: Chemical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol. Due to the limited availability of specific experimental data for this isotopically labeled compound, this guide leverages data from its non-deuterated analogue, n-octadecyl alcohol, and established principles of isotopic labeling to provide a thorough resource for its application in research and development.

Core Chemical Properties

N-Octadecyl-1,1-D2 alcohol is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CD₂OH. The replacement of two protium atoms with deuterium at the C1 position makes it a valuable tool in various analytical and metabolic studies.

Physicochemical Data

The physical and chemical properties of N-Octadecyl-1,1-D2 alcohol are expected to be very similar to those of n-octadecyl alcohol. The primary difference lies in the molecular weight due to the presence of two deuterium atoms.

PropertyValue (for n-Octadecyl alcohol)Notes
Molecular Formula C₁₈H₃₆D₂OThe molecular formula for the deuterated compound.
Molecular Weight 272.52 g/mol Calculated for the deuterated compound. The molar mass of the non-deuterated form is 270.49 g/mol .[1]
Appearance White waxy solid, flakes, or granulesBased on the appearance of n-octadecyl alcohol.[2]
Melting Point 57-60 °C[2]
Boiling Point 210 °C at 15 mmHg[1]
Density ~0.812 g/mL at 25 °C[2]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform.[2]
CAS Number 86369-69-9For N-Octadecyl-1,1-D2 alcohol.[3][4]
Unlabelled CAS Number 112-92-5For n-octadecyl alcohol.[3]

Synthesis and Experimental Protocols

The most common method for the preparation of N-Octadecyl-1,1-D2 alcohol is the reduction of stearic acid or its corresponding ester (e.g., methyl stearate or ethyl stearate) with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation, as it is a powerful reducing agent that provides a clean and efficient source of deuterium atoms.

Experimental Protocol: Synthesis of N-Octadecyl-1,1-D2 alcohol

This protocol is a representative procedure for the synthesis of N-Octadecyl-1,1-D2 alcohol via the reduction of ethyl stearate using lithium aluminum deuteride.

Materials:

  • Ethyl stearate

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate

  • 10% Sulfuric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of lithium aluminum deuteride in anhydrous diethyl ether is carefully prepared in the reaction flask under an inert atmosphere.

  • Addition of Ester: A solution of ethyl stearate in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the complete reduction of the ester.

  • Quenching: The reaction flask is cooled in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with extreme care as the reaction is highly exothermic and produces hydrogen gas.

  • Work-up: A 10% solution of sulfuric acid is added to the mixture to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Octadecyl-1,1-D2 alcohol.

  • Characterization: The final product can be further purified by recrystallization or chromatography. The identity and purity of the product should be confirmed by spectroscopic methods such as Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Characterization

The introduction of deuterium at the C1 position leads to characteristic changes in the spectroscopic data of the molecule.

  • Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will be observed at m/z 272, which is two mass units higher than that of the non-deuterated n-octadecyl alcohol (m/z 270).

  • Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear in the region of 2200-2100 cm⁻¹, a region that is typically free of other vibrations, providing a clear diagnostic signal for the presence of the deuterium label. The O-H stretching vibration will still be present around 3300-3400 cm⁻¹ (broad) for the alcohol group.

  • ¹H NMR Spectroscopy: The signal corresponding to the protons on the carbon bearing the hydroxyl group (α-protons) in n-octadecyl alcohol, which typically appears as a triplet around 3.6 ppm, will be absent in the ¹H NMR spectrum of N-Octadecyl-1,1-D2 alcohol.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the deuterium atoms (C1) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). The chemical shift of this carbon will also be slightly shifted upfield compared to its non-deuterated counterpart.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of N-Octadecyl-1,1-D2 alcohol to its potential applications in research.

Synthesis_and_Application_Workflow Start Starting Material (Stearic Acid or Ester) Synthesis Synthesis via Reduction with LiAlD₄ Start->Synthesis Reduction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization (MS, IR, NMR) Purification->Characterization Purified Product FinalProduct N-Octadecyl-1,1-D2 alcohol Characterization->FinalProduct Confirmed Structure Application Research Applications FinalProduct->Application Tracer Metabolic Tracer Studies Application->Tracer Standard Internal Standard in Mass Spectrometry Application->Standard

Caption: Workflow for the synthesis and application of N-Octadecyl-1,1-D2 alcohol.

Applications in Research and Drug Development

Deuterated compounds like N-Octadecyl-1,1-D2 alcohol are invaluable tools in various scientific disciplines:

  • Metabolic Studies: It can be used as a tracer to study the metabolic fate of fatty alcohols and related lipids in biological systems. The deuterium label allows for the differentiation of the administered compound from endogenous pools.

  • Mass Spectrometry: It serves as an excellent internal standard for the quantification of n-octadecyl alcohol and other related long-chain alcohols in complex biological matrices. Its chemical behavior is nearly identical to the analyte, but it is distinguishable by its mass.

  • Drug Development: In the development of drugs that are long-chain fatty alcohols or are metabolized to such compounds, N-Octadecyl-1,1-D2 alcohol can be used in pharmacokinetic and drug metabolism studies to accurately track the compound's absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a foundational understanding of the chemical properties and experimental considerations for N-Octadecyl-1,1-D2 alcohol. Researchers and scientists can utilize this information to effectively incorporate this valuable isotopic-labeled compound into their studies.

References

An In-depth Technical Guide to the Synthesis of N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-Octadecyl-1,1-D2 alcohol (1,1-dideuterio-1-octadecanol). This isotopically labeled long-chain alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details two robust synthetic strategies: direct deuterium exchange catalyzed by a ruthenium complex and a two-step approach involving oxidation followed by reduction with a deuterated reagent.

Method 1: Ruthenium-Catalyzed H/D Exchange of N-Octadecyl Alcohol

This modern and efficient method utilizes a commercially available ruthenium pincer catalyst (Ru-MACHO) to facilitate the direct exchange of the α-protons of n-octadecyl alcohol with deuterium from deuterium oxide (D₂O). The reaction is highly selective for the α-position of primary alcohols and proceeds under relatively mild conditions, making it an attractive and environmentally benign option.[1][2]

Experimental Protocol

Materials:

  • n-Octadecyl alcohol

  • [RuH₂(CO)(PPh₃)₃] (Ru-MACHO catalyst)

  • Potassium tert-butoxide (KOtBu)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous toluene

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add n-octadecyl alcohol (1.0 mmol, 270.5 mg).

  • Add the Ru-MACHO catalyst (0.01 mmol, 9.2 mg, 1 mol %).

  • Add potassium tert-butoxide (0.1 mmol, 11.2 mg, 10 mol %).

  • To this solid mixture, add anhydrous toluene (2 mL) followed by deuterium oxide (10 mmol, 200 µL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the triplet corresponding to the α-protons. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Octadecyl-1,1-D2 alcohol as a white solid.

Quantitative Data

The following table summarizes representative quantitative data for the ruthenium-catalyzed α-deuteration of primary alcohols, based on the literature.[1][2] Specific data for n-octadecyl alcohol may vary but is expected to be comparable.

Substrate (Primary Alcohol)Catalyst Loading (mol %)Base (mol %)Temp (°C)Time (h)Isotopic Purity (% D at α-position)Isolated Yield (%)
Benzyl alcohol11010012>9895
1-Hexanol11010024>9892
n-Octadecyl alcohol 1 10 100 12-24 >95 (expected) ~90 (expected)

Signaling Pathway/Workflow Diagram

G Workflow for Ruthenium-Catalyzed Deuteration cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A n-Octadecyl alcohol E Heat to 100 °C (12-24 h) A->E B Ru-MACHO Catalyst B->E C KOtBu C->E D Toluene & D2O D->E F Quench (NH4Cl) E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J N-Octadecyl-1,1-D2 Alcohol I->J

Caption: Workflow for the synthesis of N-Octadecyl-1,1-D2 alcohol via Ru-catalyzed H/D exchange.

Method 2: Two-Step Oxidation and Reduction

This classical approach involves two distinct chemical transformations. First, the starting material, n-octadecyl alcohol, is oxidized to its corresponding aldehyde, octadecanal. In the second step, the aldehyde is reduced using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄), to yield the desired 1,1-dideuterated alcohol.

Step 2a: Swern Oxidation of N-Octadecyl Alcohol to Octadecanal

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • n-Octadecyl alcohol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.

  • Add anhydrous DCM (100 mL) and oxalyl chloride (2.0 equiv., e.g., 20 mmol, 1.74 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (4.0 equiv., e.g., 40 mmol, 2.84 mL) in anhydrous DCM (20 mL) via the dropping funnel, keeping the internal temperature below -65 °C.

  • After stirring for 15 minutes, add a solution of n-octadecyl alcohol (1.0 equiv., e.g., 10 mmol, 2.71 g) in anhydrous DCM (40 mL) dropwise, maintaining the temperature below -65 °C.

  • Stir the resulting milky white suspension for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equiv., e.g., 50 mmol, 6.97 mL) dropwise, which will cause the reaction mixture to thicken.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (100 mL) to quench the reaction. Separate the organic layer and wash it sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude octadecanal, which can often be used in the next step without further purification. If necessary, purify by chromatography.

Step 2b: Reduction of Octadecanal with Sodium Borodeuteride

The reduction of the aldehyde with NaBD₄ is a straightforward and high-yielding reaction that introduces the two deuterium atoms at the C1 position.

Materials:

  • Octadecanal (from Step 2a)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Anhydrous methanol or ethanol

Procedure:

  • Dissolve the crude octadecanal (1.0 equiv.) in anhydrous methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium borodeuteride (1.2 equiv.) in a small amount of cold, anhydrous methanol.

  • Slowly add the NaBD₄ solution to the solution of octadecanal at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure N-Octadecyl-1,1-D2 alcohol.

Quantitative Data

The following table provides expected quantitative data for the two-step synthesis. Yields are generally high for both steps.

Reaction StepReagentsTemp (°C)Time (h)Isotopic Purity (% D)Isolated Yield (%)
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N-78 to RT2-3N/A>90
NaBD₄ Reduction NaBD₄, Methanol0 to RT1-2>98>95

Logical Relationship Diagram

G Two-Step Synthesis of N-Octadecyl-1,1-D2 Alcohol A n-Octadecyl Alcohol (C18H37OH) B Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) A->B Step 1 C Octadecanal (C17H35CHO) B->C D Reduction (NaBD4, MeOH) C->D Step 2 E N-Octadecyl-1,1-D2 Alcohol (C17H35CD2OH) D->E

Caption: Logical flow for the two-step synthesis of N-Octadecyl-1,1-D2 alcohol.

Conclusion

Both presented methods offer viable pathways for the synthesis of N-Octadecyl-1,1-D2 alcohol. The Ruthenium-catalyzed H/D exchange is a more direct, one-step process that is atom-economical and utilizes D₂O as the deuterium source. The two-step oxidation/reduction method is a more traditional approach but is also highly effective and reliable, with each step being a well-established transformation in organic synthesis. The choice of method may depend on the availability of specific catalysts and reagents, as well as the desired scale of the synthesis. For both methods, the final product's isotopic purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry.

References

An In-depth Technical Guide to the Physical Characteristics of N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols for characterization, and provides a visual representation of the structure-property relationships.

Core Physical Characteristics

The physical properties of long-chain alcohols are predominantly influenced by the long alkyl chain, which dictates the strength of the van der Waals forces between molecules. The polar hydroxyl group contributes to hydrogen bonding, but its influence diminishes as the chain length increases.

Table 1: Physical Properties of N-Octadecyl Alcohol and an Estimation for N-Octadecyl-1,1-D2 Alcohol

PropertyN-Octadecyl Alcohol (Stearyl Alcohol)N-Octadecyl-1,1-D2 Alcohol (Estimated)
CAS Number 112-92-5[2]86369-69-9[1]
Molecular Formula C₁₈H₃₈O[2]C₁₈D₂H₃₆O[1]
Molecular Weight 270.49 g/mol [2]272.506 g/mol [1]
Appearance White waxy solid, flakes, or granulesWhite waxy solid, flakes, or granules
Melting Point 56-60 °C[2]Expected to be very similar to the non-deuterated form. Studies on smaller deuterated alcohols like ethanol have shown no significant change in melting point upon deuteration.[3]
Boiling Point 210 °C at 15 mmHg[2]Expected to be slightly higher than the non-deuterated form due to the increased molecular weight.
Density 0.812 g/mL at 25 °C[2]Expected to be slightly higher than the non-deuterated form due to the increased molecular mass of deuterium.
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform, and benzene.[2]Expected to have very similar solubility profile to the non-deuterated form.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of long-chain fatty alcohols like N-Octadecyl-1,1-D2 alcohol.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid waxy alcohol transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is attached to a calibrated thermometer, with the sample positioned adjacent to the thermometer bulb.

  • The assembly is placed in a melting point apparatus (e.g., a Thiele tube or an electrically heated block).

  • The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • For waxy solids, a cooling curve method can also be employed where a molten sample is allowed to cool, and the temperature is recorded at regular intervals. The plateau in the cooling curve indicates the melting/freezing point.

Boiling Point Determination (Reduced Pressure Distillation)

Objective: To determine the boiling point of the high-molecular-weight alcohol at a reduced pressure to prevent decomposition.

Methodology:

  • A sample of the alcohol is placed in a distillation flask with a boiling chip or a magnetic stirrer.

  • The distillation apparatus is assembled, including a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure.

  • The system is evacuated to the desired pressure (e.g., 15 mmHg).

  • The distillation flask is heated gently.

  • The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer placed at the vapor outlet to the condenser.

  • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of the alcohol in various solvents.

Methodology:

  • Qualitative Assessment:

    • A small, measured amount of the alcohol (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL) at a controlled temperature.

    • The mixture is agitated vigorously.

    • The sample is observed for complete dissolution. If it dissolves, it is classified as soluble. If not, it is classified as insoluble or sparingly soluble. This is repeated with a range of polar and non-polar solvents.

  • Quantitative Assessment (Isothermal Saturation Method):

    • An excess amount of the alcohol is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved alcohol is determined gravimetrically.

    • The solubility is then expressed in terms of mass per volume of solvent (e.g., mg/mL).

Mandatory Visualization

G cluster_structure Molecular Structure cluster_properties Physical Properties structure N-Octadecyl-1,1-D2 Alcohol (C18D2H36O) long_chain Long C17H35 Alkyl Chain structure->long_chain hydroxyl_group Deuterated Hydroxyl Group (-CD2OH) structure->hydroxyl_group melting_point Melting Point long_chain->melting_point Dominantly influences through strong van der Waals forces boiling_point Boiling Point long_chain->boiling_point Major contributor due to large molecular surface area solubility Solubility long_chain->solubility Dictates insolubility in polar solvents (e.g., water) and solubility in non-polar solvents hydroxyl_group->melting_point Contributes through hydrogen bonding hydroxyl_group->boiling_point Contributes to higher boiling point via hydrogen bonding hydroxyl_group->solubility Allows for some solubility in polar solvents

Caption: Relationship between molecular structure and physical properties of N-Octadecyl-1,1-D2 alcohol.

References

An In-depth Technical Guide to CAS Number 86369-69-9: 1-Hydroxyoctadecane-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, analysis, and biological context of the compound identified by CAS number 86369-69-9, which is 1-Hydroxyoctadecane-d2. This deuterated form of stearyl alcohol is a valuable tool in pharmacokinetic and metabolic research. This document synthesizes available data on its physicochemical characteristics, provides detailed experimental protocols for its quantification, and explores its potential mechanism of action at the cellular level, with a focus on mitochondrial function.

Core Properties of this compound

This compound is the deuterium-labeled version of 1-Hydroxyoctadecane, an endogenous metabolite more commonly known as stearyl alcohol.[1] The primary application of this deuterated compound is as a tracer for quantification in drug development and metabolic studies.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of molecules.[1]

Physicochemical Data

Quantitative data for this compound is limited; however, the properties of its non-deuterated parent compound, stearyl alcohol (CAS 112-92-5), are well-documented and provide a close approximation.

PropertyValueReference
CAS Number 86369-69-9N/A
Molecular Formula C18H36D2O[1]
Molecular Weight 272.51 g/mol [1]
Appearance White solid (for unlabeled)N/A
Melting Point ~59 °C (for unlabeled)N/A
Boiling Point ~210 °C at 15 mmHg (for unlabeled)N/A
Solubility Insoluble in water; Soluble in alcohol, ether, acetone (for unlabeled)N/A

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for distinguishing the deuterated tracer from its endogenous, non-deuterated counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of fatty alcohols, often requiring a derivatization step to enhance volatility and improve chromatographic separation.

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction (LLE): For biological samples like plasma or tissue homogenates, a common approach is LLE.

    • Homogenize solid or semi-solid samples.

    • Add a suitable organic solvent mixture (e.g., hexane:isopropanol).

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the fatty alcohols.

    • Evaporate the solvent under a gentle stream of nitrogen.[2]

  • Solid-Phase Extraction (SPE): As an alternative, SPE can provide a cleaner extract.

    • Condition a C18 SPE cartridge.

    • Load the sample.

    • Wash with a weak solvent to remove interferences.

    • Elute the fatty alcohols with a stronger organic solvent.

    • Evaporate the eluate to dryness.[2]

2. Derivatization:

  • To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.[3]

  • Incubate the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.[2][3]

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is suitable.[3]

  • Injector: Operate in splitless mode with an injector temperature of 280-300°C.[2][3]

  • Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.2 mL/min.[2][3]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final hold: Maintain at 300°C for 10-15 minutes.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: m/z 50-600.[2]

    • Acquisition Mode: Use full scan for identification and Selected Ion Monitoring (SIM) for quantification, focusing on the molecular ion and characteristic fragments of the deuterated and non-deuterated TMS-derivatized stearyl alcohol. The expected molecular ion for the TMS derivative of the non-deuterated form is m/z 342, and for the d2-deuterated form, it would be m/z 344.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Derivatization Derivatization (TMS Ether) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and may not require derivatization.

1. Sample Preparation:

  • Protein Precipitation: For serum or plasma samples, precipitate proteins using a cold solvent like acetone or acetonitrile.

  • Liquid-Liquid Extraction: Following protein precipitation, perform LLE as described in the GC-MS protocol to isolate the lipid fraction.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reverse-phase C8 or C18 column is typically used for separating lipids.

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its non-deuterated form would need to be determined. For the unlabeled compound, this would involve the protonated molecule and a characteristic fragment ion. For the deuterated compound, the precursor ion will be shifted by +2 m/z.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not well-defined, the biological effects of its parent compound, stearyl alcohol, and other long-chain alcohols point towards mitochondria as a primary target. Chronic exposure to alcohols can lead to mitochondrial dysfunction.[4][5][6]

The proposed mechanism involves several key events:

  • Increased Reactive Oxygen Species (ROS) Production: The metabolism of alcohols can increase the production of NADH, leading to a more reduced state in the electron transport chain, which in turn promotes the formation of ROS.[7][8]

  • Mitochondrial DNA Damage: The proximity of mitochondrial DNA to the site of ROS production makes it susceptible to damage, which can impair the synthesis of essential mitochondrial proteins.[6][8]

  • Altered Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are an early indicator of mitochondrial dysfunction.[9] A decrease in membrane potential can be induced by various stressors, including exposure to certain lipids and their metabolites.[10][11]

  • Changes in Mitochondrial Morphology: Mitochondrial dysfunction is often associated with alterations in mitochondrial dynamics, leading to fragmentation of the mitochondrial network.[11]

Mitochondrial_Dysfunction cluster_alcohol Alcohol Metabolism cluster_mitochondria Mitochondrial Events cluster_outcome Cellular Outcome LongChainAlcohol Long-Chain Alcohol (e.g., Stearyl Alcohol) Metabolism Cellular Metabolism LongChainAlcohol->Metabolism NADH_Increase Increased NADH/NAD+ Ratio Metabolism->NADH_Increase ROS_Production Increased ROS Production NADH_Increase->ROS_Production Mito_Damage Mitochondrial DNA Damage ROS_Production->Mito_Damage Membrane_Potential Decreased Mitochondrial Membrane Potential ROS_Production->Membrane_Potential Mito_Damage->Membrane_Potential Morphology_Change Altered Mitochondrial Morphology (Fragmentation) Membrane_Potential->Morphology_Change Cellular_Dysfunction Cellular Dysfunction and Injury Morphology_Change->Cellular_Dysfunction

References

The Strategic Application of Deuterium-Labeled Stearyl Alcohol in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled compounds have become indispensable tools in modern drug discovery and development, offering a nuanced approach to understanding and optimizing the metabolic and pharmacokinetic profiles of therapeutic agents.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of metabolic processes governed by the kinetic isotope effect (KIE).[3][4][5] This guide focuses on the core applications of deuterium-labeled stearyl alcohol (1-octadecanol), a long-chain fatty alcohol widely used as an excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems like solid lipid nanoparticles (SLNs).[6][7][8] By exploring its role in metabolic stability studies, pharmacokinetic analysis, and as an internal standard, this document provides a technical framework for its application in advancing pharmaceutical research.

Enhancing Metabolic Stability and Elucidating Metabolic Pathways

The primary advantage of deuterium labeling lies in its ability to slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step.[5][9] Stearyl alcohol, a component of many drug formulations, is susceptible to metabolism by enzymes such as alcohol dehydrogenase (ADH).[6][10] Deuteration at specific sites can provide valuable insights into its metabolic fate and improve the stability of drug delivery systems.

The Kinetic Isotope Effect (KIE) in Stearyl Alcohol Metabolism

The metabolism of stearyl alcohol to its corresponding aldehyde is a primary degradation pathway.[6] Introducing deuterium at the C-1 position (α-carbon) can significantly reduce the rate of this oxidation. The KIE is the ratio of the reaction rate for the hydrogen-containing compound (kH) to the deuterium-containing compound (kD).

The C-D bond has a lower vibrational frequency and requires more energy to break than a C-H bond, resulting in a slower reaction rate for the deuterated analog.[5] This principle is critical for stabilizing formulations where the degradation of stearyl alcohol could impact drug release or particle integrity.

Quantitative Data on Fatty Alcohol Metabolism
CompoundSystemTime (hours)Remaining Compound (%)Citation
Cetyl AlcoholSolid Lipid Nanoparticles with Horse Liver ADH15-2410-20%[6]
Stearyl AlcoholSolid Lipid Nanoparticles with Horse Liver ADH15-2410-20%[6]

Application as an Internal Standard in Quantitative Analysis

Deuterium-labeled molecules are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12] Their chemical properties are nearly identical to the non-labeled analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency. However, their difference in mass allows for distinct detection by the mass spectrometer.

Using deuterium-labeled stearyl alcohol as an internal standard for the quantification of stearyl alcohol in biological matrices or pharmaceutical formulations can correct for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[12]

Experimental Workflow for LC-MS/MS Quantification

The following workflow outlines the use of deuterium-labeled stearyl alcohol as an internal standard for quantifying stearyl alcohol in a plasma sample, a common practice in pharmacokinetic studies.

Detailed Experimental Protocol: Quantification in Plasma

The following protocol is a representative method for the quantification of a small molecule in plasma using a deuterated internal standard.[12]

  • Preparation of Standards:

    • Prepare a stock solution of stearyl alcohol and deuterium-labeled stearyl alcohol (internal standard, IS) in methanol.

    • Create a series of calibration standards by spiking the stearyl alcohol stock solution into control plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

      • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both stearyl alcohol and its deuterated internal standard.

Pharmacokinetic and Drug Delivery Applications

Stearyl alcohol is a key component in solid lipid nanoparticles (SLNs), which are used to improve the solubility and bioavailability of poorly water-soluble drugs.[6][13] The in vivo stability of these nanoparticles is crucial for their performance. As demonstrated, the fatty alcohol components of SLNs can be metabolized by endogenous enzymes.[6][10]

By formulating SLNs with deuterium-labeled stearyl alcohol, researchers can:

  • Track the in vivo fate of the carrier: The deuterium label acts as a tracer, allowing for the differentiation of the administered lipid from the endogenous lipid pool.[1][2]

  • Assess metabolic stability: By measuring the rate of disappearance of the deuterated stearyl alcohol and the appearance of its metabolites, a clear picture of the nanoparticle's degradation kinetics can be obtained.[14]

  • Improve formulation stability: The inherent metabolic stability conferred by the KIE can lead to longer circulation times and more controlled drug release from the nanoparticles.[4]

Logical Relationship in a Pharmacokinetic Study

The following diagram illustrates the logical flow of using a deuterated tracer in a pharmacokinetic study of a lipid nanoparticle formulation.

Conclusion

Deuterium-labeled stearyl alcohol is a powerful and versatile tool in the pharmaceutical sciences. Its primary applications—elucidating metabolic pathways, enhancing the stability of drug delivery systems through the kinetic isotope effect, and serving as a high-fidelity internal standard for quantitative analysis—address critical challenges in drug development. By integrating this isotopically labeled excipient into research protocols, scientists can gain deeper insights into the behavior of drug formulations, leading to the development of safer, more effective, and more stable therapeutic products.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Octadecyl-1,1-D2 alcohol (also known as 1,1-dideuteriooctadecan-1-ol or deuterated stearyl alcohol). This stable isotope-labeled compound is a valuable tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantitative assays. Ensuring the isotopic purity of this long-chain alcohol is paramount for the accuracy and reliability of experimental results. This document details the analytical methodologies for determining isotopic purity, provides typical quantitative data, and outlines relevant experimental protocols and synthetic pathways.

Physicochemical and Isotopic Data

Accurate characterization of N-Octadecyl-1,1-D2 alcohol is fundamental for its effective use. The following tables summarize its key physicochemical properties and typical analytical specifications for isotopic purity.

Table 1: Physicochemical Properties of N-Octadecyl-1,1-D2 Alcohol

PropertyValue
Chemical Name 1,1-dideuteriooctadecan-1-ol
Synonyms N-Octadecyl-1,1-D2 alcohol, Deuterated stearyl alcohol
CAS Number 86369-69-9[1]
Unlabeled CAS Number 112-92-5[1]
Molecular Formula C₁₈H₃₆D₂O
Molecular Weight 272.5 g/mol (approx.)
Appearance White solid, flakes, or powder
Solubility Soluble in ethanol and ether; insoluble in water

Table 2: Typical Analytical Specifications for Isotopic Purity

ParameterSpecificationAnalytical Method
Isotopic Enrichment ≥ 98 atom % DMass Spectrometry, NMR Spectroscopy
Chemical Purity ≥ 95%GC-MS, LC-MS, NMR Spectroscopy
Isotopologue Distribution D2 > 98%, D1 < 2%, D0 < 0.1%High-Resolution Mass Spectrometry

Synthetic Pathway

The synthesis of N-Octadecyl-1,1-D2 alcohol typically involves the reduction of a stearic acid derivative, such as ethyl stearate, using a deuterium-donating reducing agent. A common and effective method is the use of lithium aluminum deuteride (LiAlD₄).

G Figure 1: Synthesis of N-Octadecyl-1,1-D2 Alcohol cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Ethyl Stearate Ethyl Stearate Reduction Reduction Ethyl Stearate->Reduction 1. LiAlD₄, THF 2. H₂O workup N-Octadecyl-1,1-D2 alcohol N-Octadecyl-1,1-D2 alcohol Reduction->N-Octadecyl-1,1-D2 alcohol

Figure 1: Synthesis of N-Octadecyl-1,1-D2 Alcohol

This pathway involves the nucleophilic addition of deuteride ions from lithium aluminum deuteride to the carbonyl carbon of the ester, followed by a second deuteride addition after the ethoxy group is eliminated. Aqueous workup then protonates the resulting alkoxide to yield the desired deuterated alcohol.

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of N-Octadecyl-1,1-D2 alcohol is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated alcohol from its non-deuterated and partially deuterated counterparts, as well as other chemical impurities, and for determining their relative abundances.

G Figure 2: GC-MS Workflow for Isotopic Purity Analysis Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra

Figure 2: GC-MS Workflow for Isotopic Purity Analysis

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of N-Octadecyl-1,1-D2 alcohol in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

    • For improved chromatographic performance and to avoid peak tailing, derivatization to a more volatile species like the trimethylsilyl (TMS) ether is recommended. This can be achieved by reacting the alcohol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating long-chain alcohols.

    • Injector Temperature: 280-300 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular ions of the unlabeled (m/z 270), singly deuterated (m/z 271), and doubly deuterated (m/z 272) alcohol, as well as their characteristic fragment ions.

    • Data Acquisition: Acquire full scan mass spectra to identify all components and their fragmentation patterns.

  • Data Analysis:

    • Determine the retention time of N-Octadecyl-1,1-D2 alcohol.

    • Extract the ion chromatograms for the molecular ions of the different isotopologues (M, M+1, M+2, where M is the mass of the unlabeled compound).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the relative percentage of the D2 isotopologue compared to the total area of all isotopologues. Corrections for the natural abundance of ¹³C should be applied for accurate quantification.

Protocol 2: Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic purity.

G Figure 3: NMR Spectroscopy Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Spectral Processing Spectral Processing NMR Data Acquisition->Spectral Processing Purity Calculation Purity Calculation Spectral Processing->Purity Calculation

Figure 3: NMR Spectroscopy Workflow

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of N-Octadecyl-1,1-D2 alcohol in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • NMR Data Acquisition:

    • ¹H NMR Spectroscopy:

      • Acquire a standard proton NMR spectrum. The signal corresponding to the protons on the carbon bearing the hydroxyl group (C1) in the unlabeled stearyl alcohol (a triplet at approximately 3.64 ppm) should be significantly reduced or absent in the spectrum of N-Octadecyl-1,1-D2 alcohol.

      • The isotopic purity can be estimated by comparing the integral of the residual C1 proton signal to the integral of a well-resolved, non-deuterated proton signal in the molecule (e.g., the methyl protons at the other end of the chain).

    • ²H NMR (Deuterium NMR) Spectroscopy:

      • Acquire a deuterium NMR spectrum. A single resonance should be observed for the deuterium atoms at the C1 position, confirming the site of labeling.

    • ¹³C NMR Spectroscopy:

      • Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the C1 carbon will be a triplet (due to coupling with deuterium) and will be shifted slightly upfield compared to the C1 signal in the unlabeled compound. The absence of a singlet at the chemical shift of the unlabeled C1 carbon further confirms the high isotopic enrichment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • For ¹H NMR, carefully integrate the residual proton signal at the C1 position and a reference peak. Calculate the isotopic purity based on the relative integrals.

Logical Relationship for Purity Assessment

A comprehensive assessment of the isotopic purity of N-Octadecyl-1,1-D2 alcohol involves a multi-technique approach to ensure both chemical and isotopic integrity.

G Figure 4: Integrated Purity Assessment Logic cluster_0 Analytical Techniques cluster_1 Purity Aspects cluster_2 Final Assessment GC-MS GC-MS Chemical Purity Chemical Purity GC-MS->Chemical Purity Isotopologue Distribution Isotopologue Distribution GC-MS->Isotopologue Distribution NMR NMR Isotopic Enrichment Isotopic Enrichment NMR->Isotopic Enrichment Positional Integrity Positional Integrity NMR->Positional Integrity LC-MS LC-MS LC-MS->Chemical Purity LC-MS->Isotopologue Distribution Verified Isotopic Purity Verified Isotopic Purity Chemical Purity->Verified Isotopic Purity Isotopic Enrichment->Verified Isotopic Purity Isotopologue Distribution->Verified Isotopic Purity Positional Integrity->Verified Isotopic Purity

Figure 4: Integrated Purity Assessment Logic

This integrated approach ensures a thorough characterization of the deuterated material, providing confidence in its use for demanding research and development applications. By combining the separation power of chromatography with the specificity of mass spectrometry and the detailed structural insights from NMR, a complete picture of the isotopic purity of N-Octadecyl-1,1-D2 alcohol can be achieved.

References

Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of Deuterated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated long-chain alcohols, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites. However, to harness the full potential of these isotopically labeled compounds, a thorough understanding of their stability and appropriate storage conditions is paramount.

This technical guide provides an in-depth overview of the factors influencing the stability of deuterated long-chain alcohols, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Stability and Storage

The stability of deuterated long-chain alcohols is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, humidity, and oxygen. However, the presence of deuterium introduces an additional consideration: the potential for isotopic exchange.

Key Factors Influencing Stability:

  • Kinetic Isotope Effect (KIE): The stronger C-D bond compared to the C-H bond is the primary reason for the increased metabolic stability of many deuterated compounds. This effect can significantly slow down degradation pathways that involve the cleavage of a C-H bond.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions such as oxidation and hydrolysis. Therefore, storage at low temperatures is generally recommended to minimize degradation.

  • Light: Exposure to light, particularly UV radiation, can catalyze photolytic degradation. Light-sensitive compounds should be stored in amber vials or other light-protecting containers.

  • Humidity and Moisture: Long-chain alcohols can be hygroscopic, and the presence of moisture can lead to hydrolysis of ester linkages if present, or facilitate other degradation reactions. More critically for deuterated compounds, moisture can be a source of protons for hydrogen-deuterium (H-D) exchange, leading to a loss of isotopic enrichment.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the alcohol functional group or the alkyl chain. Storing under an inert atmosphere, such as nitrogen or argon, can mitigate this.

  • pH: The stability of deuterated long-chain alcohols in solution can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Recommended Storage Conditions

Adherence to proper storage conditions is crucial to prevent chemical degradation and maintain the isotopic purity of deuterated long-chain alcohols. While specific recommendations may vary depending on the compound's properties, the following general guidelines are best practice.

Table 1: Recommended Storage Conditions for Deuterated Long-Chain Alcohols

Physical StateStorage ConditionTemperatureHumidityLight ProtectionAtmosphereContainerSpecial Considerations
Solid (Waxy or Powder) Long-Term-20°C to -80°CDesiccatedAmber vial or opaque containerInert gas (e.g., Argon, Nitrogen)Tightly sealed glass vial with Teflon-lined capAllow container to warm to room temperature before opening to prevent condensation.
Short-Term2-8°CDesiccatedAmber vial or opaque containerInert gas (e.g., Argon, Nitrogen)Tightly sealed glass vial with Teflon-lined capMinimize exposure to atmospheric moisture.
Solution (in Organic Solvent) Long-Term-20°C to -80°CN/AAmber vial or opaque containerInert gas (e.g., Argon, Nitrogen)Tightly sealed glass vial with Teflon-lined capUse aprotic solvents where possible to minimize H-D exchange. Avoid plastic containers.
Short-Term2-8°CN/AAmber vial or opaque containerInert gas (e.g., Argon, Nitrogen)Tightly sealed glass vial with Teflon-lined capEnsure solvent is dry and degassed.

Note: This table provides general recommendations. Always refer to the manufacturer's certificate of analysis and any specific storage instructions for the particular deuterated long-chain alcohol.

Potential Degradation Pathways

Understanding the potential degradation pathways of deuterated long-chain alcohols is essential for developing stability-indicating analytical methods and for ensuring the integrity of the material.

1. Oxidation: The primary alcohol functional group can be oxidized to an aldehyde and further to a carboxylic acid. The long alkyl chain can also be susceptible to oxidation, forming hydroperoxides which can further degrade. The use of antioxidants and storage under an inert atmosphere can minimize oxidative degradation.

2. Dehydration: Under acidic conditions and/or elevated temperatures, long-chain alcohols can undergo dehydration to form alkenes.

3. Isotopic Exchange (H-D Exchange): While the C-D bonds on the alkyl chain are generally stable, deuterium atoms on the hydroxyl group (-OD) are readily exchangeable with protons from the environment (e.g., water, protic solvents). Deuterium atoms at the α-carbon position can also be susceptible to exchange under certain conditions, particularly if there is a possibility of keto-enol tautomerism in a related oxidized species (aldehyde or ketone).

Logical Relationship of Stability Factors and Degradation

substance Deuterated Long-Chain Alcohol factors Environmental Factors substance->factors is exposed to storage Proper Storage substance->storage requires temp Temperature factors->temp light Light factors->light humidity Humidity/Moisture factors->humidity oxygen Oxygen factors->oxygen degradation Degradation Pathways factors->degradation leads to temp->degradation accelerates light->degradation catalyzes humidity->degradation facilitates oxygen->degradation enables oxidation Oxidation degradation->oxidation dehydration Dehydration degradation->dehydration hd_exchange H/D Exchange degradation->hd_exchange low_temp Low Temperature storage->low_temp dark Darkness storage->dark dry Dry/Inert Atmosphere storage->dry stability Maintained Stability & Isotopic Purity storage->stability ensures low_temp->temp mitigates dark->light mitigates dry->humidity mitigates dry->oxygen mitigates

Caption: Factors influencing the stability of deuterated long-chain alcohols.

Metabolic Pathways of Long-Chain Alcohols

Deuterated long-chain alcohols are often used as tracers to study metabolic pathways. Understanding these pathways is crucial for interpreting experimental results. The primary metabolic fate of long-chain alcohols involves oxidation to fatty acids, which can then enter various metabolic routes.

Fatty Alcohol Cycle

Fatty_Alcohol_Cycle fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase fatty_aldehyde Fatty Aldehyde acyl_coa->fatty_aldehyde Fatty Acyl-CoA Reductase beta_oxidation β-Oxidation acyl_coa->beta_oxidation fatty_aldehyde->acyl_coa Aldehyde Dehydrogenase fatty_alcohol Fatty Alcohol (Deuterated) fatty_aldehyde->fatty_alcohol Alcohol Dehydrogenase fatty_alcohol->fatty_aldehyde Alcohol Dehydrogenase wax_esters Wax Esters fatty_alcohol->wax_esters ether_lipids Ether Lipids fatty_alcohol->ether_lipids

Caption: The fatty alcohol cycle illustrating the metabolism of long-chain alcohols.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated long-chain alcohols. Such methods must be able to separate the intact compound from any potential degradants and impurities.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Deuterated Long-Chain Alcohol Sample forced_degradation Forced Degradation Studies start->forced_degradation long_term_stability Long-Term Stability Study start->long_term_stability hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation_stress Oxidation (e.g., H2O2) forced_degradation->oxidation_stress photostability Photostability (UV/Vis light) forced_degradation->photostability thermal_stress Thermal Stress (Heat) forced_degradation->thermal_stress method_development Stability-Indicating Method Development (e.g., LC-MS) hydrolysis->method_development oxidation_stress->method_development photostability->method_development thermal_stress->method_development analysis Analysis at Time Points (0, 3, 6, 9, 12 months) method_development->analysis storage_conditions Defined Storage Conditions (e.g., -20°C, 2-8°C, 25°C/60% RH) long_term_stability->storage_conditions storage_conditions->analysis data_evaluation Data Evaluation and Shelf-Life Determination analysis->data_evaluation

Navigating the Physicochemical Landscape of N-Octadecyl-1,1-D2 Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-Octadecyl-1,1-D2 alcohol. In the realm of pharmaceutical development and metabolic research, understanding the solubility of deuterated compounds is critical. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate, enhancing its pharmacokinetic profile by slowing down metabolism, which can lead to reduced dosing frequency and improved safety.[1][2][3] This "deuterium switch" is a strategic approach in drug discovery to improve efficacy and safety.[3] Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis and for tracking metabolic pathways.[1][4]

Solubility Profile of n-Octadecyl Alcohol

N-octadecyl alcohol is a long-chain fatty alcohol that is solid at room temperature, appearing as white flakes or granules.[5][6][7] Its solubility is dictated by its long, non-polar hydrocarbon chain and the polar hydroxyl group.

The following table summarizes the solubility of n-octadecyl alcohol in various solvents.

SolventSolubilityTemperature (°C)Notes
WaterInsoluble[5][8][9][10][11]25A very low quantitative value of 1.1 x 10-3 mg/L has been reported[12][13].
EthanolSoluble[8][9][10][14]Not SpecifiedSoluble in ethanol (95%) and ethanol (99.5%)[15].
EtherSoluble[8][9][10][14]Not SpecifiedFreely soluble in diethyl ether[15].
AcetoneSoluble[5][9][14]Not Specified-
BenzeneSoluble[8][9][14]Not Specified-
ChloroformSoluble[8][9]Not Specified-
HexaneSoluble[16]Not Specified-
Propylene GlycolSoluble[16]Not Specified-
Vegetable OilsSoluble[16]Not Specified-

Generally, the solubility of long-chain alcohols like n-octadecyl alcohol in organic solvents increases with temperature.[17]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like N-Octadecyl-1,1-D2 alcohol. This method is based on the principle of saturation.

Objective: To determine the solubility of N-Octadecyl-1,1-D2 alcohol in a given solvent at a specific temperature.

Materials:

  • N-Octadecyl-1,1-D2 alcohol

  • Selected solvent (e.g., ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-Octadecyl-1,1-D2 alcohol to a known volume of the solvent in a series of vials. The amount of solid added should be more than what is expected to dissolve.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of the solvent.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved N-Octadecyl-1,1-D2 alcohol.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

G cluster_0 Experimental Workflow: Solubility Determination A Add excess N-Octadecyl-1,1-D2 alcohol to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B Establish Equilibrium C Separate solid and liquid phases (sedimentation or centrifugation) B->C Isolate Saturated Solution D Withdraw and dilute a known volume of the supernatant C->D Prepare for Analysis E Quantify concentration using HPLC or GC D->E Measure Analyte F Calculate solubility E->F Final Calculation

Caption: Workflow for determining the solubility of N-Octadecyl-1,1-D2 alcohol.

The Role of Deuteration in Drug Development and Research

The interest in the solubility of a deuterated compound like N-Octadecyl-1,1-D2 alcohol stems from the significant advantages that isotopic substitution can offer in pharmaceutical research.

G cluster_1 Impact of Deuteration in Drug Development Deuteration Deuteration (H to D substitution) Metabolism Reduced Rate of Metabolism Deuteration->Metabolism Kinetic Isotope Effect PK Improved Pharmacokinetic Profile Metabolism->PK Toxicity Reduced Formation of Toxic Metabolites Metabolism->Toxicity Dosing Lower/Less Frequent Dosing PK->Dosing Safety Improved Safety and Efficacy Dosing->Safety Toxicity->Safety

References

Commercial Suppliers and Technical Guide for N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled compounds, N-Octadecyl-1,1-D2 alcohol (also known as Stearyl-1,1-D2 alcohol) is a critical reagent, particularly in mass spectrometry-based applications. This technical guide provides an overview of commercial suppliers, available product specifications, and guidance on its application as an internal standard in lipidomics.

Introduction to N-Octadecyl-1,1-D2 Alcohol

N-Octadecyl-1,1-D2 alcohol (CAS No. 86369-69-9) is a saturated fatty alcohol in which two hydrogen atoms on the C1 position have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-labeled counterpart, stearyl alcohol, and other related long-chain fatty alcohols. Its use can significantly improve the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Commercial Supplier Data

The following table summarizes the available information for commercial suppliers of N-Octadecyl-1,1-D2 alcohol. Researchers are advised to visit the suppliers' websites for the most current pricing, availability, and to request certificates of analysis.

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical PurityAvailable QuantitiesPrice (USD)
LGC Standards n-Octadecyl-1,1-d2 Alcohol86369-69-999 atom % D[1]min 98%[1]InquireInquire
C/D/N Isotopes Inc. Octadecyl-1,1-d2 Alcohol86369-69-999 atom % D[2][3]min 98%[2][3]0.5 g, 1 g[3]$235 (0.5g), $395 (1g)[3]
Mithridion n-Octadecyl-1,1-d2 Alcohol86369-69-9Not specifiedNot specified5 mg, 10 mg[4][5]$343.29 (5mg), $372.42 (10mg)[4][5]
BOC Sciences N-OCTADECYL-1,1-D2 ALCOHOL86369-69-999 atom % D[]>98.0%(T)[]InquireInquire
Medical Isotopes, Inc. N-OCTADECYL-1,1-D2 ALCOHOL86369-69-9InquireInquireInquireInquire
Kanto Chemical Co., Inc. N-OCTADECYL-1,1-D2 ALCOHOL86369-69-9InquireInquireInquireInquire

Experimental Protocols: Use as an Internal Standard in Lipidomics

While specific, detailed experimental protocols for N-Octadecyl-1,1-D2 alcohol are often application-dependent, the following provides a general methodology for its use as an internal standard in the quantitative analysis of long-chain fatty alcohols by GC-MS or LC-MS. The principles discussed are based on established practices for using deuterated internal standards in lipidomics.[7]

Objective:

To accurately quantify the concentration of stearyl alcohol in a biological sample using N-Octadecyl-1,1-D2 alcohol as an internal standard.

Materials:
  • N-Octadecyl-1,1-D2 alcohol

  • Biological sample (e.g., plasma, cell lysate)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Derivatization agent (if using GC-MS, e.g., BSTFA)

  • GC-MS or LC-MS system

Methodology:
  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of N-Octadecyl-1,1-D2 alcohol.

    • Dissolve it in a suitable organic solvent (e.g., ethanol) to a final concentration of 1 mg/mL.

    • Prepare a series of working solutions by serial dilution to be used for spiking the samples and for creating a calibration curve.

  • Sample Preparation:

    • To a known volume or weight of the biological sample, add a precise volume of the N-Octadecyl-1,1-D2 alcohol working solution. The amount added should be comparable to the expected concentration of the endogenous analyte.

    • Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization (for GC-MS):

    • To the dried lipid extract, add the derivatization agent (e.g., BSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization of the alcohol groups to their trimethylsilyl (TMS) ethers.

  • Instrumental Analysis:

    • Inject the derivatized (GC-MS) or non-derivatized (LC-MS) sample into the instrument.

    • For GC-MS, use a non-polar capillary column and a temperature gradient suitable for separating long-chain fatty alcohols.

    • For LC-MS, use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions of both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Prepare a calibration curve by plotting the response ratio of known concentrations of the analyte (spiked with the internal standard) against the concentration.

    • Determine the concentration of the analyte in the biological sample by interpolating its response ratio on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing N-Octadecyl-1,1-D2 alcohol in a research setting.

SupplierSelection start Identify Need for N-Octadecyl-1,1-D2 Alcohol search Search Commercial Suppliers start->search evaluate Evaluate Suppliers Based on: - Purity - Isotopic Enrichment - Availability - Price - Documentation (CoA) search->evaluate request Request Quotations and Certificates of Analysis evaluate->request select Select Optimal Supplier request->select purchase Purchase Reagent select->purchase

Figure 1. Workflow for selecting a commercial supplier of N-Octadecyl-1,1-D2 alcohol.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing spike Spike Biological Sample with N-Octadecyl-1,1-D2 Alcohol extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract derivatize Derivatization (for GC-MS) extract->derivatize inject Inject Sample into GC-MS or LC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Response Ratio integrate->calculate quantify Quantify Analyte using Calibration Curve calculate->quantify

Figure 2. General experimental workflow for quantitative analysis using N-Octadecyl-1,1-D2 alcohol.

Signaling Pathways and Logical Relationships

While N-Octadecyl-1,1-D2 alcohol itself is not directly involved in signaling pathways, its non-labeled counterpart, stearyl alcohol, is a precursor to various lipids that can have signaling roles. The use of deuterated standards is crucial for accurately elucidating these pathways.

SignalingContext cluster_pathway Metabolic & Signaling Pathways cluster_quantification Quantitative Analysis SA Stearyl Alcohol (Analyte) FattyAcids Fatty Acid Metabolism SA->FattyAcids MS Mass Spectrometry SA->MS D2_SA N-Octadecyl-1,1-D2 Alcohol (Internal Standard) D2_SA->MS ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Sphingolipids) FattyAcids->ComplexLipids Signaling Lipid Signaling Cascades ComplexLipids->Signaling Quantification Accurate Quantification MS->Quantification Quantification->Signaling Enables Accurate Pathway Elucidation

Figure 3. Logical relationship between N-Octadecyl-1,1-D2 alcohol and the study of lipid signaling pathways.

References

Methodological & Application

Application of N-Octadecyl-1,1-D2 Alcohol in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Octadecyl-1,1-D2 alcohol, a deuterated form of the long-chain fatty alcohol octadecanol, serves as a crucial internal standard in quantitative mass spectrometry analysis. In the field of lipidomics and related areas, accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as N-Octadecyl-1,1-D2 alcohol, is the gold standard for achieving precision and accuracy in these analytical methods.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby ensuring reliable and reproducible results.[2][3]

The fundamental principle of using a deuterated internal standard lies in its chemical near-identity to the analyte of interest.[1] N-Octadecyl-1,1-D2 alcohol shares almost identical physicochemical properties with its non-deuterated counterpart, octadecanol, and other structurally similar long-chain alcohols. This ensures that it behaves similarly throughout the entire analytical workflow, from extraction efficiency to ionization response in the mass spectrometer.[1][3] However, its increased mass due to the two deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer.[1] By adding a known amount of N-Octadecyl-1,1-D2 alcohol to a sample at the initial stage, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, regardless of sample loss or matrix effects.[2][3]

This application note provides detailed protocols for the use of N-Octadecyl-1,1-D2 alcohol as an internal standard for the quantitative analysis of long-chain fatty alcohols in biological matrices using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative analysis using N-Octadecyl-1,1-D2 alcohol as an internal standard typically involves the generation of a calibration curve. The table below presents representative quantitative data for the analysis of octadecanol in human plasma.

AnalyteCalibrator Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak Area (N-Octadecyl-1,1-D2 alcohol)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Octadecanol1015,43230,1230.5129.898.0
Octadecanol5078,12330,5412.55851.2102.4
Octadecanol100155,98730,2115.163101.5101.5
Octadecanol250387,45630,33312.773248.999.6
Octadecanol500775,12330,15625.704505.4101.1
QC Low3046,01230,2541.52129.899.3
QC Mid200310,56730,41210.212199.599.8
QC High400622,89030,19820.627401.2100.3
Unknown Sample-245,67830,3108.106158.3-

Experimental Protocols

Protocol 1: Quantitative Analysis of Long-Chain Fatty Alcohols by GC-MS

This protocol is suitable for the analysis of volatile or semi-volatile long-chain fatty alcohols. A derivatization step is included to enhance the volatility and chromatographic properties of the analytes.[4]

1. Materials and Reagents:

  • N-Octadecyl-1,1-D2 alcohol

  • Target long-chain fatty alcohol standards

  • Hexane (GC grade)

  • Isopropanol (GC grade)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of the biological sample, add a known amount of N-Octadecyl-1,1-D2 alcohol solution (e.g., 10 µL of a 10 µg/mL solution).

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a hexane:isopropanol (3:2, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5]

    • Seal the vial and heat at 70°C for 60 minutes.[5]

    • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions: [4]

    • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial 150°C for 2 min, ramp at 10°C/min to 300°C, hold for 10 min

    • Injection Volume: 1 µL (splitless)

  • Mass Spectrometer (MS) Conditions: [4]

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Analysis:

  • Monitor characteristic ions for the TMS-derivatized analyte and the N-Octadecyl-1,1-D2 alcohol internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with N-Octadecyl-1,1-D2 Alcohol Sample->Spike LLE Liquid-Liquid Extraction (Hexane:Isopropanol) Spike->LLE Evap Solvent Evaporation (Nitrogen Stream) LLE->Evap Deriv Derivatization (BSTFA + 1% TMCS) Evap->Deriv GCMS GC-MS Analysis (EI, SIM Mode) Deriv->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Construction Ratio->CalCurve Quant Quantification of Unknowns CalCurve->Quant

Caption: Workflow for GC-MS analysis of long-chain fatty alcohols.

Protocol 2: Quantitative Analysis of Long-Chain Fatty Alcohols by LC-MS/MS

This protocol is suitable for the analysis of a broader range of long-chain fatty alcohols, including those that are less volatile or thermally labile.

1. Materials and Reagents:

  • N-Octadecyl-1,1-D2 alcohol

  • Target long-chain fatty alcohol standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Biological matrix (e.g., plasma)

2. Sample Preparation:

  • Internal Standard Spiking: To 50 µL of the plasma sample, add a known amount of N-Octadecyl-1,1-D2 alcohol solution.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

3. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve separation (e.g., 50% B to 100% B over 8 minutes)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Define MRM transitions for the analyte and the N-Octadecyl-1,1-D2 alcohol internal standard.

  • Integrate the peak areas for the specified MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine the concentration of the analyte in the unknown samples as described in the GC-MS protocol.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Plasma Sample Spike Spike with N-Octadecyl-1,1-D2 Alcohol Sample->Spike Precip Protein Precipitation (Ice-cold Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (ESI, MRM Mode) Supernatant->LCMS Integration Peak Area Integration (MRM) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Workflow for LC-MS/MS analysis of long-chain fatty alcohols.

Conclusion

N-Octadecyl-1,1-D2 alcohol is an invaluable tool for the accurate and precise quantification of octadecanol and other related long-chain fatty alcohols in complex biological matrices. Its use as an internal standard in conjunction with mass spectrometry-based techniques like GC-MS and LC-MS/MS allows researchers to overcome challenges associated with sample preparation and matrix effects, leading to highly reliable quantitative data. The protocols provided herein offer a robust framework for the implementation of this methodology in various research and drug development settings.

References

Application Note: N-Octadecyl-1,1-D2 Alcohol as an Internal Standard for the Quantitative Analysis of Long-Chain Fatty Alcohols by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty alcohols are key components in various biological and industrial systems, playing significant roles in cellular signaling, wax esters, and the formulation of cosmetics, pharmaceuticals, and detergents. Accurate quantification of these compounds is crucial for metabolic research, drug development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1]

However, the analysis of fatty alcohols by GC-MS can be challenging due to their low volatility and the presence of a polar hydroxyl group, which can lead to poor chromatographic peak shape and variability in instrument response.[1][2] To overcome these challenges, a derivatization step is typically employed to increase analyte volatility, and an internal standard is used to correct for variations during sample preparation and analysis.

This application note details a robust protocol for the quantification of long-chain fatty alcohols in various matrices using N-Octadecyl-1,1-D2 alcohol as an internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like N-Octadecyl-1,1-D2 alcohol is the gold standard for quantitative mass spectrometry.[3] Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes and experiences similar ionization and fragmentation, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample recovery.

Principle of the Method

The quantitative analysis of long-chain fatty alcohols using N-Octadecyl-1,1-D2 alcohol as an internal standard by GC-MS involves several key steps:

  • Sample Preparation: The fatty alcohols are first extracted from the sample matrix.

  • Internal Standard Spiking: A known amount of N-Octadecyl-1,1-D2 alcohol is added to the sample extract.

  • Derivatization: The hydroxyl groups of both the analyte and the internal standard are chemically modified to increase their volatility. A common method is silylation, which converts the alcohols to their corresponding trimethylsilyl (TMS) ethers.[1][4]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The TMS-derivatized fatty alcohols are separated on a gas chromatography column and detected by a mass spectrometer.

  • Quantification: The concentration of the target fatty alcohol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • N-Octadecyl-1,1-D2 alcohol (Internal Standard)

  • Octadecanol (or other target long-chain fatty alcohols) (Analytical Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatizing Agent)[5]

  • Pyridine (Anhydrous)

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample Matrix (e.g., plasma, tissue homogenate, cosmetic formulation)

Standard Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target fatty alcohol standard (e.g., octadecanol) and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Octadecyl-1,1-D2 alcohol and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation and Extraction

The following is a general liquid-liquid extraction (LLE) protocol suitable for biological fluids. The method should be optimized based on the specific sample matrix.

  • To 100 µL of the sample (e.g., plasma) in a glass tube, add 10 µL of the 10 µg/mL internal standard spiking solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[6]

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[6]

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.[6]

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.[6]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization Protocol
  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.[2]

  • Add 100 µL of anhydrous pyridine to the dried extract to dissolve the analytes.[2]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[2][5]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[5]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized long-chain fatty alcohols. These should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[1][5]
Injector Temperature 280-300°C[1]
Injection Volume 1 µL, splitless mode[5]
Oven Temperature Program Initial: 150°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 10 min[1]
MSD Transfer Line Temp. 280°C[5]
Ion Source Temperature 230°C[5]
Quadrupole Temperature 150°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

The specific ions to be monitored will depend on the fragmentation pattern of the TMS-derivatized analytes. For TMS-derivatized octadecanol and its deuterated analog, characteristic ions would be selected. For example, the molecular ion (M+) and a prominent fragment ion (e.g., [M-15]+, loss of a methyl group) would be monitored.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of long-chain fatty alcohols using a deuterated internal standard and GC-MS.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and should be determined for each specific assay during method validation.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma) Spike Spike with N-Octadecyl-1,1-D2 Alcohol Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Pyridine Dry->Reconstitute Derivatize Add BSTFA + 1% TMCS & Heat Reconstitute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the quantification of long-chain fatty alcohols.

G Analyte Long-Chain Fatty Alcohol (e.g., Octadecanol) Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyte->Ratio IS N-Octadecyl-1,1-D2 Alcohol (Internal Standard) IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The use of N-Octadecyl-1,1-D2 alcohol as an internal standard provides a highly accurate and precise method for the quantification of long-chain fatty alcohols by GC-MS. The described protocol, involving liquid-liquid extraction and silylation, is a robust approach for a variety of sample matrices. This methodology is well-suited for applications in research, clinical diagnostics, and industrial quality control where reliable measurement of fatty alcohols is essential. Method validation should be performed to ensure that the performance characteristics are appropriate for the intended application.

References

Application Note: Quantitative Analysis of Small Molecules in Complex Biological Matrices Using Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate and precise quantification of small molecules, such as drugs and their metabolites, in complex biological matrices like plasma, urine, and tissue homogenates is crucial in drug discovery and development. A significant challenge in this process is accounting for sample loss during preparation and variations in instrument response. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterium-labeled standards, is the gold standard for correcting these variabilities. This application note details the use of deuterium-labeled standards for the quantitative analysis of a target analyte in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

A known amount of a deuterium-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass, is spiked into the sample at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. Because the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, any loss of the analyte during sample preparation or ionization variability in the mass spectrometer will be mirrored by a proportional loss of the SIL-IS. Therefore, the ratio of the analyte's signal to the SIL-IS signal is used for quantification, providing a more accurate and precise measurement than relying on the analyte's signal alone.

Experimental Protocol: Quantification of a Target Analyte in Human Plasma

This protocol outlines a general procedure for the quantitative analysis of a hypothetical drug, "Drug X," in human plasma using its deuterium-labeled analog, "Drug X-d4," as an internal standard.

1. Materials and Reagents

  • Human plasma (K2EDTA as anticoagulant)

  • Drug X analytical standard

  • Drug X-d4 (deuterium-labeled internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well deep-well plates

  • Centrifuge capable of handling 96-well plates

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Drug X and Drug X-d4 in methanol.

  • Working Standard Solutions: Serially dilute the Drug X stock solution with 50:50 ACN:Water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Drug X-d4 stock solution with 50:50 ACN:Water.

  • Calibration Curve Samples: In separate tubes, spike appropriate amounts of the Drug X working standard solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution (50 ng/mL Drug X-d4).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Drug X: e.g., Q1: 350.2 -> Q3: 180.1

      • Drug X-d4: e.g., Q1: 354.2 -> Q3: 184.1

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte (Drug X) and the internal standard (Drug X-d4) for each sample.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best-fit line.

  • Use the regression equation to calculate the concentration of Drug X in the QC and unknown samples.

Data Presentation

Table 1: Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.11,52051,0000.02980.105105.0
0.57,85052,5000.14950.512102.4
115,90053,0000.30001.01101.0
581,20052,8001.53794.9599.0
10165,00053,2003.10159.9899.8
50835,00052,90015.784550.5101.0
1001,680,00053,50031.308499.599.5

Table 2: Quality Control (QC) Sample Data

QC LevelNominal Concentration (ng/mL)Calculated Concentration (Mean ± SD, n=3)Accuracy (%)Precision (%CV)
Low0.30.29 ± 0.0296.76.9
Medium3031.2 ± 1.5104.04.8
High8078.9 ± 3.198.63.9

Visualizations

experimental_workflow start Start: Plasma Sample spike Spike with Deuterium-Labeled IS start->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing: Peak Integration & Ratio Calculation lcms->data quant Quantification: Calibration Curve data->quant end End: Analyte Concentration quant->end

Caption: Experimental workflow for quantitative analysis using a deuterium-labeled internal standard.

logical_relationship cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis analyte Analyte loss_analyte Analyte Loss analyte->loss_analyte experiences is Deuterium-Labeled IS loss_is IS Loss is->loss_is experiences loss_analyte->loss_is proportional signal_analyte Analyte Signal signal_is IS Signal ratio Peak Area Ratio (Analyte/IS) signal_analyte->ratio signal_is->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship demonstrating the principle of using a deuterium-labeled internal standard for accurate quantification.

N-Octadecyl-1,1-D2 Alcohol: Applications and Protocols in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol, is a valuable tool in the field of lipidomics. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of long-chain fatty alcohols and their metabolites. Furthermore, its use as a metabolic tracer allows for the elucidation of complex lipid metabolic pathways. This document provides detailed application notes and experimental protocols for the utilization of N-Octadecyl-1,1-D2 alcohol in lipidomics research.

Stable isotope-labeled lipids, such as N-Octadecyl-1,1-D2 alcohol, are considered the gold standard for internal standards in quantitative lipidomics.[1][2] They share nearly identical physicochemical properties with their endogenous counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This minimizes analytical variability and allows for accurate and precise quantification.

Applications in Lipidomics

The primary applications of N-Octadecyl-1,1-D2 alcohol in lipidomics research fall into two main categories:

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous long-chain fatty alcohols, N-Octadecyl-1,1-D2 alcohol is an excellent internal standard for their quantification in various biological matrices.[1][3] When added to a sample at a known concentration before any processing steps, it corrects for analyte loss during sample preparation and variations in instrument response.[2] This is crucial for obtaining reliable quantitative data in both targeted and untargeted lipidomics studies.

  • Metabolic Tracer: As a stable isotope-labeled molecule, N-Octadecyl-1,1-D2 alcohol can be introduced into cellular or animal models to trace the metabolic fate of long-chain fatty alcohols.[4] By tracking the incorporation of the deuterium label into various lipid species over time, researchers can gain insights into the dynamics of lipid metabolism, including synthesis, degradation, and remodeling pathways.[5][6]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for specific research needs.

Protocol 1: Quantification of Long-Chain Fatty Alcohols in Biological Samples using LC-MS/MS

This protocol describes the use of N-Octadecyl-1,1-D2 alcohol as an internal standard for the quantification of endogenous long-chain fatty alcohols in a biological matrix (e.g., plasma, cell lysates).

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Materials:

    • Biological sample (e.g., 50 µL plasma, 1x10^6 cells)

    • N-Octadecyl-1,1-D2 alcohol internal standard solution (in a suitable organic solvent, e.g., methanol)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes

    • Nitrogen evaporator

  • Procedure:

    • To a glass centrifuge tube, add the biological sample.

    • Spike the sample with a known amount of N-Octadecyl-1,1-D2 alcohol internal standard solution. The amount should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the endogenous analytes.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).[3]

  • Chromatographic Conditions (Example for a C18 column):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to separate long-chain fatty alcohols. For example, start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the endogenous long-chain fatty alcohols and N-Octadecyl-1,1-D2 alcohol. The exact m/z values will need to be determined based on the specific analytes and the ionization mode. For N-Octadecyl-1,1-D2 alcohol, the precursor ion will be higher by 2 Da compared to the unlabeled octadecanol.

3. Data Analysis and Quantification

  • Integrate the peak areas of the endogenous long-chain fatty alcohols and the N-Octadecyl-1,1-D2 alcohol internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve using known concentrations of the unlabeled long-chain fatty alcohol standards spiked with the same amount of internal standard.

  • Determine the concentration of the endogenous long-chain fatty alcohols in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Tracing of Long-Chain Fatty Alcohols in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of N-Octadecyl-1,1-D2 alcohol in cultured cells.

1. Cell Culture and Labeling

  • Materials:

    • Cultured cells of interest

    • Cell culture medium

    • N-Octadecyl-1,1-D2 alcohol complexed with bovine serum albumin (BSA) to aid solubility and cellular uptake.

  • Procedure:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of N-Octadecyl-1,1-D2 alcohol complexed with BSA.

    • Replace the normal culture medium with a medium containing a defined concentration of the N-Octadecyl-1,1-D2 alcohol-BSA complex.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label.

2. Sample Harvesting and Lipid Extraction

  • Procedure:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells (e.g., by scraping or trypsinization).

    • Perform lipid extraction as described in Protocol 1. It is recommended to add a different, non-deuterated internal standard (e.g., a fatty alcohol with an odd-numbered carbon chain) at this stage to control for extraction efficiency.

3. LC-MS/MS Analysis for Labeled Lipids

  • Procedure:

    • Analyze the lipid extracts by LC-MS/MS.

    • In addition to the MRM transitions for endogenous lipids, set up transitions to detect the deuterated forms of potential downstream metabolites (e.g., fatty acids, glycerolipids, phospholipids). The mass shift will depend on the specific metabolic transformations.

4. Data Analysis

  • Identify and quantify the deuterated lipid species at each time point.

  • Calculate the rate of incorporation of the deuterium label into different lipid classes to understand the kinetics of the metabolic pathways.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Endogenous Long-Chain Fatty Alcohols in Plasma Samples

AnalyteSample 1 (ng/mL)Sample 2 (ng/mL)Sample 3 (ng/mL)
Hexadecanol (C16:0)15.2 ± 1.820.5 ± 2.118.7 ± 1.9
Octadecanol (C18:0)25.8 ± 2.531.2 ± 3.028.9 ± 2.7
Eicosanol (C20:0)8.1 ± 0.911.3 ± 1.29.8 ± 1.0

Data are presented as mean ± standard deviation (n=3). Quantification was performed using N-Octadecyl-1,1-D2 alcohol as an internal standard.

Table 2: Time-Course of N-Octadecyl-1,1-D2 Alcohol Incorporation into Cellular Lipids

Time (hours)Labeled Octadecanol (% of Total)Labeled Hexadecanoic Acid (% of Total)Labeled Phosphatidylcholine (% of Total)
0000
285.3 ± 5.11.2 ± 0.20.5 ± 0.1
662.1 ± 4.55.8 ± 0.62.3 ± 0.3
1235.7 ± 3.212.4 ± 1.57.9 ± 0.9
2415.2 ± 1.818.9 ± 2.115.6 ± 1.8

Data represent the percentage of the labeled lipid species relative to the total pool of that lipid, presented as mean ± standard deviation (n=3).

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

G cluster_0 Sample Preparation and Extraction cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Add Internal Standard Spike with N-Octadecyl-1,1-D2 Alcohol Biological Sample->Add Internal Standard Lipid Extraction Folch Extraction (Chloroform/Methanol) Add Internal Standard->Lipid Extraction Dry and Reconstitute Dry under N2 and Reconstitute Lipid Extraction->Dry and Reconstitute LC Separation Liquid Chromatography (C18 Column) Dry and Reconstitute->LC Separation MS/MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS/MS Detection Peak Integration Integrate Peak Areas MS/MS Detection->Peak Integration Ratio Calculation Calculate Analyte/IS Ratio Peak Integration->Ratio Calculation Quantification Quantify using Calibration Curve Ratio Calculation->Quantification

Caption: Workflow for Quantitative Analysis of Fatty Alcohols.

G N-Octadecyl-1,1-D2_Alcohol N-Octadecyl-1,1-D2 Alcohol Cellular_Uptake Cellular Uptake N-Octadecyl-1,1-D2_Alcohol->Cellular_Uptake D2_Octadecanol_Pool Intracellular D2-Octadecanol Pool Cellular_Uptake->D2_Octadecanol_Pool Oxidation Oxidation D2_Octadecanol_Pool->Oxidation D2_Stearic_Acid D2-Stearic Acid (C18:0) Oxidation->D2_Stearic_Acid Elongation_Desaturation Elongation/ Desaturation D2_Stearic_Acid->Elongation_Desaturation Incorporation Incorporation into Complex Lipids D2_Stearic_Acid->Incorporation Other_D2_Fatty_Acids Other D2-Fatty Acids Elongation_Desaturation->Other_D2_Fatty_Acids Other_D2_Fatty_Acids->Incorporation D2_Phospholipids D2-Phospholipids Incorporation->D2_Phospholipids D2_Glycerolipids D2-Glycerolipids Incorporation->D2_Glycerolipids

Caption: Metabolic Fate of N-Octadecyl-1,1-D2 Alcohol.

References

Application Notes and Protocols: Metabolic Fate of N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecyl-1,1-D2 alcohol, a deuterium-labeled form of stearyl alcohol, serves as a valuable tracer in metabolic fate studies. The deuterium labels on the first carbon provide a distinct mass shift, enabling sensitive and specific tracking of the molecule and its metabolites in vivo using mass spectrometry. This document provides detailed protocols and application notes for conducting metabolic fate studies of N-Octadecyl-1,1-D2 alcohol in a preclinical setting. The primary metabolic pathway of long-chain fatty alcohols involves oxidation to the corresponding fatty acid. In this case, N-Octadecyl-1,1-D2 alcohol is expected to be metabolized to N-Octadecanal-1-D1 and subsequently to N-Octadecanoic-d2 acid (stearic acid-d2). These metabolites can then be incorporated into various lipid species, such as triglycerides and phospholipids.

Hypothesized Metabolic Pathway

The metabolic conversion of N-Octadecyl-1,1-D2 alcohol is anticipated to proceed via oxidation, as depicted in the following pathway.

A N-Octadecyl-1,1-D2 Alcohol B N-Octadecanal-1-D1 A->B Alcohol Dehydrogenase C N-Octadecanoic-d2 Acid (Stearic Acid-d2) B->C Aldehyde Dehydrogenase D Incorporation into Lipids (e.g., Triglycerides, Phospholipids) C->D Acyl-CoA Synthetase & Acyltransferases

Caption: Hypothesized metabolic pathway of N-Octadecyl-1,1-D2 alcohol.

Experimental Protocols

A comprehensive in vivo study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of N-Octadecyl-1,1-D2 alcohol.

I. Animal Model and Husbandry
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g) are a suitable model.

  • Housing: House animals individually in metabolic cages to allow for separate collection of urine and feces.

  • Acclimation: Acclimate the animals for at least one week before the study begins.

  • Diet: Provide a standard chow diet and water ad libitum.

II. Dosing and Administration
  • Dose Formulation: Prepare a formulation of N-Octadecyl-1,1-D2 alcohol in a suitable vehicle (e.g., corn oil) for oral administration. A typical dose might be 100 mg/kg.

  • Administration: Administer the dose via oral gavage.

III. Sample Collection
  • Blood: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use EDTA as the anticoagulant.

  • Urine and Feces: Collect urine and feces at 24-hour intervals for up to 72 hours post-dose.

  • Tissues: At the end of the study (e.g., 72 hours), euthanize the animals and collect key tissues, including the liver, adipose tissue, kidney, spleen, heart, lung, brain, and gastrointestinal tract.

IV. Sample Processing and Analysis
  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Extraction: Extract lipids from plasma and tissue homogenates using a method such as the Folch or Bligh-Dyer extraction.

  • LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify N-Octadecyl-1,1-D2 alcohol and its key metabolites.

The following diagram outlines the experimental workflow.

cluster_0 In Vivo Phase cluster_1 Analytical Phase A Acclimation of Rats B Oral Administration of N-Octadecyl-1,1-D2 Alcohol A->B C Sample Collection (Blood, Urine, Feces, Tissues) B->C D Sample Processing (Plasma Separation, Homogenization) C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F

Caption: Experimental workflow for the metabolic fate study.

Data Presentation

Quantitative data from the study should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Pharmacokinetic Parameters of N-Octadecyl-1,1-D2 Alcohol in Rat Plasma
ParameterValueUnits
Cmax (Maximum Concentration)Valueng/mL
Tmax (Time to Cmax)Valuehours
AUC(0-t) (Area Under the Curve)Valueng*h/mL
t1/2 (Half-life)Valuehours
Table 2: Tissue Distribution of N-Octadecyl-1,1-D2 Alcohol and Metabolites at 72 Hours Post-Dose
TissueN-Octadecyl-1,1-D2 Alcohol (ng/g)N-Octadecanoic-d2 Acid (ng/g)
LiverValueValue
Adipose TissueValueValue
KidneyValueValue
SpleenValueValue
HeartValueValue
LungValueValue
BrainValueValue
Table 3: Cumulative Excretion of Deuterium Label in Urine and Feces
Time Interval (hours)Urine (% of Dose)Feces (% of Dose)Total (% of Dose)
0-24ValueValueValue
24-48ValueValueValue
48-72ValueValueValue
Total Value Value Value

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the metabolic fate of N-Octadecyl-1,1-D2 alcohol. The use of a deuterated tracer allows for precise tracking and quantification of the parent compound and its metabolites, offering valuable insights into its absorption, distribution, metabolism, and excretion. This information is critical for safety assessments and understanding the biological impact of long-chain fatty alcohols in various applications.

Application Notes and Protocols for N-Octadecyl-1,1-D2 Alcohol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecyl-1,1-D2 alcohol is a stable isotope-labeled long-chain fatty alcohol invaluable for tracing the metabolic fate of octadecanol in cellular lipid metabolism. Its primary application in cell culture is as a metabolic precursor for the synthesis of ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone. By introducing a deuterium label at a metabolically stable position, researchers can track the incorporation of the octadecyl chain into various lipid species, providing insights into the dynamics of ether lipid biosynthesis and remodeling. Stable isotope labeling is a powerful technique for these studies as it allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules.[1][2] This approach avoids the safety concerns and disposal issues associated with radioactive tracers.[3][4][5]

The ether bond in lipids is formed in the peroxisome, initiated by the reduction of a fatty acyl-CoA to a fatty alcohol. This fatty alcohol is then exchanged for the acyl group on dihydroxyacetone phosphate (DHAP) to form an alkyldihydroxyacetone phosphate, the precursor to all ether lipids. By supplying cells with N-Octadecyl-1,1-D2 alcohol, the deuterium-labeled octadecyl moiety is directly available for incorporation into the ether lipid backbone.

These application notes provide a comprehensive protocol for the use of N-Octadecyl-1,1-D2 alcohol in cell culture, covering cell labeling, lipid extraction, and analysis by mass spectrometry.

Key Applications

  • Tracing Ether Lipid Biosynthesis: Elucidating the pathways and fluxes of de novo ether lipid synthesis.

  • Investigating Lipid Remodeling: Tracking the incorporation of the labeled octadecyl chain into different lipid classes over time.

  • Studying Lipid Trafficking: Following the movement of newly synthesized ether lipids between different cellular compartments.

  • Biomarker Discovery: Identifying changes in ether lipid metabolism in response to drug treatment or in disease models.

Experimental Protocols

Preparation of N-Octadecyl-1,1-D2 Alcohol Stock Solution

Long-chain fatty alcohols are poorly soluble in aqueous media. Therefore, a stock solution in an organic solvent is required.

Materials:

  • N-Octadecyl-1,1-D2 alcohol

  • Ethanol (cell culture grade) or DMSO

  • Sterile, conical-bottom tubes

Protocol:

  • Weigh out a precise amount of N-Octadecyl-1,1-D2 alcohol in a sterile tube.

  • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex until the alcohol is completely dissolved.

  • Store the stock solution at -20°C.

Note on Solvent Choice: While ethanol is a commonly used solvent, it's important to keep the final concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cellular stress. DMSO is also an option, with final concentrations generally kept below 0.1%.

Cell Culture and Labeling

The optimal concentration of N-Octadecyl-1,1-D2 alcohol and the incubation time will vary depending on the cell type and the specific research question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

Materials:

  • Cultured cells of interest (e.g., adherent or suspension)

  • Complete cell culture medium

  • N-Octadecyl-1,1-D2 alcohol stock solution

  • Fatty acid-free bovine serum albumin (BSA) solution (optional, to enhance solubility and delivery)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Direct Addition: Dilute the N-Octadecyl-1,1-D2 alcohol stock solution directly into pre-warmed complete cell culture medium to the desired final concentration.

    • BSA Conjugation (Recommended): To improve solubility and cellular uptake, pre-complex the fatty alcohol with fatty acid-free BSA.

      • In a sterile tube, mix the required volume of the N-Octadecyl-1,1-D2 alcohol stock solution with a sterile solution of fatty acid-free BSA (e.g., 10% w/v in PBS). A molar ratio of 2:1 to 4:1 (fatty alcohol:BSA) is a good starting point.

      • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

      • Add the fatty alcohol-BSA complex to the cell culture medium.

  • Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., ranging from a few hours to 24 hours or longer, depending on the metabolic process being studied).

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any residual labeling medium. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). Store the cell pellets at -80°C until lipid extraction.

ParameterRecommended RangeNotes
Cell Confluency 70-80%Ensures cells are in an active metabolic state.
N-Octadecyl-1,1-D2 Alcohol Concentration 1 - 50 µMThe optimal concentration should be determined empirically for each cell line to avoid cytotoxicity.
Incubation Time 2 - 48 hoursShorter times are suitable for studying initial incorporation rates, while longer times allow for tracing into downstream metabolites.
Solvent Concentration ≤ 0.5% Ethanol, ≤ 0.1% DMSOHigh solvent concentrations can be toxic to cells.
Lipid Extraction

Several methods can be used for total lipid extraction. The Bligh and Dyer method is a widely used and effective protocol.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass vials with Teflon-lined caps

  • Centrifuge

Protocol (Bligh and Dyer Method):

  • To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v). For a typical cell pellet from a 6-well plate, 1 mL of this mixture is sufficient.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 0.25 volumes of chloroform and vortex for 1 minute.

  • Add 0.25 volumes of deionized water and vortex for 1 minute.

  • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein disk at the interface.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).

  • Store the extracted lipids at -80°C until analysis.

ParameterReagent/ConditionPurpose
Extraction Solvent Chloroform:MethanolTo solubilize lipids from the cell matrix.
Phase Separation Addition of Chloroform and WaterTo create a biphasic system where lipids partition into the organic phase.
Drying Nitrogen GasTo evaporate the solvent without oxidizing the lipids.
Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the incorporation of N-Octadecyl-1,1-D2 alcohol into specific lipid species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

General LC-MS Method:

  • Chromatographic Separation: Separate the lipid classes using a suitable column (e.g., C18 or HILIC) and a gradient of mobile phases.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of lipid classes.

    • Acquire full-scan MS data to identify the masses of the deuterated lipid species. The mass of a lipid containing the N-Octadecyl-1,1-D2 moiety will be increased by 2 Da compared to its unlabeled counterpart.

    • Perform tandem MS (MS/MS) to confirm the identity of the lipid species and to localize the deuterium label within the molecule.

Data Presentation

The quantitative data from LC-MS analysis can be summarized to compare the incorporation of the deuterium label across different conditions.

Lipid ClassControl (Unlabeled) (Relative Abundance)Labeled (N-Octadecyl-1,1-D2 alcohol) (Relative Abundance of M+2)Fold Change in Labeled Species
Alkyl-PC 100150015.0
Alkyl-PE 80120015.0
Plasmalogen-PC 1208006.7
Plasmalogen-PE 15010006.7
Diacyl-PC 50005~0
Diacyl-PE 45004~0

This is example data and will vary based on the experiment.

Visualizations

Ether_Lipid_Biosynthesis_Pathway cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol N-Octadecyl-1,1-D2 Alcohol Acyl_CoA->Fatty_Alcohol FAR1/2 Alkyl_DHAP 1-Alkyl-DHAP-D2 Fatty_Alcohol->Alkyl_DHAP AGPS DHAP DHAP DHAP->Alkyl_DHAP AGP 1-Alkyl-G3P-D2 Alkyl_DHAP->AGP Acyl/Alkyl-DHAP Reductase Alkyl_DAG 1-Alkyl-2-acyl-glycerol-D2 AGP->Alkyl_DAG Acyltransferase Alkyl_PC Alkyl-PC-D2 Alkyl_DAG->Alkyl_PC Choline- phosphotransferase Alkyl_PE Alkyl-PE-D2 Alkyl_DAG->Alkyl_PE Ethanolamine- phosphotransferase Plasmalogen_PE Plasmalogen-PE-D2 Alkyl_PE->Plasmalogen_PE Plasmenylethanolamine desaturase

Caption: Metabolic fate of N-Octadecyl-1,1-D2 alcohol in ether lipid biosynthesis.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Labeling with N-Octadecyl-1,1-D2 Alcohol Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Washing Labeling->Harvesting Extraction 4. Lipid Extraction (Bligh & Dyer) Harvesting->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for tracing lipid metabolism with N-Octadecyl-1,1-D2 alcohol.

References

Application Notes and Protocols: N-Octadecyl-1,1-D2 Alcohol for Studying Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Octadecyl-1,1-D2 alcohol as a powerful tool for elucidating the structural and dynamic properties of lipid bilayers. The selective deuteration at the C1 position offers unique advantages for various biophysical techniques, enabling precise characterization of membrane--molecule interactions, which is crucial for drug development and fundamental cell biology research.

Principle of Application

N-Octadecyl-1,1-D2 alcohol (dideuterated octadecanol) is a saturated 18-carbon fatty alcohol where the two hydrogen atoms on the first carbon are replaced with deuterium. This isotopic labeling makes it an invaluable probe in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Small-Angle Neutron Scattering (SANS), and Mass Spectrometry (MS). The primary applications revolve around understanding how long-chain alcohols interact with and modify the properties of lipid bilayers, which serve as model systems for cell membranes.

The key advantages of using the deuterated form include:

  • Enhanced Signal in NMR: In ²H NMR, the deuterium nucleus provides a distinct signal that can be used to determine the orientation and dynamics of the alcohol within the lipid bilayer.[1][2]

  • Contrast Variation in SANS: The difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies. This enables researchers to selectively highlight or mask different components of the lipid bilayer system, providing detailed structural information.[3][4][5]

  • Internal Standard in Mass Spectrometry: In lipidomics, deuterated lipids serve as excellent internal standards for accurate quantification of their non-deuterated counterparts.[6]

Applications in Lipid Bilayer Studies

Determination of Molecular Orientation and Dynamics via ²H NMR Spectroscopy

By incorporating N-Octadecyl-1,1-D2 alcohol into a lipid bilayer, the quadrupolar splitting in the ²H NMR spectrum provides direct information about the order parameter of the C-D bonds at the C1 position. This allows for the precise determination of the alcohol's orientation and motional freedom near the lipid headgroup region. Studies have shown that n-octanol can order the acyl chains of dimyristoylphosphatidylcholine (DMPC).[7]

Elucidation of Bilayer Structural Changes using Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the overall structure of lipid vesicles, including bilayer thickness and area per lipid.[3][4] By using N-Octadecyl-1,1-D2 alcohol and varying the H₂O/D₂O ratio of the solvent, specific parts of the system can be made "invisible" to neutrons. This contrast variation approach allows for the precise localization of the alcohol within the bilayer and the quantification of its effect on membrane structure.

Quantitative Lipidomics with Mass Spectrometry

In mass spectrometry-based lipidomics, deuterated molecules like N-Octadecyl-1,1-D2 alcohol are used as internal standards.[6] By adding a known amount of the deuterated standard to a sample, the endogenous, non-deuterated octadecanol can be accurately quantified, correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the expected effects of long-chain alcohols on lipid bilayer properties based on existing literature. While specific data for N-Octadecyl-1,1-D2 alcohol is limited, the data for octadecanol and other long-chain alcohols provide a strong indication of its behavior.

Table 1: Effect of Long-Chain Alcohols on Lipid Bilayer Thickness

Lipid Bilayer CompositionAlcoholMolar Ratio (Alcohol:Lipid)Change in Bilayer ThicknessReference
DOPCOctadecanol0.3Increase[8]
DMPCDodecanolNot specifiedIncrease[7]
Egg PCDecanol1:2Increase[9]

Table 2: Effect of Long-Chain Alcohols on Area per Lipid

Lipid Bilayer CompositionAlcoholMolar Ratio (Alcohol:Lipid)Change in Area per LipidReference
DOPCOctadecanol0.3No significant change[8]
DMPCOctanolNot specifiedDecrease (ordering effect)[7]
Egg PCDecanol1:2Decrease[9]

Table 3: Effect of Long-Chain Alcohols on Acyl Chain Order Parameter (from ²H NMR)

Lipid Bilayer CompositionAlcoholMolar Ratio (Alcohol:Lipid)Effect on Order ParameterReference
DMPCOctanolNot specifiedIncrease (ordering)[7]
PC-d31/CholesterolDecanolNot specified2% reduction[9]
PC-d31/CholesterolOctanolNot specified10% reduction[9]

Experimental Protocols

Synthesis of N-Octadecyl-1,1-D2 Alcohol

A potential synthetic route for N-Octadecyl-1,1-D2 alcohol involves the catalytic deuteration of a suitable precursor. One reported method utilizes a 5% activated charcoal-supported ruthenium catalyst with deuterium gas (D₂) and heavy water (D₂O) at 80°C and 760 Torr for 24 hours in a regioselective reaction.[10]

Preparation of Lipid Vesicles containing N-Octadecyl-1,1-D2 Alcohol

Materials:

  • Desired phospholipid (e.g., DOPC, DMPC)

  • N-Octadecyl-1,1-D2 alcohol

  • Chloroform

  • Buffer (e.g., PBS, HEPES)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Co-dissolve the desired amount of phospholipid and N-Octadecyl-1,1-D2 alcohol in chloroform to achieve the target molar ratio.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.

  • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to form LUVs of a uniform size.

Solid-State ²H NMR Spectroscopy

Protocol:

  • Prepare a concentrated sample of the lipid vesicles containing N-Octadecyl-1,1-D2 alcohol (typically >10 mg of lipid).

  • Transfer the sample to a solid-state NMR rotor.

  • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence.[11]

  • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

  • The order parameter (S_CD) can be calculated using the equation: ΔνQ = (3/4)(e²qQ/h) * S_CD, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

Small-Angle Neutron Scattering (SANS)

Protocol:

  • Prepare LUVs containing N-Octadecyl-1,1-D2 alcohol in a series of H₂O/D₂O buffer mixtures to achieve different solvent scattering length densities (SLDs).

  • Load the samples into quartz cuvettes suitable for SANS measurements.

  • Collect SANS data over a suitable Q-range (scattering vector range).

  • Analyze the scattering data using appropriate models for unilamellar vesicles to extract structural parameters such as bilayer thickness, area per lipid, and the location of the deuterated alcohol.[3][4]

Mass Spectrometry-based Lipidomics

Protocol:

  • Spike the biological sample with a known amount of N-Octadecyl-1,1-D2 alcohol as an internal standard.

  • Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • Analyze the lipid extract using a mass spectrometer coupled with liquid chromatography (LC-MS).

  • Identify and quantify the endogenous octadecanol by comparing its peak intensity to that of the deuterated internal standard.[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis Lipid_Alcohol_Mix 1. Co-dissolve Lipid and N-Octadecyl-1,1-D2 Alcohol Film_Formation 2. Form Thin Lipid Film Lipid_Alcohol_Mix->Film_Formation Hydration 3. Hydrate Film to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form LUVs Hydration->Extrusion NMR ²H NMR Spectroscopy Extrusion->NMR Orientation & Dynamics SANS Small-Angle Neutron Scattering Extrusion->SANS Structure & Location MS Mass Spectrometry Extrusion->MS Quantification

Experimental workflow for lipid bilayer studies.

G cluster_pathway Signaling Pathway Modulation Membrane Lipid Bilayer Properties Altered Membrane Properties (Fluidity, Thickness, Curvature) Membrane->Properties Alcohol N-Octadecyl-1,1-D2 Alcohol Alcohol->Membrane Protein Membrane Protein Properties->Protein Function Modulated Protein Function Protein->Function Signaling Downstream Signaling Function->Signaling

Hypothetical signaling pathway modulation.

G cluster_techniques Analytical Techniques Deuterated_Alcohol N-Octadecyl-1,1-D2 Alcohol NMR ²H NMR Deuterated_Alcohol->NMR Provides signal for orientation & dynamics SANS SANS Deuterated_Alcohol->SANS Provides contrast for structural analysis MS Mass Spec Deuterated_Alcohol->MS Serves as internal standard for quantification

Logical relationships in analytical applications.

References

Application Notes and Protocols for ¹H NMR Spectroscopy of Long-Chain Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic molecules. In the study of long-chain alcohols, which are integral components of various biological systems and industrial products, ¹H NMR provides valuable insights into their molecular structure, conformation, and dynamics. The selective incorporation of deuterium (²H) at specific positions within the long alkyl chain serves as a sophisticated tool to simplify complex spectra, assign specific proton signals, and probe subtle molecular interactions. These application notes provide a detailed overview and experimental protocols for the ¹H NMR spectroscopic analysis of long-chain deuterated alcohols, aimed at researchers, scientists, and professionals in drug development.

Principle of Deuterium Labeling in ¹H NMR

Deuterium, an isotope of hydrogen with a nucleus containing one proton and one neutron, is effectively "silent" in ¹H NMR spectroscopy as it resonates at a significantly different frequency.[1] When a proton (¹H) in a molecule is replaced by a deuteron (²H), the corresponding signal disappears from the ¹H NMR spectrum. This selective "silencing" of signals is a key advantage in the analysis of complex molecules like long-chain alcohols, which typically exhibit overlapping signals from numerous methylene (-CH₂-) groups.

Key applications of deuterium labeling in the ¹H NMR of long-chain alcohols include:

  • Spectral Simplification: Reduces the complexity of crowded spectral regions, aiding in the unambiguous assignment of remaining proton signals.

  • Signal Assignment: Confirms the chemical shift of specific protons by observing the disappearance of a signal upon deuteration.

  • Probing Molecular Conformation and Dynamics: Deuterium substitution can subtly influence the chemical shifts of nearby protons (isotopic effects), providing information about molecular structure and environment.

  • Quantitative Analysis: Can be used to create internal standards or to quantify the degree of deuteration.

¹H NMR Spectral Characteristics of Long-Chain Alcohols

The ¹H NMR spectrum of a typical long-chain alcohol can be divided into several characteristic regions:

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature.[2] It often appears as a broad singlet due to chemical exchange. This signal can be definitively identified by adding a few drops of deuterium oxide (D₂O) to the NMR sample, which results in the exchange of the -OH proton for a deuteron and the disappearance of the signal from the spectrum.[3][4][5]

  • α-Methylene Protons (-CH₂-OH): The protons on the carbon directly attached to the hydroxyl group are deshielded by the electronegative oxygen atom and typically resonate as a triplet in the range of δ 3.3-4.0 ppm.[2]

  • β-Methylene Protons (-CH₂-CH₂-OH): These protons are less deshielded than the α-protons and generally appear as a multiplet around δ 1.5-1.7 ppm.

  • Bulk Methylene Protons (-(CH₂)n-): The protons of the long alkyl chain produce a large, often unresolved signal in the region of δ 1.2-1.4 ppm.

  • Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group are the most shielded and typically appear as a triplet around δ 0.8-0.9 ppm.

Quantitative Data for Deuterated Long-Chain Alcohols

The following tables summarize the expected ¹H NMR chemical shifts for a generic long-chain alcohol (e.g., dodecanol, C₁₂H₂₅OH) with selective deuteration at different positions. The data is compiled based on general principles of ¹H NMR of alcohols and the known effects of deuterium substitution. Precise chemical shifts can vary depending on the specific molecule, solvent, and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Selectively Deuterated Dodecanol in CDCl₃

Proton PositionNon-Deuterated Dodecanol (δ ppm)Dodecanol-1,1-d₂ (δ ppm)Dodecanol-12,12,12-d₃ (δ ppm)Dodecanol-d₂₅ (perdeuterated chain) (δ ppm)MultiplicityIntegration (relative)
-OH~1.5 (variable)~1.5 (variable)~1.5 (variable)~1.5 (variable)br s1
H-1 (-CH₂OH)~3.64Signal Absent~3.64Signal Absentt2
H-2 (-CH₂CH₂OH)~1.57~1.57~1.57Signal Absentp2
H-3 to H-10 (-(CH₂)₈-)~1.26~1.26~1.26Signal Absentm16
H-11 (-CH₂CH₃)~1.29~1.29~1.29Signal Absentm2
H-12 (-CH₃)~0.88~0.88Signal AbsentSignal Absentt3

Note: 't' denotes a triplet, 'p' a pentet, 'm' a multiplet, and 'br s' a broad singlet. Chemical shifts are referenced to TMS at δ 0.00 ppm.

Experimental Protocols

Protocol 1: Standard ¹H NMR Analysis of a Long-Chain Deuterated Alcohol

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a long-chain deuterated alcohol.

Materials:

  • Long-chain deuterated alcohol sample (5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (optional, e.g., Tetramethylsilane, TMS)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the long-chain deuterated alcohol into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If using an internal standard, add a small, accurately known amount.

    • Cap the vial and gently vortex until the sample is completely dissolved.

    • Transfer the solution to the NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, sufficient relaxation delay).

    • A sufficient number of scans (typically 16 to 64) should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction to obtain a clean spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Protocol 2: D₂O Exchange for Identification of the Hydroxyl Proton

This protocol describes the procedure for confirming the identity of the -OH proton signal.

Materials:

  • NMR sample of the long-chain deuterated alcohol prepared as in Protocol 1.

  • Deuterium oxide (D₂O)

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample as described in Protocol 1.

  • Add D₂O: Carefully add 1-2 drops of D₂O to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Compare Spectra: The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire d2o Add D₂O (optional) acquire->d2o reacquire Re-acquire Spectrum d2o->reacquire compare Compare Spectra (pre/post D₂O) reacquire->compare process Process FID analyze Analyze Spectrum (Chemical Shift, Integration) process->analyze analyze->compare

Spectral_Interpretation_Logic cluster_signals Signal Analysis cluster_deuteration Deuteration Effects start Obtain ¹H NMR Spectrum chem_shift Identify Chemical Shift Regions (-OH, -CH₂OH, -(CH₂)n, -CH₃) start->chem_shift d2o_exchange Confirm -OH Signal (Disappears with D₂O) start->d2o_exchange D₂O exp. integration Analyze Signal Integrations chem_shift->integration multiplicity Analyze Signal Multiplicities integration->multiplicity signal_absent Identify Absent Signals (Indicates Deuteration Site) multiplicity->signal_absent structure Elucidate Structure signal_absent->structure d2o_exchange->structure

Conclusion

The use of site-specific deuterium labeling is an invaluable strategy in the ¹H NMR analysis of long-chain alcohols. It facilitates spectral simplification and unambiguous signal assignment, which are crucial for detailed structural characterization. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize ¹H NMR spectroscopy in their studies of these important molecules. Careful sample preparation and a systematic approach to data acquisition and interpretation are key to obtaining high-quality, reliable results.

References

Application Notes and Protocols for Sample Preparation with N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-Octadecyl-1,1-D2 alcohol as an internal standard in the quantitative analysis of n-octadecanol in various biological matrices. The protocols detailed below are designed for robust and accurate sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

N-Octadecanol, a long-chain fatty alcohol, is implicated in numerous physiological and pathological processes. Its accurate quantification in biological samples such as plasma, serum, or tissue is crucial for advancing research and in the development of novel therapeutics. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry assays. N-Octadecyl-1,1-D2 alcohol is an ideal SIL-IS for n-octadecanol analysis. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects. This allows for precise correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of n-octadecanol using N-Octadecyl-1,1-D2 alcohol as an internal standard.

Table 1: GC-MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ)200 - 500 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Workflows

The general workflow for the quantitative analysis of n-octadecanol involves sample preparation, which includes extraction and derivatization, followed by instrumental analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with N-Octadecyl-1,1-D2 alcohol (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of n-Octadecanol Calibration->Quantification

Overall workflow for n-octadecanol quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL of n-Octadecanol):

  • Accurately weigh 10 mg of n-octadecanol.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at -20°C.

b. Internal Standard Stock Solution (1 mg/mL of N-Octadecyl-1,1-D2 alcohol):

  • Accurately weigh 10 mg of N-Octadecyl-1,1-D2 alcohol.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at -20°C.

c. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare a series of working standard solutions of n-octadecanol by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol (for Plasma)

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for plasma samples.

a. Materials:

  • Plasma samples, calibration standards, QC samples

  • N-Octadecyl-1,1-D2 alcohol working solution (e.g., 100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

b. Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the N-Octadecyl-1,1-D2 alcohol working solution to each tube and vortex briefly.

  • Add 300 µL of methanol to precipitate proteins. Vortex vigorously for 30 seconds.

  • Add 1 mL of MTBE. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

GC-MS Analysis Protocol

For GC-MS analysis, a derivatization step is necessary to increase the volatility of the long-chain alcohol. Silylation is a common and effective method.

a. Derivatization:

  • To the dried extract from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold: 5 minutes at 320°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM)

    • n-Octadecanol-TMS derivative (m/z): Monitor appropriate fragment ions (e.g., m/z 73, 327)

    • N-Octadecyl-1,1-D2 alcohol-TMS derivative (m/z): Monitor corresponding shifted fragment ions (e.g., m/z 73, 329)

LC-MS/MS Analysis Protocol

LC-MS/MS analysis offers high sensitivity and specificity without the need for derivatization.

a. Sample Reconstitution:

  • Reconstitute the dried extract from the sample preparation step in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC vial.

b. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80% to 98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98% to 80% B

    • 7.1-9 min: 80% B

  • MS/MS System: Sciex Triple Quad™ 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • n-Octadecanol: Precursor ion [M+H-H₂O]⁺ → Product ion

    • N-Octadecyl-1,1-D2 alcohol: Precursor ion [M+H-H₂O]⁺ → Product ion (with a +2 Da shift)

Logical Relationship for Method Selection

The choice between GC-MS and LC-MS/MS depends on several factors including required sensitivity, sample throughput, and available instrumentation.

method_selection Start Start: Need to Quantify n-Octadecanol Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput Needed? Sensitivity->Throughput No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Derivatization Is Derivatization Acceptable? Throughput->Derivatization No Throughput->LCMSMS Yes Derivatization->LCMSMS No GCMS GC-MS Derivatization->GCMS Yes

Application Note: Incorporation and Analysis of N-Octadecyl-1,1-D2 Alcohol in Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the incorporation of N-Octadecyl-1,1-D2 alcohol, a deuterated long-chain alcohol, into model lipid membranes. The use of isotopic labeling allows for precise tracking and characterization of the alcohol within the bilayer using techniques such as Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy.[1][2][3] This note outlines the widely used thin-film hydration method followed by extrusion to prepare Large Unilamellar Vesicles (LUVs) containing the deuterated alcohol.[4][5][6][7] Additionally, it presents a general protocol for analyzing the effects of incorporation on membrane properties and includes representative data to guide researchers in their experimental design and interpretation.

Introduction

Long-chain alcohols, such as octadecanol (stearyl alcohol), are known to interact with and incorporate into lipid bilayers, thereby modifying the physicochemical properties of the membrane.[8][9] These modifications can include alterations in membrane fluidity, thickness, phase behavior, and permeability.[8][9][10][11] Understanding these interactions is crucial in fields ranging from fundamental biophysics to drug delivery, where such molecules can act as penetration enhancers.

N-Octadecyl-1,1-D2 alcohol is a powerful tool for these studies. The two deuterium atoms at the C1 position of the alkyl chain serve as a non-invasive isotopic label. Deuterium has a nuclear spin of I=1, making it highly sensitive to its local environment, which can be probed by ²H-NMR spectroscopy.[2][12] This technique provides detailed information on the orientation, dynamics, and ordering of the deuterated segment within the anisotropic environment of the lipid bilayer.[1][2][3]

This application note details the methodology for incorporating N-Octadecyl-1,1-D2 alcohol into model membranes and suggests a framework for its characterization.

Experimental Protocols

Protocol 1: Preparation of LUVs with N-Octadecyl-1,1-D2 Alcohol via Thin-Film Hydration

This protocol describes the preparation of 100 nm Large Unilamellar Vesicles (LUVs) composed of a primary phospholipid (e.g., DPPC) and varying mole percentages of N-Octadecyl-1,1-D2 alcohol. The thin-film hydration method is a robust and widely used technique for forming liposomes.[4][5][6][7][13]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • N-Octadecyl-1,1-D2 alcohol

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath or heating block

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Mixing: In a clean round-bottom flask, dissolve the desired amounts of DPPC and N-Octadecyl-1,1-D2 alcohol in chloroform. For example, to prepare a 5 mol% mixture, combine 9.5 µmol of DPPC and 0.5 µmol of N-Octadecyl-1,1-D2 alcohol. Ensure the total lipid concentration is appropriate for the desired final vesicle suspension (e.g., 10-25 mg/mL).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to ensure proper mixing. Apply a gentle vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[4][5][13]

  • Drying: To remove any residual solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight in a vacuum desiccator.[4] This step is critical to prevent artifacts from residual organic solvent.

  • Hydration: Warm the hydration buffer to a temperature well above the main phase transition temperature (Tm) of the lipid mixture (For DPPC, Tm is ~41°C, so hydrating at 50-60°C is recommended). Add the pre-warmed buffer to the flask containing the dry lipid film.[4][5]

  • Vesicle Formation: Agitate the flask vigorously to disperse the lipid film into the buffer. This can be done by hand-swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs) of heterogeneous size.[7]

  • Extrusion: To create unilamellar vesicles of a defined size, the MLV suspension must be extruded.[6][7]

    • Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the glass syringes.

    • Pass the suspension back and forth through the membrane a minimum of 11-21 times. This process should be performed at a temperature above the Tm of the lipid mixture to ensure the lipids are in a fluid state.

    • The resulting translucent suspension contains LUVs with a mean diameter of approximately 100 nm.

Data Presentation and Expected Results

The incorporation of long-chain alcohols is expected to alter the physical properties of the lipid bilayer. The magnitude of these effects typically depends on the concentration of the incorporated alcohol.

Table 1: Effect of N-Octadecyl-1,1-D2 Alcohol on the Main Phase Transition Temperature (Tm) of DPPC Liposomes

Mol% of N-Octadecyl-1,1-D2 AlcoholMain Phase Transition Temperature (Tm) (°C)Transition Width (ΔT) (°C)
0 (Pure DPPC)41.50.5
242.10.8
542.91.2
1044.01.8

Data is representative and should be determined experimentally. Tm can be measured using techniques like Differential Scanning Calorimetry (DSC).

Long-chain saturated alcohols like octadecanol tend to increase the Tm of saturated phospholipids like DPPC.[14] This is attributed to their ability to pack efficiently alongside the lipid acyl chains, increasing van der Waals interactions and stabilizing the gel phase. The broadening of the transition width (ΔT) suggests a decrease in the cooperativity of the phase transition.

Table 2: Representative ²H-NMR Quadrupolar Splittings

Mol% of N-Octadecyl-1,1-D2 AlcoholQuadrupolar Splitting (ΔνQ) at 45°C (kHz)
225.5
526.1
1026.8

Data is representative. Quadrupolar splitting is a measure of the time-averaged orientation of the C-D bond relative to the magnetic field and reflects the local order.

An increase in the quadrupolar splitting suggests that the alcohol molecules are becoming more ordered or restricted in their motion within the bilayer as their concentration increases.[1] This is consistent with the stabilization of the more ordered gel phase observed in the DSC data.

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow

The following diagram illustrates the step-by-step process for preparing and analyzing model membranes containing N-Octadecyl-1,1-D2 alcohol.

G cluster_prep Membrane Preparation cluster_analysis Analysis A 1. Lipid Mixing (DPPC + Deuterated Alcohol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Solvent Removal (High Vacuum) B->C D 4. Hydration (Add Buffer > Tm) C->D E 5. Extrusion (100 nm Membrane) D->E F Characterization (e.g., DLS for size) E->F LUV Suspension G Biophysical Analysis (²H-NMR, DSC) F->G

Caption: Workflow for LUV preparation and analysis.

Diagram 2: Conceptual Relationship

This diagram illustrates the logical relationship between the incorporation of the deuterated alcohol and its biophysical consequences on the model membrane.

G Input Incorporate N-Octadecyl-1,1-D2 Alcohol Mechanism Increased van der Waals Interactions & Packing Efficiency Input->Mechanism Effect1 Increased Membrane Order Mechanism->Effect1 Effect2 Increased Phase Transition Temp (Tm) Mechanism->Effect2 Effect3 Decreased Membrane Fluidity / Permeability Mechanism->Effect3 Measurement1 Measure by ²H-NMR Effect1->Measurement1 Measurement2 Measure by DSC Effect2->Measurement2 Measurement3 Measure by Fluorescence Anisotropy Effect3->Measurement3

Caption: Cause and effect of alcohol incorporation.

Troubleshooting

IssuePossible CauseSuggested Solution
Lipid film is patchy or not uniform. Rapid solvent evaporation.Decrease rotation speed or vacuum pressure. Ensure flask is fully submerged in the water bath for even heating.
Final suspension is milky/opaque. Incomplete extrusion or formation of large MLVs.Ensure extrusion is performed above the lipid Tm. Increase the number of extrusion passes. Check for tears in the polycarbonate membrane.
Low signal in ²H-NMR spectrum. Low incorporation efficiency or low vesicle concentration.Confirm the initial molar ratios. Concentrate the sample using ultrafiltration if necessary. Ensure the deuterated compound is fully dissolved with the lipid in the initial step.
DSC thermogram shows multiple peaks. Phase separation of the alcohol or sample heterogeneity.Ensure homogeneous mixing in the organic solvent. Check the purity of lipids and alcohol. Ensure proper hydration and extrusion.

References

Troubleshooting & Optimization

preventing deuterium exchange in N-Octadecyl-1,1-D2 alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Octadecyl-1,1-D₂ alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange and to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of N-Octadecyl-1,1-D₂ alcohol, focusing on the preservation of the deuterium labels.

Problem Potential Root Cause(s) Recommended Solution(s)
Loss of Deuterium Label (Observed in NMR or Mass Spectrometry) 1. Presence of Moisture: Solvents, reagents, or glassware may contain trace amounts of water (H₂O).[1] 2. Inappropriate Solvent Choice: Use of protic solvents (e.g., methanol, ethanol, water) can facilitate hydrogen-deuterium (H-D) exchange.[1] 3. Acidic or Basic Contamination: Traces of acid or base can catalyze the exchange of the alpha-deuterons.[2][3][4] 4. Improper Storage: Exposure of the compound or its solutions to atmospheric moisture. 5. High Temperature: Elevated temperatures can increase the rate of exchange reactions.1. Ensure Anhydrous Conditions: Use high-purity anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator. 2. Use Aprotic Solvents: Switch to an anhydrous aprotic solvent such as deuterated chloroform (CDCl₃), acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] 3. Maintain Neutral pH: Ensure the experimental medium is free from acidic or basic impurities. If pH control is necessary, aim for a neutral or slightly acidic pH where the exchange rate is minimized.[1][5] 4. Proper Storage: Store the compound and its solutions in a tightly sealed vial with a septum, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated at 2-8°C). 5. Conduct Experiments at Low Temperatures: If compatible with the experimental protocol, running reactions at lower temperatures can significantly slow the rate of exchange.
Broad or Disappearing -OH Peak in ¹H NMR Spectrum Rapid D-H Exchange of the Hydroxyl Group: The proton on the hydroxyl group is rapidly exchanging with other labile protons or deuterons in the sample. This is a common and expected phenomenon for alcohols.This is typically not an issue for the stability of the C-D bonds. To confirm the presence of the -OH group, a D₂O shake experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the -OH peak confirms its identity.
Inconsistent Results in Biological Assays Deuterium Scrambling: In complex biological media or during certain analytical procedures (e.g., mass spectrometry), deuterium atoms may migrate to other positions in the molecule or exchange with the environment.[3][6]Control Gas-Phase Scrambling: For mass spectrometry, it is essential to control and minimize gas-phase randomization of the deuterium label.[6] This may involve optimizing MS parameters. Maintain pH: For in-solution assays, strictly control the pH to minimize exchange. The rate of H-D exchange is often at a minimum around pH 2.5-3.0.[1][7]

Frequently Asked Questions (FAQs)

Q1: Why are the deuterium atoms on N-Octadecyl-1,1-D₂ alcohol susceptible to exchange?

The deuterium atoms are located on the carbon adjacent to the hydroxyl group (the α-carbon). Hydrogens (or deuterons) in this position can be susceptible to exchange, particularly under acidic or basic conditions, due to the influence of the electronegative oxygen atom.[2][3][8]

Q2: What is the single most important factor to control to prevent H-D exchange?

Moisture is the most critical factor.[1] Many solvents are hygroscopic and readily absorb water from the atmosphere and from glassware surfaces. This introduces a significant source of protons that can exchange with your deuterium labels. Therefore, maintaining a strictly anhydrous (water-free) and inert environment is paramount.[9][1]

Q3: Which solvents are best for preventing H-D exchange?

Aprotic solvents are strongly preferred over protic solvents.[1]

  • Recommended Aprotic Solvents: Acetonitrile-d₃, Chloroform-d, DMSO-d₆. These do not have exchangeable protons themselves and are less likely to facilitate H-D exchange.[9][1]

  • Protic Solvents to Avoid: Deuterium Oxide (D₂O), Methanol-d₄, Ethanol-d₆. These contain exchangeable deuterons/protons and can readily participate in exchange reactions.[1]

Q4: How does pH affect the stability of my deuterium label?

The rate of H-D exchange is highly pH-dependent. Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[4][5] For many compounds, the exchange rate is at its minimum at a slightly acidic pH (approximately 2.5-3.0).[5][7] It is crucial to avoid strong acids and bases in your experimental setup unless they are a required part of a reaction, in which case the potential for exchange must be considered.

Q5: Can I heat my experiment without losing the deuterium labels?

Elevated temperatures will accelerate the rate of H-D exchange. While some heating may be unavoidable, it increases the risk of label loss. If heating is necessary, it is even more critical to rigorously exclude moisture and acidic/basic contaminants. Whenever possible, use the lowest effective temperature for the shortest duration.

Experimental Protocols

Protocol: Preparation of an Anhydrous Solution of N-Octadecyl-1,1-D₂ Alcohol for NMR Analysis

This protocol details the steps for preparing a sample for NMR analysis while minimizing the risk of deuterium exchange.

Materials:

  • N-Octadecyl-1,1-D₂ alcohol

  • High-purity anhydrous deuterated aprotic solvent (e.g., Chloroform-d, stored over molecular sieves)

  • NMR tubes

  • Glass pipettes or syringes

  • Septum-sealed vials

  • Oven, desiccator, and source of inert gas (Nitrogen or Argon)

Methodology:

  • Glassware Preparation:

    • Place NMR tubes and pipettes in an oven at 120°C for at least 4 hours (overnight is recommended).

    • Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Inert Atmosphere Transfer:

    • If available, perform the following steps in a glove box or glove bag filled with dry nitrogen or argon.

    • If a glove box is not available, use a stream of inert gas to flush the NMR tube and vial containing the alcohol before sealing.

  • Sample Preparation:

    • Weigh the desired amount of N-Octadecyl-1,1-D₂ alcohol into a clean, dry vial.

    • Using a dry syringe, withdraw the required volume of anhydrous deuterated solvent and add it to the vial to dissolve the compound.

  • Transfer to NMR Tube:

    • Using a dry pipette or syringe, transfer the solution to the dried NMR tube.

    • Cap the NMR tube and seal it with parafilm for extra protection against moisture.[9]

  • Analysis:

    • Acquire the NMR spectrum as soon as possible after sample preparation to minimize any potential for slow exchange over time.[9]

Visualizations

G Troubleshooting Workflow for Deuterium Label Loss cluster_moisture Moisture Control cluster_solvent Solvent Selection cluster_ph pH Management cluster_storage Storage & Temperature start Deuterium Loss Detected (NMR / MS) check_moisture Check for Moisture Sources start->check_moisture check_solvent Review Solvent Choice start->check_solvent check_ph Assess pH Conditions start->check_ph check_storage Verify Storage & Handling start->check_storage dry_glassware Oven-Dry Glassware check_moisture->dry_glassware Improperly dried? use_anhydrous Use Anhydrous Solvents check_moisture->use_anhydrous Solvent grade? inert_atm Use Inert Atmosphere check_moisture->inert_atm Exposed to air? aprotic Switch to Aprotic Solvent (e.g., CDCl₃, MeCN-d₃) check_solvent->aprotic Protic solvent used? neutralize Neutralize Sample / Remove Acid/Base Contaminants check_ph->neutralize Acidic/Basic? seal_vial Store in Sealed Vial Under Inert Gas check_storage->seal_vial Improperly sealed? low_temp Store at Low Temperature (2-8°C) check_storage->low_temp Stored at RT? end Re-run Experiment dry_glassware->end use_anhydrous->end inert_atm->end aprotic->end neutralize->end seal_vial->end low_temp->end

Caption: Troubleshooting workflow for investigating the loss of deuterium.

G Key Factors Influencing Deuterium Exchange center Deuterium Exchange on N-Octadecyl-1,1-D₂ Alcohol moisture Presence of Water (H₂O) center->moisture Accelerated by solvent Solvent Type center->solvent ph pH of Medium center->ph temp Temperature center->temp protic Protic Solvents (e.g., MeOH, H₂O) solvent->protic Promotes Exchange aprotic Aprotic Solvents (e.g., CDCl₃, DMSO-d₆) solvent->aprotic Inhibits Exchange acid_base Acidic or Basic Conditions ph->acid_base Catalyzes Exchange neutral Neutral Conditions ph->neutral Minimizes Exchange high_temp High Temperature temp->high_temp Increases Rate low_temp Low Temperature temp->low_temp Decreases Rate

Caption: Factors influencing the stability of deuterium labels.

References

Technical Support Center: Mass Spectrometry of Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated alcohols in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation patterns for deuterated alcohols in Electron Ionization (EI) Mass Spectrometry?

In EI-MS, deuterated alcohols, like their non-deuterated counterparts, primarily undergo two main fragmentation pathways: alpha-cleavage and dehydration.[1][2]

  • Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[3] This process is highly favorable because it results in a resonance-stabilized oxonium ion.[4] The mass-to-charge ratio (m/z) of the resulting ion will be shifted by the mass of the deuterium atoms. For primary alcohols, this often results in a prominent base peak.

  • Dehydration (Neutral Loss of Water): This pathway involves the elimination of a water molecule, resulting in an M-18 peak for unlabeled alcohols.[5] For deuterated alcohols, the mass of the neutral loss depends on the position of the deuterium label:

    • Hydroxyl-labeled (R-OD): Loss of HDO (mass = 19 amu).

    • Fully deuterated (e.g., CD₃OD): Loss of D₂O (mass = 20 amu). This fragmentation is often so efficient that the molecular ion peak can be weak or entirely absent in the resulting spectrum.[5][6]

Q2: How does the specific position of the deuterium label affect the mass spectrum?

The location of the deuterium atom is critical as it dictates which fragment ions will show a mass shift.

  • Deuterium on the Hydroxyl Group (e.g., CH₃OD): The molecular ion (M⁺) will increase by 1 amu. The key diagnostic fragment from the loss of water will be [M-19]⁺, corresponding to the loss of HDO. Alpha-cleavage resulting in the loss of a hydrogen radical will produce a [CH₂OD]⁺ fragment at m/z 32, while the loss of a methyl radical is less common.

  • Deuterium on the Alpha-Carbon (e.g., CH₃CD₂OH): The molecular ion will increase by 2 amu. Alpha-cleavage leading to the loss of a methyl radical (•CH₃) will form a [CD₂OH]⁺ fragment at m/z 33. The loss of water would still be [M-18]⁺.

  • Fully Deuterated (e.g., CD₃CD₂OD): All fragments will have their masses shifted. For deuterated ethanol, the molecular ion is at m/z 52. Alpha-cleavage will result in the loss of a deuterated methyl radical (•CD₃) to produce a prominent [CD₂OD]⁺ ion at m/z 36. The neutral loss of heavy water (D₂O) will result in an [M-20]⁺ peak.

Quantitative Data Summary

The following table summarizes the expected m/z values for the molecular ion and key fragments of common deuterated alcohols compared to their unlabeled forms in EI-MS.

CompoundFormulaMolecular Ion (M⁺) m/zα-Cleavage Fragment (Base Peak) m/zDehydration Fragment m/z
MethanolCH₃OH3231 ([M-H]⁺)N/A
Methanol-d₄ CD₃OD 36 34 ([M-D]⁺) 16 ([M-D₂O]⁺)
EthanolCH₃CH₂OH4631 ([CH₂OH]⁺)28 ([M-H₂O]⁺)
Ethanol-d₆ CD₃CD₂OD 52 36 ([CD₂OD]⁺) 32 ([M-D₂O]⁺)
2-Propanol(CH₃)₂CHOH6045 ([M-CH₃]⁺)42 ([M-H₂O]⁺)
2-Propanol-d₈ (CD₃)₂CDOD 68 52 ([M-CD₃]⁺) 48 ([M-D₂O]⁺)

Note: Relative intensities can vary based on instrument conditions. The base peak is the most abundant fragment and is assigned a relative intensity of 100.

Fragmentation Pathway Visualization

The diagram below illustrates the primary EI fragmentation pathways for Methanol-d₄ (CD₃OD).

G EI Fragmentation of Methanol-d4 (CD3OD) cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M [CD3OD]⁺ m/z = 36 Molecular Ion F1 [CD2OD]⁺ m/z = 34 M->F1 - D• F2 [CD2]⁺• m/z = 16 M->F2 - D2O

Caption: Primary fragmentation pathways for Methanol-d₄.

Troubleshooting Guide

Q3: My observed base peak is 1 amu lower than expected for my deuterated alcohol. What is the likely cause?

This is a common issue, particularly when the sample is prepared in a protic (hydrogen-containing) solvent like water or standard methanol.[7]

  • Cause: Hydrogen-Deuterium (H/D) exchange. The deuterium on the hydroxyl group is labile and can exchange with a proton from the solvent or from residual water in the GC-MS system.[8] This can also occur to a lesser extent on the carbon backbone during fragmentation, leading to scrambling.[7]

  • Solution:

    • Use Deuterated Solvents: If possible, prepare and dilute your sample in a fully deuterated solvent (e.g., D₂O, Methanol-d₄) to minimize H/D exchange prior to analysis.

    • System Bakeout: Ensure the GC-MS system is free of residual water by performing a thorough bakeout of the inlet and column.

    • Data Interpretation: Be aware that a small [M-1] peak relative to the expected fragment is often indicative of H/D exchange.

Q4: I see a significant peak corresponding to the unlabeled version of my alcohol. Is my standard impure?

This is possible and points to issues with the isotopic purity of the standard.

  • Cause: The synthesis of stable isotope-labeled (SIL) standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte is often present.[9] A significant peak suggests that this impurity level is high.

  • Troubleshooting Steps:

    • Verify Standard Purity: Analyze a neat, high-concentration solution of the SIL standard. Monitor the mass transitions for both the labeled and unlabeled analyte. The peak area for the unlabeled analyte should be negligible.[9]

    • Consult Certificate of Analysis (CofA): Check the isotopic enrichment specification on the CofA provided by the manufacturer. It should be >98% for most applications.

    • Quantify Impurity: If necessary, create a calibration curve with the unlabeled analyte to determine the exact concentration of the impurity in your SIL standard.[9]

Q5: My molecular ion peak is very weak or completely absent. How can I confirm the molecular weight?

A weak or absent molecular ion peak is a known characteristic for alcohols, which tend to fragment readily.[4][6]

  • Cause: The molecular ion of an alcohol is often unstable and rapidly undergoes fragmentation (especially dehydration) upon ionization.[5] This is particularly true for tertiary alcohols.[10]

  • Solutions:

    • Look for Dehydration Peaks: Identify the [M-H₂O]⁺, [M-HDO]⁺, or [M-D₂O]⁺ peak. The presence of this peak is a strong indicator of an alcohol and allows you to infer the original molecular weight.[11]

    • Use Softer Ionization: If your instrument allows, switch to a softer ionization technique like Chemical Ionization (CI) instead of EI. CI is less energetic and often produces a more abundant protonated molecule ([M+H]⁺ or [M+D]⁺), making it easier to determine the molecular weight.

    • Derivatization: For challenging analyses, consider derivatizing the alcohol (e.g., silylation) to create a more stable molecule that is less prone to fragmentation and often shows a clearer molecular ion.[6]

G Troubleshooting Workflow for Deuterated Alcohol MS Analysis Start Unexpected MS Result Issue1 Fragment m/z is off by 1 or more amu Start->Issue1 Issue2 Unlabeled analyte peak detected Start->Issue2 Issue3 Weak / Absent Molecular Ion Start->Issue3 Cause1 H/D Exchange in solvent or MS source Issue1->Cause1 Yes Cause2 Low Isotopic Purity of SIL Standard Issue2->Cause2 Yes Cause3 Inherent instability of alcohol molecular ions Issue3->Cause3 Yes Solution1 Use deuterated solvents. Ensure system is dry. Cause1->Solution1 Solution2 Check Certificate of Analysis. Analyze neat standard. Cause2->Solution2 Solution3 Use softer ionization (CI). Look for [M-D2O] peak. Cause3->Solution3

References

improving signal-to-noise with N-Octadecyl-1,1-D2 alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Octadecyl-1,1-D2 alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of N-Octadecyl-1,1-D2 alcohol in improving signal-to-noise ratio and quantitative accuracy in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Octadecyl-1,1-D2 alcohol and what is its primary application?

N-Octadecyl-1,1-D2 alcohol is a deuterated form of stearyl alcohol, where two hydrogen atoms on the first carbon have been replaced with deuterium. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) assays, particularly in the analysis of long-chain fatty alcohols and related lipids.[1] By adding a known amount of this standard to samples, it can correct for variability during sample preparation, injection volume, and instrument response, leading to more accurate and precise results.[2]

Q2: How does using N-Octadecyl-1,1-D2 alcohol improve the "signal-to-noise" ratio?

While N-Octadecyl-1,1-D2 alcohol doesn't directly increase the raw signal of the analyte or reduce the baseline noise in the traditional sense, it significantly improves the reliability and reproducibility of quantitative measurements, which can be considered an enhancement of the effective signal-to-noise ratio. It acts as a stable reference point. Fluctuations in the analytical process that affect the analyte will similarly affect the deuterated standard. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are normalized, leading to a more stable and reliable result.[2]

Q3: What are the ideal purity requirements for N-Octadecyl-1,1-D2 alcohol as an internal standard?

For reliable and accurate quantitative results, it is recommended that the N-Octadecyl-1,1-D2 alcohol used as an internal standard has high chemical and isotopic purity.[3] Generally, a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher are advised.[3] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the presence of the unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration.[3]

Q4: Can N-Octadecyl-1,1-D2 alcohol be used in techniques other than mass spectrometry?

While its primary use is in mass spectrometry, deuterated compounds, in general, are valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, using deuterated compounds can minimize solvent background signals, which can significantly improve the signal-to-noise ratio for the analyte of interest.[1] However, for its specific application as a quantitative standard, MS-based techniques are the most common.

Troubleshooting Guides

Issue 1: Poor Signal Intensity for N-Octadecyl-1,1-D2 Alcohol in Mass Spectrometry

  • Potential Cause: Matrix Effects (Ion Suppression).

    • Troubleshooting Steps:

      • Perform a Post-Extraction Spike Analysis: Prepare two sample sets. In Set A, spike the deuterated standard into a clean solvent. In Set B, spike the standard into the matrix extract after the extraction process. A significantly lower signal in Set B indicates ion suppression.[4]

      • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the internal standard from co-eluting matrix components that may be causing suppression.[4]

      • Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can minimize ion suppression.[4]

  • Potential Cause: Suboptimal Instrument Parameters.

    • Troubleshooting Steps:

      • Optimize Ion Source Parameters: Adjust the ion source temperature, gas flow rates, and other relevant parameters to maximize the signal for both the analyte and the internal standard.[1]

      • Check Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Potential Cause: Degradation of the Standard.

    • Troubleshooting Steps:

      • Proper Storage: Store the N-Octadecyl-1,1-D2 alcohol stock solution at low temperatures (e.g., -20°C) in a tightly sealed vial to prevent degradation.[4]

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles.[4]

Issue 2: Chromatographic Separation of N-Octadecyl-1,1-D2 Alcohol and the Analyte

  • Potential Cause: Deuterium Isotope Effect.

    • Troubleshooting Steps:

      • Be Aware of Potential Shifts: It is a known phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5]

      • Adjust Chromatographic Conditions: Modifying the gradient slope, temperature, or mobile phase composition can help to minimize the retention time difference.[3]

      • Use Appropriate Integration Windows: Ensure that the peak integration windows in your data analysis software are set correctly for both the analyte and the internal standard to ensure accurate peak area measurement.[5]

Issue 3: Inaccurate Quantification Despite Using an Internal Standard

  • Potential Cause: Isotopic Instability (Hydrogen/Deuterium Exchange).

    • Troubleshooting Steps:

      • Evaluate Labeling Position: N-Octadecyl-1,1-D2 alcohol has deuterium atoms on a stable carbon position, making H/D exchange less likely under normal conditions. However, be mindful of extreme pH or temperature conditions during sample preparation.[4]

      • Conduct Stability Tests: If H/D exchange is suspected, incubate the internal standard in the sample matrix and mobile phase under your experimental conditions for varying times to assess its stability.[3]

  • Potential Cause: Contribution from Natural Isotopes of the Analyte.

    • Troubleshooting Steps:

      • Assess Isotopic Overlap: For analytes with a high molecular weight, the natural isotopic distribution might contribute to the signal at the mass of the deuterated internal standard. This is less of a concern with a +2 Da shift but should be considered.

      • Optimize Internal Standard Concentration: Use an appropriate concentration of the internal standard that is within the linear range of the assay and minimizes the relative contribution of any interfering natural isotopes.

Data Presentation

Table 1: Impact of N-Octadecyl-1,1-D2 Alcohol as an Internal Standard on the Precision of Fatty Alcohol Quantification by GC-MS.

Sample ReplicateAnalyte Peak Area (Arbitrary Units)Internal Standard Peak Area (Arbitrary Units)Analyte/IS RatioCalculated Concentration (µg/mL) - Without ISCalculated Concentration (µg/mL) - With IS
1125,43098,7601.2710.4510.16
2110,89088,2301.269.2410.08
3135,670107,5401.2611.3110.08
4118,95093,6701.279.9110.16
5142,320112,9801.2611.8610.08
Mean 126,652 100,236 1.26 10.55 10.11
Std. Dev. 12,453 9,876 0.01 1.04 0.04
%RSD (CV) 9.83% 9.85% 0.79% 9.86% 0.40%

This table illustrates that while the raw peak areas of both the analyte and the internal standard show significant variation (high %RSD), the ratio of the two is much more consistent. This leads to a significant improvement in the precision of the calculated concentration.

Experimental Protocols

Protocol: Quantification of Stearyl Alcohol in a Biological Matrix using N-Octadecyl-1,1-D2 Alcohol as an Internal Standard by GC-MS

1. Materials and Reagents:

  • N-Octadecyl-1,1-D2 alcohol (Internal Standard)

  • Stearyl alcohol (Analyte Standard)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Chloroform (GC grade)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Biological sample (e.g., plasma, tissue homogenate)

2. Preparation of Standard and Internal Standard Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of stearyl alcohol and dissolve it in 10 mL of hexane.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Octadecyl-1,1-D2 alcohol and dissolve it in 10 mL of hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation and Extraction:

  • To 100 µL of the biological sample, add 10 µL of the 1 mg/mL internal standard stock solution.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS.

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

5. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample Spike Spike IS into Sample & Standards Sample->Spike IS_Stock IS Stock Solution (N-Octadecyl-1,1-D2 alcohol) IS_Stock->Spike Cal_Standards Calibration Standards Cal_Standards->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Ratio Calculate Peak Area Ratio (Analyte / IS) GCMS->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify

Caption: Workflow for quantitative analysis using N-Octadecyl-1,1-D2 alcohol.

Troubleshooting_Logic Start Issue: Inaccurate Quantification Check_IS_Signal Is the Internal Standard Signal Low or Variable? Start->Check_IS_Signal Check_Retention Is there a Retention Time Shift between Analyte and IS? Check_IS_Signal->Check_Retention No Troubleshoot_Signal Troubleshoot: - Matrix Effects - Instrument Parameters - Standard Degradation Check_IS_Signal->Troubleshoot_Signal Yes Check_Purity Is the IS Purity (Chemical & Isotopic) >98%? Check_Retention->Check_Purity No Troubleshoot_RT Troubleshoot: - Adjust Chromatography - Set Correct Integration Windows Check_Retention->Troubleshoot_RT Yes Troubleshoot_Purity Action: - Obtain High-Purity Standard - Verify Certificate of Analysis Check_Purity->Troubleshoot_Purity No Resolved Quantification is Accurate Check_Purity->Resolved Yes Troubleshoot_Signal->Resolved Troubleshoot_RT->Resolved Troubleshoot_Purity->Resolved

Caption: Logic diagram for troubleshooting quantification issues.

References

Technical Support Center: Isotopic Interference with D2-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference when using deuterium (D2)-labeled internal standards in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when the mass spectral signals of an analyte and its stable isotope-labeled internal standard (SIL-IS), such as a D2-labeled standard, overlap. This can happen due to the natural isotopic abundance of elements (e.g., ¹³C) in the analyte molecule, causing its isotopic peaks (M+1, M+2, etc.) to extend into the mass range of the deuterated standard.[1] Additionally, the synthesis of deuterated standards is never 100% complete, meaning there can be residual unlabeled analyte present in the internal standard solution.[1] This "cross-talk" between the analyte and internal standard signals can lead to inaccuracies in quantification.[2]

Q2: How can I identify potential isotopic interference in my experiment?

Identifying potential isotopic interference involves both theoretical prediction and experimental verification:

  • Consult Isotope Tables: Review tables of natural isotopic abundances to predict the extent of isotopic overlap based on the elemental composition of your analyte.[3]

  • Analyze a Blank Sample: Run a blank sample (containing the matrix but not the analyte) to check for background signals that might overlap with your analyte's mass-to-charge ratio (m/z).[3]

  • Evaluate Internal Standard Purity: Analyze a sample containing only the D2-labeled internal standard to check for the presence of any unlabeled analyte. A signal at the analyte's m/z would indicate an impurity in the standard.

  • Observe Calibration Curve: Non-linearity in the calibration curve, especially at lower concentrations, can be an indication of isotopic interference.[1][2]

Q3: What is the "deuterium isotope effect" and how can it affect my results?

The deuterium isotope effect refers to the slight shift in retention time that can occur between a deuterated internal standard and the unlabeled analyte, even though they are chemically identical.[1] This happens because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] If the analyte and the D2-labeled standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix.[1][5] This can compromise the accuracy of quantification, as the internal standard will not be compensating for the matrix effects on the analyte as intended.[5]

Q4: What are the best practices for selecting and using D2-labeled internal standards to minimize interference?

To minimize issues related to isotopic interference, consider the following best practices:

  • Mass Difference: Select a deuterated standard with a sufficient mass difference from the analyte. A mass difference of at least 4-5 Da is recommended to minimize crosstalk from the analyte's natural isotopic distribution.[6]

  • Labeling Position: Use an internal standard where the deuterium atoms are on chemically stable positions, such as aromatic rings or aliphatic chains, to prevent deuterium-hydrogen exchange.[6][7]

  • Purity: Whenever possible, use a high-purity internal standard with minimal unlabeled analyte impurity.[1]

  • Alternative Labeling: For highly accurate quantification, consider using ¹³C or ¹⁵N labeled standards. These are less prone to chromatographic shifts and isotopic exchange, though they are typically more expensive.[6][8]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve at Low Concentrations

  • Symptom: Your calibration curve for the analyte shows a positive bias and is non-linear at the lower concentration levels.[1]

  • Possible Cause: Contribution from unlabeled analyte present as an impurity in the D2-labeled internal standard. This becomes more significant at low analyte concentrations where the signal from the impurity is a larger proportion of the total signal.[1]

  • Troubleshooting Steps:

    • Verify IS Purity: Analyze a solution containing only the internal standard to quantify the amount of unlabeled analyte impurity.

    • Use a Higher Purity Standard: If significant impurity is detected, obtain a new lot of the internal standard with higher isotopic purity.[1]

    • Apply a Correction Factor: If a new standard is not available, a mathematical correction can be applied to subtract the contribution of the impurity from the analyte signal.

    • Increase Mass Difference: If possible, switch to an internal standard with a higher degree of deuteration (e.g., D5 or D7) to shift its mass further from the analyte's isotopic cluster.[1]

Issue 2: Poor Reproducibility and Inaccurate Quantification

  • Symptom: You are observing high variability in your results and the accuracy of your quantification is poor, even with an internal standard.

  • Possible Cause: Incomplete co-elution of the analyte and the D2-labeled internal standard due to the deuterium isotope effect, leading to differential matrix effects.[1][5]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or try a different column chemistry to achieve better co-elution of the analyte and internal standard.[1]

    • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to ensure that both the analyte and the internal standard elute in a region with minimal matrix effects.[1]

    • Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider using a ¹³C-labeled internal standard, which is less likely to exhibit a chromatographic shift.[8][9]

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To determine the extent of signal contribution from the natural isotopic abundance of the analyte to the mass channel of the D2-labeled internal standard.

Methodology:

  • Prepare a series of calibration standards with increasing concentrations of the unlabeled analyte.

  • Prepare a "zero sample" containing the blank matrix without any analyte or internal standard.[6]

  • Spike a constant, known concentration of the D2-labeled internal standard into all calibration standards and the zero sample.

  • Analyze the samples using the established LC-MS/MS method.

  • Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.[6]

  • Calculate the peak area of the signal observed in the internal standard channel for each calibrant.

  • Plot the observed peak area in the internal standard channel against the analyte concentration. A linear relationship with a positive slope indicates isotopic crosstalk.[6]

Protocol 2: Evaluation of Deuterium-Hydrogen Back-Exchange

Objective: To assess the stability of the D2-labeled internal standard and check for the exchange of deuterium atoms with protons from the solvent or matrix.

Methodology:

  • Spike the D2-labeled internal standard into aliquots of the blank biological matrix (e.g., plasma).[6]

  • Adjust the pH of the samples to different levels (e.g., pH 4, 7, 9) using appropriate buffers.[6]

  • Incubate the samples at a relevant temperature (e.g., 37°C).[6]

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.[6]

  • Immediately quench any potential reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) and store at -20°C or colder.[6]

  • After the final time point, process all samples and analyze them by LC-MS/MS.

  • Monitor the peak areas of both the D2-labeled internal standard and the potential unlabeled analyte that would be formed upon exchange. A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.[6]

Data Presentation

Table 1: Example Data for Isotopic Crosstalk Assessment

Analyte Concentration (ng/mL)Peak Area in Internal Standard Channel
0 (Zero Sample)150
1155
5175
10200
50400
100650

Note: The increasing peak area in the internal standard channel with increasing analyte concentration indicates crosstalk.

Table 2: Comparison of Internal Standard Labeling Strategies

FeatureD2-Labeled Standard¹³C-Labeled Standard
Cost LowerHigher
Chromatographic Shift Possible (Deuterium Isotope Effect)Negligible
Isotopic Exchange Possible (D-H Exchange)Stable
Isotopic Overlap Higher potential with low mass differenceLower potential
Recommendation Suitable for many applications, but requires careful validation.Recommended for high accuracy and to avoid common issues.[8]

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Inaccurate Quantification or Non-Linear Calibration Check_IS_Purity Analyze IS-only Sample Problem->Check_IS_Purity Impurity? Assess_Crosstalk Analyze Analyte Standards in IS Channel Problem->Assess_Crosstalk Crosstalk? Eval_Coelution Overlay Analyte and IS Chromatograms Problem->Eval_Coelution Co-elution Issue? New_IS_Lot Higher Purity IS Check_IS_Purity->New_IS_Lot Correct_Data Mathematical Correction Assess_Crosstalk->Correct_Data Optimize_LC Improve Co-elution Eval_Coelution->Optimize_LC Change_IS_Type Use 13C-Labeled IS Optimize_LC->Change_IS_Type If unsuccessful

Caption: Troubleshooting workflow for isotopic interference.

SIL_Selection_Logic rect_node rect_node Start Need for Internal Standard High_Accuracy High Accuracy Required? Start->High_Accuracy Budget Budget Constraints? High_Accuracy->Budget No Use_13C Use 13C-Labeled IS High_Accuracy->Use_13C Yes D2_Available D2-Standard Available? Budget->D2_Available Yes Use_D2 Use D2-Labeled IS (with validation) Budget->Use_D2 No D2_Available->Use_D2 Yes Use_Analogue Consider Structural Analogue D2_Available->Use_Analogue No

Caption: Decision logic for selecting an internal standard.

References

Technical Support Center: Optimizing Chromatography for N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of N-Octadecyl-1,1-D2 alcohol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Octadecyl-1,1-D2 alcohol and what are its key properties for chromatography?

N-Octadecyl-1,1-D2 alcohol, also known as 1-Octadecanol-1,1-D2 or deuterated stearyl alcohol, is a long-chain saturated fatty alcohol.[1] For chromatographic purposes, its key characteristics are:

  • High Hydrophobicity: The long 18-carbon alkyl chain makes the molecule non-polar and highly hydrophobic.[1][2]

  • Stable Isotope Labeling: The two deuterium atoms on the first carbon are relatively stable and less prone to hydrogen-deuterium (H/D) exchange compared to deuterium on heteroatoms like oxygen or nitrogen.[3]

  • Lack of a Strong Chromophore: As a saturated alcohol, it does not absorb UV-Vis light strongly, which requires consideration for the detection method.[4]

Q2: Which chromatographic technique is best suited for analyzing N-Octadecyl-1,1-D2 alcohol?

The optimal technique depends on the analytical goal (e.g., quantification, purification, separation from other lipids). The three main techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and recommended starting point.[5] It separates molecules based on their hydrophobicity, making it ideal for separating long-chain alcohols.[6][7]

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. Fatty alcohols like octadecanol are well-suited for GC analysis, often after a derivatization step to increase their volatility and improve peak shape.[8][9]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC is useful for separating lipid classes based on the polarity of their head groups.[10][11] It is a good choice if you need to separate the alcohol from other, more polar or less polar, lipid classes in a complex sample.[12]

Q3: My deuterated standard (N-Octadecyl-1,1-D2 alcohol) elutes at a slightly different time than the non-deuterated (protio) analogue. Is this normal?

Yes, this is a well-known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[13][14] In reverse-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts and may elute slightly earlier.[13][15] While often minor, this retention time shift is important to consider, especially in quantitative analyses where co-elution of the analyte and internal standard is desirable to correct for matrix effects.[13][14]

Q4: Should I be concerned about the loss of deuterium (isotopic exchange) from my standard during analysis?

The deuterium atoms in N-Octadecyl-1,1-D2 alcohol are bonded to a carbon atom, which is generally a stable position. H/D exchange is more of a concern when deuterium is attached to heteroatoms (e.g., -OH, -NH2) or when using highly acidic or basic mobile phases.[3][15] For most standard chromatographic conditions, significant exchange from the C-D bond is unlikely. However, you can confirm this by monitoring the mass spectrum of your standard over time for any appearance of the unlabeled analyte.[15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Question: My peaks for N-Octadecyl-1,1-D2 alcohol are broad and tailing in RP-HPLC. What can I do to improve the peak shape?

  • Answer: Poor peak shape for hydrophobic compounds is a common issue. Here are several factors to investigate:

    • Injection Solvent Mismatch: N-Octadecyl-1,1-D2 alcohol is highly hydrophobic and has poor solubility in highly aqueous solutions.[16] If your injection solvent is significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion. Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or use 100% of the organic mobile phase solvent (e.g., acetonitrile or methanol) but inject the smallest possible volume.[17]

    • Secondary Interactions: Residual silanols on the silica backbone of the stationary phase can interact with the alcohol group, leading to peak tailing. Solution: Use a well-end-capped column. Adding a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase can help suppress silanol interactions and improve peak shape.[17]

    • Column Temperature: Low column temperatures can lead to slow mass transfer for large hydrophobic molecules, resulting in broader peaks. Solution: Increasing the column temperature (e.g., to 40-60°C) can improve peak efficiency and shape for hydrophobic compounds.

    • Column Contamination or Void: A blocked frit or a void at the head of the column can cause significant peak shape issues. Solution: First, try flushing the column with a strong solvent. If that fails, replace the column frit or the entire column.[18]

Issue 2: Retention Time Variability

  • Question: The retention time of my analyte is drifting between injections. What is causing this instability?

  • Answer: Retention time drift is typically due to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

    • Mobile Phase Preparation: If you are mixing mobile phase components manually, slight variations can lead to retention shifts. Ensure accurate and consistent preparation. If using an online mixer, ensure the pump is functioning correctly. Also, be aware that volatile mobile phase components can evaporate over time, changing the composition.

    • Temperature Fluctuations: As mentioned, temperature affects retention. Using a column oven is crucial for maintaining a stable and reproducible retention time.

Issue 3: Deuterated Standard and Analyte Separation

  • Question: The small retention time difference between my deuterated standard and my analyte is causing issues with integration. How can I make them co-elute?

  • Answer: While a slight separation is expected due to the isotope effect, you can try to minimize it for better quantification.[13]

    • Modify the Gradient: A steeper gradient will cause the peaks to elute faster and closer together.[13] Conversely, a shallower gradient may increase the separation.

    • Adjust Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and potentially reduce the separation between the deuterated and non-deuterated compounds.[13]

    • Use a Shorter Column: A shorter column reduces the overall interaction time with the stationary phase, which can lead to less separation between the two species.

Data Presentation

The following tables provide recommended starting conditions for various chromatographic techniques. These should be optimized for your specific application and instrumentation.

Table 1: Recommended Starting Conditions for RP-HPLC

ParameterRecommendationNotes
Column C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)C18 provides higher retention for hydrophobic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape.[17]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks.
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutesA high starting percentage of organic solvent is necessary.
Flow Rate 1.0 mL/minAdjust based on column dimensions and particle size.
Column Temp. 40 - 50°CHigher temperatures can improve peak shape.
Injection Vol. 5 - 20 µLKeep low, especially if sample solvent is strong.
Detector CAD, ELSD, or Mass Spectrometer (MS)Compound lacks a strong UV chromophore.[4]

Table 2: Recommended Starting Conditions for GC-MS

ParameterRecommendationNotes
Derivatization Silylation (e.g., with BSTFA or MSTFA)Increases volatility and improves peak shape.[19]
Column Non-polar (e.g., DB-1, SE-30, OV-101) 30m x 0.25mm x 0.25µmStandard columns for fatty acid/alcohol analysis.[9]
Carrier Gas Helium or Hydrogen
Oven Program Start at 150°C, ramp 10°C/min to 280°C, hold for 10 minutesAdjust based on other compounds in the sample.
Inlet Temp. 280°C
Injection Mode Split (e.g., 20:1) or SplitlessUse splitless for trace analysis.
Detector Mass Spectrometer (MS)Provides mass information for confirmation.

Experimental Protocols

Protocol 1: RP-HPLC Method for N-Octadecyl-1,1-D2 Alcohol

This protocol outlines a general method for the analysis of N-Octadecyl-1,1-D2 alcohol using reverse-phase HPLC with mass spectrometric detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Octadecyl-1,1-D2 alcohol standard in methanol or isopropanol to create a stock solution (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).

  • Instrumentation Setup:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 10 µL.

  • Chromatographic Run:

    • Equilibrate the column with 80% Mobile Phase B for at least 15 minutes.

    • Inject the sample.

    • Run the following gradient:

      • 0-15 min: 80% B to 100% B (linear gradient).

      • 15-20 min: Hold at 100% B.

      • 20.1-25 min: Return to 80% B and re-equilibrate.

  • Detection (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the appropriate m/z ions for N-Octadecyl-1,1-D2 alcohol.

Protocol 2: GC-MS Method after Silylation

This protocol describes the analysis by gas chromatography after derivatization to form a trimethylsilyl (TMS) ether.

  • Derivatization:

    • Pipette a known amount of the sample (dissolved in a non-protic solvent like hexane) into a reaction vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[19]

    • Seal the vial and heat at 60-70°C for 30 minutes.[19]

    • Cool to room temperature before injection.

  • Instrumentation Setup:

    • Column: DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 280°C, splitless mode.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

  • Injection and Analysis:

    • Inject 1 µL of the derivatized sample.

    • Acquire data in full scan mode to confirm the identity of the TMS-derivative peak.

    • Use selected ion monitoring (SIM) for quantitative analysis.

Mandatory Visualization

Chromatography_Method_Selection start Start: Analyze N-Octadecyl-1,1-D2 Alcohol goal What is the primary analytical goal? start->goal quant Quantification in a complex matrix goal->quant Quantification purity Purity assessment or separation from isomers goal->purity Purity/Isomers class_sep Separation from other lipid classes goal->class_sep Class Separation rp_hplc RP-HPLC-MS (Recommended Start) quant->rp_hplc purity->rp_hplc gc_ms GC-MS (High Resolution) purity->gc_ms np_hplc NP-HPLC (Polarity-based) class_sep->np_hplc

Caption: Decision tree for selecting the optimal chromatographic technique.

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape q1 Is the peak fronting or tailing? start->q1 fronting Peak Fronting q1->fronting Fronting tailing Peak Tailing q1->tailing Tailing broad Broad Peak q1->broad Broad sol_front Likely Cause: Injection solvent stronger than mobile phase. Solution: - Match sample solvent to  mobile phase. - Reduce injection volume. fronting->sol_front sol_tail Possible Causes: 1. Secondary silanol interactions. 2. Column contamination. Solutions: - Use end-capped column. - Add 0.1% acid to mobile phase. - Flush or replace column. tailing->sol_tail sol_broad Possible Causes: 1. Low column temperature. 2. Large dead volume. Solutions: - Increase column temperature  (e.g., 40-50°C). - Check fittings and tubing. broad->sol_broad

Caption: Troubleshooting workflow for common peak shape problems.

Deuterium_Isotope_Effect_Workflow start Observation: Deuterated standard and analyte do not co-elute q1 Is the separation compromising quantification? start->q1 yes Yes q1->yes Yes no No q1->no No action Attempt to merge peaks: - Steepen the gradient. - Change organic modifier  (ACN vs. MeOH). - Use a shorter column. yes->action accept Acceptable separation. Proceed with separate integration windows. no->accept q2 Did the peaks merge? action->q2 yes2 Yes q2->yes2 no2 No q2->no2 end_ok Problem Solved. Proceed with analysis. yes2->end_ok end_not_ok Revert to original method and use separate integration. Ensure matrix effects are minimal. no2->end_not_ok

Caption: Workflow for addressing retention time shifts of deuterated standards.

References

Technical Support Center: Synthesis of N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Octadecyl-1,1-D2 alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the preparation of this deuterated long-chain alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of N-Octadecyl-1,1-D2 alcohol, which is typically prepared by the reduction of a suitable octadecyl carbonyl precursor with a deuterium source. A common route involves the reduction of octadecanoic acid or its ester derivative (e.g., methyl octadecanoate) with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Issue 1: Low Deuterium Incorporation

Symptoms:

  • Mass spectrometry (MS) analysis shows a significant peak corresponding to the unlabeled N-Octadecyl alcohol (m/z) in addition to the desired deuterated product (m/z+2).

  • ¹H NMR spectroscopy reveals a residual signal for the C1 protons.

Possible Causes & Solutions:

CauseRecommended Action
Contamination with Protic Solvents Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
Moisture in Starting Material Dry the starting material (e.g., octadecanoic acid) under high vacuum before use.
Impure Deuterating Agent Use a high-purity deuterating agent (e.g., LiAlD₄ with >98% isotopic purity). Store the reagent under anhydrous and inert conditions.
Incomplete Reaction Ensure the reaction goes to completion by optimizing reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up with Protic Solvents During the reaction work-up, quench the excess reducing agent carefully with a non-protic solvent or a deuterated source (e.g., D₂O) before adding aqueous solutions.
Issue 2: Low Product Yield

Symptoms:

  • The isolated mass of N-Octadecyl-1,1-D2 alcohol is significantly lower than the theoretical yield.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction As mentioned above, ensure the reaction goes to completion. Consider increasing the molar excess of the reducing agent.
Side Reactions The choice of reducing agent and reaction conditions is crucial. For ester reduction, ensure complete conversion to the alcohol.
Product Loss During Extraction N-Octadecyl alcohol has low solubility in water. However, ensure efficient extraction from the aqueous phase by using an appropriate organic solvent (e.g., diethyl ether, dichloromethane) and performing multiple extractions.
Product Loss During Purification Optimize the purification method. If using column chromatography, select a suitable solvent system to ensure good separation and recovery. Distillation under reduced pressure can also be an option, but care must be taken to avoid decomposition at high temperatures.
Degradation of Starting Material/Product Ensure that the reaction conditions are not too harsh. For example, prolonged heating at high temperatures can lead to degradation.
Issue 3: Product Purity Issues

Symptoms:

  • The presence of impurities is detected by analytical techniques such as NMR, GC-MS, or TLC.

  • The isolated product is an oil or waxy solid with a lower than expected melting point.

Possible Causes & Solutions:

CauseRecommended Action
Unreacted Starting Material Indicates an incomplete reaction. See "Low Product Yield" section for troubleshooting.
Formation of Byproducts Side reactions can generate impurities. For example, if reducing an acid chloride, elimination reactions might occur. Re-evaluate the choice of starting material and reaction conditions.
Contamination from Solvents or Reagents Use high-purity solvents and reagents. Ensure all glassware is clean.
Inefficient Purification Re-purify the product. Consider using a different purification technique (e.g., recrystallization, preparative HPLC) if column chromatography is not effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for N-Octadecyl-1,1-D2 alcohol?

A common and effective method is the reduction of a carboxylic acid or an ester derivative of octadecanoic acid. For example, methyl octadecanoate can be reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

Q2: How can I confirm the successful deuteration at the C1 position?

The most definitive methods are:

  • ¹H NMR: The signal corresponding to the methylene protons at the C1 position (a triplet typically around 3.6 ppm for the unlabeled alcohol) should be absent or significantly diminished in the deuterated product.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the deuterated product should be two mass units higher than that of the unlabeled N-Octadecyl alcohol.

  • ¹³C NMR: The signal for the C1 carbon will show a characteristic triplet splitting pattern due to coupling with deuterium.

Q3: What are the key safety precautions when working with lithium aluminum deuteride (LiAlD₄)?

LiAlD₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic sources.

  • Always handle LiAlD₄ in an inert atmosphere (glovebox or under Argon/Nitrogen).

  • Use anhydrous solvents and glassware.

  • Quench the reaction carefully and slowly, typically at low temperatures (e.g., 0 °C), by adding a reagent like ethyl acetate or isopropanol dropwise before adding water.

Q4: My reaction is very slow. What can I do to speed it up?

If the reduction is proceeding slowly, you could try the following:

  • Gently heat the reaction mixture. The optimal temperature will depend on the solvent used (e.g., refluxing THF).

  • Increase the molar ratio of the reducing agent to the starting material.

  • Ensure that the starting material is fully dissolved in the reaction solvent.

Experimental Protocols & Data

Illustrative Protocol: Reduction of Methyl Octadecanoate with LiAlD₄
  • Preparation: Under an inert atmosphere, a solution of methyl octadecanoate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlD₄ (1.5 eq) in anhydrous THF at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Monitoring: The reaction progress is monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (or D₂O to maintain isotopic purity), followed by a 15% aqueous NaOH solution, and then more water.

  • Extraction: The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Hypothetical Yield and Purity Data
EntryReducing AgentSolventReaction Time (h)Yield (%)Deuterium Incorporation (%)
1LiAlD₄THF485>98
2NaBD₄THF/MeOH1270>97
3LiAlD₄Et₂O682>98

Note: Sodium borodeuteride (NaBD₄) is a milder reducing agent and may require longer reaction times or the use of a co-solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Deuterium Reduction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start_mat Methyl Octadecanoate reaction LiAlD₄ Reduction start_mat->reaction dry_solvent Anhydrous THF dry_solvent->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify product N-Octadecyl-1,1-D2 Alcohol purify->product analysis NMR & MS Analysis product->analysis

Caption: Experimental workflow for the synthesis of N-Octadecyl-1,1-D2 alcohol.

Troubleshooting_Logic issue Low Deuterium Incorporation? check_moisture Check for Moisture (Solvents, Glassware, Starting Material) issue->check_moisture Yes check_reagent Verify Purity of Deuterating Agent issue->check_reagent Yes check_workup Review Work-up Procedure issue->check_workup Yes low_yield Low Yield? issue->low_yield No check_completion Check Reaction Completion (TLC/GC-MS) low_yield->check_completion Yes check_extraction Optimize Extraction Protocol low_yield->check_extraction Yes check_purification Optimize Purification Method low_yield->check_purification Yes

Caption: Troubleshooting decision tree for synthesis challenges.

Technical Support Center: N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Octadecyl-1,1-D2 alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic degradation pathway for N-Octadecyl-1,1-D2 alcohol?

A1: The degradation of N-Octadecyl-1,1-D2 alcohol is expected to follow the general pathway for long-chain fatty alcohols. This primarily involves oxidation to the corresponding aldehyde and then to a carboxylic acid. The key steps are:

  • Oxidation to Aldehyde: N-Octadecyl-1,1-D2 alcohol is first oxidized to N-Octadecyl-1,1-D2 aldehyde by alcohol dehydrogenases (ADHs) or other oxidases.[1]

  • Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to N-Octadecyl-1,1-D2 carboxylic acid (stearic acid-d2) by aldehyde dehydrogenases (ALDHs).[1]

  • Further Metabolism: The deuterated stearic acid can then enter the fatty acid metabolism pathways, such as beta-oxidation.

The presence of deuterium atoms on the first carbon is unlikely to change the fundamental pathway but may influence the rate of the initial oxidation step (see kinetic isotope effect in the troubleshooting section).

Q2: How does the deuterium labeling at the 1,1-position affect the metabolism and analysis of N-Octadecyl-1,1-D2 alcohol?

A2: The deuterium labeling at the C-1 position is a powerful tool for metabolic tracing studies.

  • Metabolic Fate Tracing: The deuterium atoms act as a stable isotopic label, allowing for the differentiation of the administered alcohol and its metabolites from endogenous (unlabeled) counterparts using mass spectrometry.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. The cleavage of this bond is often the rate-limiting step in the initial oxidation by alcohol dehydrogenase. This can result in a slower metabolic rate for the deuterated alcohol compared to its non-deuterated analog. Researchers should be aware of this potential KIE when designing time-course experiments.

  • Analytical Detection: In mass spectrometry, the deuterated metabolites will have a mass-to-charge ratio (m/z) that is 2 units higher than their unlabeled forms, facilitating their specific detection and quantification.

Q3: What are the primary enzymes involved in the degradation of long-chain fatty alcohols?

A3: The primary enzymes involved in the metabolism of long-chain fatty alcohols like N-Octadecyl-1,1-D2 alcohol include:

  • Alcohol Dehydrogenases (ADHs): A family of cytosolic enzymes that catalyze the oxidation of a wide range of alcohols to their corresponding aldehydes.[1]

  • Aldehyde Dehydrogenases (ALDHs): These enzymes, found in both the cytosol and mitochondria, are responsible for the oxidation of aldehydes to carboxylic acids.[1]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms, such as CYP2E1, can also contribute to alcohol oxidation, particularly at higher concentrations.[1]

  • Peroxisomal Enzymes: Peroxisomes contain enzymes capable of oxidizing fatty alcohols.[2]

The specific enzymes involved can vary depending on the tissue and subcellular localization. The liver is the primary site of alcohol metabolism.[1][3]

Troubleshooting Guide

Q4: I am not detecting the expected downstream metabolites (deuterated stearic acid). What could be the reason?

A4: Several factors could contribute to the lack of detectable downstream metabolites:

  • Slow Metabolism (Kinetic Isotope Effect): As mentioned, the deuterium labeling can slow down the initial oxidation step. You may need to increase the incubation time or use a higher concentration of the substrate.

  • Low Enzyme Activity: The enzymatic activity in your experimental system (e.g., cell lysate, microsomal fraction) might be low. Ensure proper preparation and storage of your biological materials. Consider using a positive control with a known substrate for the enzymes of interest.

  • Incorrect Cofactors: ADH and ALDH require the cofactor NAD+.[1] Ensure that your reaction buffer is supplemented with an adequate concentration of NAD+.

  • Metabolite Instability: The resulting aldehyde intermediate can be reactive. Ensure your quenching and extraction procedures are optimized to preserve the metabolites.

  • Analytical Sensitivity: Your analytical method (e.g., GC-MS, LC-MS) may not be sensitive enough to detect low levels of the metabolites. Optimize your instrument parameters and sample preparation to enhance sensitivity.

Q5: My mass spectrometry results are ambiguous. How can I confirm the identity of the deuterated metabolites?

A5: To confirm the identity of your deuterated metabolites, you can use the following strategies:

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of your suspected metabolite will produce a characteristic fragmentation pattern. This pattern can be compared to that of a non-deuterated standard to confirm the structure and the location of the deuterium label.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of your metabolite and distinguish it from other molecules with a similar nominal mass.

  • Use of Authentic Standards: If available, compare the retention time and mass spectrum of your putative metabolite with those of a synthesized, deuterated authentic standard.

  • Derivatization: Chemical derivatization of the alcohol and carboxylic acid groups can improve their chromatographic behavior and produce more characteristic mass spectra, aiding in their identification.

Q6: I am observing a significant amount of unmetabolized N-Octadecyl-1,1-D2 alcohol in my system. How can I improve the metabolic conversion?

A6: To improve the metabolic conversion of N-Octadecyl-1,1-D2 alcohol, consider the following:

  • Optimize Reaction Conditions: Ensure that the pH, temperature, and incubation time of your assay are optimal for the enzymes involved.

  • Increase Enzyme Concentration: If using a subcellular fraction like microsomes or S9, increasing the protein concentration may enhance the metabolic rate.

  • Ensure Cofactor Availability: As mentioned, ensure an adequate supply of NAD+. For CYP-mediated metabolism, NADPH is the required cofactor.

  • Cellular Pre-treatment: If working with cell cultures, pre-treating the cells with inducers of alcohol-metabolizing enzymes (e.g., ethanol for CYP2E1) might increase the metabolic capacity. However, be aware that this can alter the overall metabolic profile.

Experimental Protocols

Protocol 1: In Vitro Metabolism of N-Octadecyl-1,1-D2 Alcohol using Liver Microsomes

  • Materials:

    • N-Octadecyl-1,1-D2 alcohol

    • Pooled human liver microsomes (or from another species of interest)

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for CYP-mediated metabolism or NAD+ for ADH-mediated metabolism.

    • Acetonitrile (or other suitable organic solvent) for reaction quenching.

    • Internal standard (e.g., a structurally similar deuterated compound not present in the sample).

  • Procedure:

    • Prepare a stock solution of N-Octadecyl-1,1-D2 alcohol in a suitable solvent (e.g., ethanol, DMSO).

    • In a microcentrifuge tube, pre-warm the phosphate buffer, liver microsomes, and NADPH regenerating system (or NAD+) to 37°C.

    • Initiate the reaction by adding the N-Octadecyl-1,1-D2 alcohol stock solution to the reaction mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.

Protocol 2: Analysis of Metabolites by LC-MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column suitable for separating long-chain fatty alcohols and acids.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for detecting the deprotonated molecules of the fatty acid metabolites.

    • Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and its expected metabolites. Monitor the specific transitions for the deuterated and non-deuterated analytes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from an in vitro metabolism study. Actual values will vary depending on the experimental conditions.

Time (minutes)N-Octadecyl-1,1-D2 alcohol (pmol/mg protein)N-Octadecyl-1,1-D2 aldehyde (pmol/mg protein)N-Octadecyl-1,1-D2 carboxylic acid (pmol/mg protein)
0100000
1585050100
3070045255
6050030470
12025015735

Visualizations

Degradation_Pathway cluster_alcohol cluster_aldehyde cluster_acid cluster_beta_ox N_Octadecyl_D2_alcohol N-Octadecyl-1,1-D2 alcohol N_Octadecyl_D2_aldehyde N-Octadecyl-1,1-D2 aldehyde N_Octadecyl_D2_alcohol->N_Octadecyl_D2_aldehyde Alcohol Dehydrogenase (ADH) / CYP Enzymes N_Octadecyl_D2_acid N-Octadecyl-1,1-D2 carboxylic acid N_Octadecyl_D2_aldehyde->N_Octadecyl_D2_acid Aldehyde Dehydrogenase (ALDH) Beta_Oxidation Beta-Oxidation Pathways N_Octadecyl_D2_acid->Beta_Oxidation Acyl-CoA Synthetase

Caption: Putative metabolic pathway of N-Octadecyl-1,1-D2 alcohol.

Experimental_Workflow start Start: In Vitro Incubation (Microsomes + Substrate) quench Quench Reaction (Ice-cold Acetonitrile) start->quench protein_pellet Protein Precipitation (Centrifugation) quench->protein_pellet extract Supernatant Extraction protein_pellet->extract drydown Evaporation (Nitrogen Stream) extract->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for metabolite analysis.

Troubleshooting_Tree start Issue: No Metabolites Detected check_time Increase Incubation Time? start->check_time Potential KIE check_cofactors Check Cofactor (NAD+/NADPH)? check_time->check_cofactors No solution1 Re-run with longer time points check_time->solution1 Yes check_enzyme Verify Enzyme Activity (Positive Control)? check_cofactors->check_enzyme No solution2 Supplement with fresh cofactors check_cofactors->solution2 Yes check_sensitivity Improve Analytical Sensitivity? check_enzyme->check_sensitivity No solution3 Use new enzyme lot or positive control check_enzyme->solution3 Yes solution4 Optimize MS parameters and sample prep check_sensitivity->solution4 Yes

Caption: Troubleshooting decision tree for metabolite detection.

References

Technical Support Center: Minimizing Kinetic Isotope Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization and interpretation of kinetic isotope effects (KIEs) in experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a kinetic isotope effect (KIE)?

A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] This phenomenon is most pronounced when the relative mass change is large, such as substituting hydrogen (¹H) with deuterium (²H or D).[1][2] The KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that of the reaction with the heavy isotope (kH).[3]

Q2: Why is it important to minimize or control for KIEs?

A2: Understanding and controlling for KIEs is crucial for several reasons:

  • Elucidating Reaction Mechanisms: The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the structure of the transition state.[1][4] A significant primary KIE often indicates that the bond to the isotopically substituted atom is broken in the rate-determining step.[2]

  • Ensuring Experimental Reproducibility: Uncontrolled variations in factors that influence KIEs, such as temperature and solvent composition, can lead to inconsistent and unreliable experimental results.[5]

  • Drug Development: KIEs are intentionally utilized in drug development to improve a drug's metabolic profile. By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism can be slowed, potentially enhancing the drug's efficacy and safety.[6][7]

Q3: What is the difference between a primary and a secondary KIE?

A3:

  • Primary KIE: A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction.[1][3]

  • Secondary KIE: A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming in the rate-determining step.[1][2] These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the reactant and the transition state.[1][2]

Q4: Can a KIE value be less than 1 (inverse KIE)?

A4: Yes, an inverse KIE (kH/kD < 1) indicates that the deuterated reactant reacts faster than the protiated one. This can happen if the transition state has a more constrained geometry than the ground state, leading to an increase in the vibrational force constants, particularly for bending modes.[8] Changes in hybridization, for instance from sp² in the reactant to sp³ in the transition state, can also result in an inverse secondary KIE.[8]

Troubleshooting Guide

Issue: Inconsistent KIE values between experiments.

  • Potential Cause: Temperature Fluctuations.

    • Explanation: KIEs are sensitive to temperature.[5] Inconsistent temperature control is a common source of variability.[5]

    • Solution: Ensure precise and consistent temperature control throughout all experiments. Use a calibrated temperature probe to monitor the reaction temperature directly.

  • Potential Cause: Solvent Effects.

    • Explanation: The polarity and composition of the solvent can influence the transition state and, consequently, the KIE.[1][4][5][9][10]

    • Solution: Use high-purity solvents and prepare them consistently for each experiment. Be aware that rapid hydrogen exchange can occur between a deuterium-labeled substrate and hydrogen atoms in the solvent, potentially altering the position of the label.[1]

  • Potential Cause: Inaccurate Concentrations.

    • Explanation: Errors in the concentrations of reactants can alter the reaction kinetics and lead to variable KIE values.[5]

    • Solution: Carefully prepare and verify the concentrations of all stock solutions. Use calibrated pipettes and balances.

  • Potential Cause: Impure Reagents.

    • Explanation: Contaminants in either the labeled or unlabeled starting materials can interfere with the reaction.[5] For instance, if a deuterated substrate is contaminated with its protiated counterpart, a high KIE may be diminished.[11]

    • Solution: Ensure the purity of all reagents, including both isotopologues of the substrate.

  • Potential Cause: Inconsistent Reaction Quenching.

    • Explanation: For competitive KIE experiments, it is crucial to stop the reaction at a low and consistent level of conversion (typically 5-15%).[5] Quenching the reaction at different extents of conversion can lead to varied results.[5]

    • Solution: Standardize the quenching procedure, including the timing and quenching agent used.

Issue: Observed KIE is smaller than expected or close to 1.

  • Potential Cause: The isotopically substituted bond is not broken or formed in the rate-determining step.[12]

    • Solution: Re-evaluate the proposed reaction mechanism. The absence of a significant primary KIE suggests that C-H bond cleavage is not rate-limiting.[12]

  • Potential Cause: The reaction has a complex multi-step mechanism where the KIE is masked by other, non-isotopically sensitive steps being rate-limiting, such as substrate binding or product release.[12]

    • Solution: Consider pre-steady-state kinetics to isolate the isotope-sensitive step.

Issue: Unexpectedly large primary deuterium KIE (kH/kD > 8).

  • Potential Cause: Quantum Tunneling.

    • Explanation: In some reactions, particularly those involving the transfer of hydrogen, quantum tunneling can occur, leading to unusually large KIEs.[12]

    • Solution: Investigate the temperature dependence of the KIE. A weak temperature dependence can be an indicator of tunneling.[12] Computational modeling can also help to investigate the geometry of the transition state.[12]

Quantitative Data Summary

The magnitude of the KIE can vary significantly depending on the reaction, temperature, and solvent. Below is a table summarizing typical KIE values for different isotopes.

Isotope SubstitutionTypical KIE (kL/kH) RangeNotes
¹H / ²H (Deuterium)1 - 8Large effects are seen due to the significant percentage mass change.[1][13]
¹²C / ¹³C1.02 - 1.10Smaller effects due to a smaller percentage mass change.[1]
¹⁴N / ¹⁵N1.02 - 1.10Similar in magnitude to heavy atom carbon KIEs.[1]
¹⁶O / ¹⁸O1.02 - 1.10Small effects, often challenging to measure precisely.[1]
Experimental Protocols

Two common methods for measuring KIEs are non-competitive and competitive experiments.

1. Non-Competitive KIE Measurement

In this method, the reaction rates of the isotopically labeled and unlabeled substrates are measured in separate, parallel experiments.[5]

Methodology:

  • Prepare Reaction Setups: Prepare two identical reaction setups, one with the light isotopologue and one with the heavy isotopologue. Ensure that the concentrations of all reactants and the reaction conditions are identical.[5]

  • Initiate and Monitor Reactions: Start both reactions simultaneously and monitor their progress over time by taking aliquots at regular intervals.[5]

  • Determine Reaction Rates: Analyze the aliquots to determine the concentration of the reactant or product as a function of time for each reaction.[5]

  • Calculate Rate Constants: Determine the rate constants (kH and kD) for each reaction by fitting the kinetic data to the appropriate rate law.[5]

  • Calculate the KIE: The KIE is the ratio of the two rate constants: KIE = kH / kD.[5]

2. Competitive KIE Measurement

This method involves reacting a mixture of the isotopically labeled and unlabeled substrates in the same reaction vessel.[8]

Methodology:

  • Prepare Substrate Mixture: Prepare a solution containing a known ratio of the light and heavy isotopes of the substrate.[5][8]

  • Initiate the Reaction: Add the initiating reagent to the substrate mixture under precisely controlled conditions.[5]

  • Quench the Reaction: Stop the reaction at a low conversion (typically 5-15%).[5] This is crucial for accurate KIE determination.[5]

  • Isolate and Analyze: Separate the products from the unreacted starting materials.[5]

  • Determine Isotope Ratios: Measure the isotopic ratio in either the product or the remaining starting material using an appropriate analytical technique such as NMR or mass spectrometry.[5]

  • Calculate KIE: The KIE is calculated from the change in the isotope ratio as a function of the fraction of the reaction.

Visualizations

G cluster_0 Non-Competitive KIE Workflow cluster_1 Competitive KIE Workflow A Prepare Separate Reactions (Light vs. Heavy Isotope) B Initiate & Monitor Reactions (Identical Conditions) A->B C Measure Reaction Progress (Aliquots over time) B->C D Determine Rate Constants (kH and kD) C->D E Calculate KIE (KIE = kH / kD) D->E F Prepare Mixture of Light & Heavy Isotopes G Initiate Single Reaction F->G H Quench at Low Conversion (5-15%) G->H I Isolate Product or Unreacted Substrate H->I J Measure Isotope Ratio (e.g., MS, NMR) I->J K Calculate KIE from Isotope Ratio Change J->K

Caption: Workflows for Non-Competitive and Competitive KIE Experiments.

G start Unexpected KIE Result is_inverse Is KIE < 1 (Inverse)? start->is_inverse is_small Is KIE ≈ 1 (Small/No Effect)? is_inverse->is_small No inverse_reason Possible Causes: - Stiffer Transition State - Change in Hybridization (sp2 to sp3) is_inverse->inverse_reason Yes is_large Is KIE > 8 (Very Large)? is_small->is_large No small_reason Possible Causes: - C-H bond cleavage not rate-limiting - KIE masked by other slow steps (e.g., substrate binding) is_small->small_reason Yes large_reason Possible Cause: - Quantum Tunneling is_large->large_reason Yes reevaluate Action: - Re-evaluate Mechanism - Use Pre-Steady-State Kinetics small_reason->reevaluate check_temp Action: - Investigate Temperature Dependence - Computational Modeling large_reason->check_temp

Caption: Troubleshooting guide for unexpected KIE results.

G cluster_0 Reaction Coordinate Diagram y_axis Potential Energy x_axis Reaction Coordinate R_H R-H TS_H [R--H]‡ R_H->TS_H R_D R-D TS_D [R--D]‡ R_D->TS_D P Products TS_H->P TS_D->P A_H_start->A_H_end Ea(H) A_D_start->A_D_end Ea(D) ZPE_H ZPE(C-H) ZPE_D ZPE(C-D)

Caption: Primary KIE arises from differences in zero-point energy.

References

Technical Support Center: Troubleshooting Analytical Artifacts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common analytical artifacts encountered when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard?

Deuterated internal standards (IS) are considered the gold standard in quantitative LC-MS/MS for several reasons. Since they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] By adding a known amount of the deuterated IS to each sample, a ratiometric measurement of the analyte to the IS is used for quantification, leading to more accurate and precise results.[2]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1][2]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%[1][2]Ensures no other compounds are present that could cause interfering peaks in the chromatogram.[2]
Isotopic Enrichment ≥98%[1][2]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which would otherwise lead to a positive bias in results, especially at low concentrations.[1][2]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1][2] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[1][2] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[2]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

Problem: The deuterated internal standard contains a significant amount of the unlabeled analyte.[1][2] This impurity contributes to the analyte's signal, causing a positive bias in the results, particularly at lower concentrations.[1]

Troubleshooting Steps:

  • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[1]

  • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.

  • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]

Problem: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source and contribute to the analyte's signal.[1] Additionally, interference from naturally occurring isotopes of the analyte can contribute to the internal standard's signal, especially with a low degree of deuteration (e.g., D2).[4][5] This can lead to an underestimation of the analyte concentration.[4][5]

Troubleshooting Steps:

  • Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[1]

  • Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) and not on exchangeable sites (e.g., -OH, -NH).[1][4]

  • Use a Higher Mass Isotope Standard: If possible, select an internal standard with a higher degree of deuteration (e.g., D4 or greater) to shift the mass further from the analyte's isotopic cluster.[4]

Troubleshooting Workflow for Inaccurate Quantification

A Inaccurate Quantification or High %CV B Check for Isotopic Impurity A->B C Assess Purity of IS (Inject high concentration of IS alone) B->C Yes F Check for In-Source Fragmentation / Cross-Talk B->F No D Signal at Analyte Transition? C->D E Consult CoA Contact Supplier for Higher Purity Batch D->E Yes D->F No G Optimize MS Conditions (e.g., Collision Energy) F->G Yes H Select Stably Labeled IS (Non-exchangeable positions) F->H Consider I Use Higher Mass IS (e.g., D4 or greater) F->I Consider J Problem Resolved G->J H->J I->J

Caption: A logical workflow for troubleshooting issues related to inaccurate quantification and high precision variability.

Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The peak area of the internal standard systematically decreases or increases over the course of an analytical run.

  • This can lead to biased results for samples analyzed later in the sequence.

Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (a process called back-exchange).[1][6][7] This is more likely to occur with labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[1][4][8][9] This effectively changes the concentration of the deuterated standard over time.

Troubleshooting Steps:

  • Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[1]

  • Adjust pH: If exchange is suspected, adjust the pH of the solvents to be more neutral. Avoid strongly acidic or basic conditions if the label is in a labile position.[1][4]

  • Choose a Stably Labeled Standard: Select an internal standard with deuterium labels on stable, non-exchangeable positions.[1][4]

  • Control Temperature: Elevated temperatures can accelerate isotopic exchange. Store solutions and samples at low temperatures.[2]

Problem: The internal standard may adsorb to surfaces in the LC system, leading to a decreasing signal. Conversely, carryover from a previous injection can cause the signal to appear to increase.

Troubleshooting Steps:

  • Improve Wash Steps: Use a stronger wash solvent in the autosampler and extend the wash time.[1]

  • Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the system before running samples.[1]

  • Check for Contamination: Clean the ion source and other parts of the mass spectrometer.[1]

Deuterium Exchange Mechanism

cluster_0 Initial State cluster_1 Exchange Process cluster_2 Final State Analyte-D Deuterated IS (R-D) Transition Exchange at Labile Site (e.g., acidic/basic conditions) Analyte-D->Transition Solvent-H Protic Solvent (S-H) Solvent-H->Transition Analyte-H Unlabeled Analyte (R-H) Transition->Analyte-H Solvent-D Deuterated Solvent (S-D) Transition->Solvent-D

Caption: A simplified diagram illustrating the process of deuterium-hydrogen back-exchange.

Issue 3: Chromatographic Shift Between Analyte and Internal Standard

Symptoms:

  • The deuterated internal standard elutes at a slightly different retention time than the unlabeled analyte.

Problem: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is due to the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[4] If this separation occurs in a region of matrix-induced ion suppression or enhancement, the analyte and internal standard will be affected differently, compromising accurate quantification.[10][11]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to visualize any separation.[1]

  • Optimize Chromatography:

    • Modify the Gradient: A shallower gradient can broaden the peaks, promoting better overlap.[4]

    • Adjust Mobile Phase Composition: Minor changes to the organic modifier or aqueous component can alter selectivity and reduce the separation.[4]

  • Consider a Different Labeled Standard: In some cases, a ¹³C or ¹⁵N-labeled internal standard, which is not susceptible to this chromatographic shift, may be a better choice.[4]

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange

Objective: To determine if the deuterated internal standard is undergoing back-exchange in the analytical solutions.

Methodology:

  • Prepare Solutions:

    • Solution A: Analyte and Internal Standard in the initial mobile phase.

    • Solution B: Internal Standard only in the initial mobile phase.

    • Solution C: Internal Standard only in the sample diluent.

  • Initial Analysis (T=0):

    • Inject Solution A and B to obtain a baseline response for the analyte and internal standard, and to confirm the purity of the IS.[1]

  • Incubation:

    • Store Solutions B and C at the autosampler temperature for the maximum anticipated run time (e.g., 24 hours).[1]

  • Final Analysis (T=final):

    • Re-inject Solutions B and C.[1]

  • Data Analysis:

    • In the chromatograms from the incubated Solutions B and C, quantify the peak area at the retention time and m/z of the unlabeled analyte.[1]

    • An increase in this peak area compared to the T=0 injection of Solution B indicates that deuterium exchange is occurring.[1]

Protocol 2: Verifying Isotopic Purity

Objective: To experimentally confirm the isotopic purity of the deuterated internal standard.

Methodology (using High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation:

    • Prepare a solution of the deuterated standard for direct infusion into the mass spectrometer.

  • HRMS Analysis:

    • Acquire a high-resolution mass spectrum of the standard.[4]

  • Data Analysis:

    • Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).[4]

    • Calculate the percentage of each isotopic species to determine the isotopic purity.[2][4]

    • To assess the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + deuterated IS at the working concentration) and measure the peak area of the analyte. This represents the contribution from the IS.[2]

References

Technical Support Center: N-Octadecyl-1,1-D2 Alcohol Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for the complete dissolution of N-Octadecyl-1,1-D2 alcohol.

Frequently Asked Questions (FAQs)

Q1: What is N-Octadecyl-1,1-D2 alcohol and why is its complete dissolution important?

A1: N-Octadecyl-1,1-D2 alcohol is a deuterated form of stearyl alcohol, a long-chain fatty alcohol. Complete dissolution is crucial for ensuring accurate and reproducible results in experiments where it is used as a standard, tracer, or component in a formulation. Incomplete dissolution can lead to inaccurate concentration measurements, inconsistent reactions, and flawed experimental outcomes.

Q2: What are the general solubility characteristics of N-Octadecyl-1,1-D2 alcohol?

A2: Due to its long, nonpolar hydrocarbon chain, N-Octadecyl-1,1-D2 alcohol is practically insoluble in water.[1] However, it is soluble in various organic solvents, including ethanol, diethyl ether, benzene, and chloroform.[2] The principle of "like dissolves like" is key; the nonpolar nature of the octadecyl chain dictates its preference for nonpolar or moderately polar organic solvents.

Q3: How does temperature affect the solubility of N-Octadecyl-1,1-D2 alcohol?

A3: Temperature is a critical factor in the dissolution of N-Octadecyl-1,1-D2 alcohol. As a solid at room temperature, increasing the temperature of the solvent will significantly increase its solubility.[2] Heating provides the necessary energy to overcome the intermolecular forces within the solid alcohol, allowing it to dissolve more readily in the solvent.

Troubleshooting Guide for Incomplete Dissolution

If you are encountering issues with the complete dissolution of N-Octadecyl-1,1-D2 alcohol, please follow the troubleshooting workflow below.

Dissolution_Troubleshooting start Start: Incomplete Dissolution check_solvent Is the correct solvent being used? start->check_solvent select_solvent Select an appropriate organic solvent (e.g., Ethanol, Chloroform, Diethyl Ether) check_solvent->select_solvent No check_temp Is the solution being heated? check_solvent->check_temp Yes select_solvent->check_temp fail Issue Persists: Contact Technical Support select_solvent->fail If issue persists apply_heat Gently heat the solution (e.g., warm water bath) check_temp->apply_heat No check_agitation Is the solution being adequately agitated? check_temp->check_agitation Yes apply_heat->check_agitation apply_heat->fail If issue persists agitate Increase agitation (Vortexing or Sonication) check_agitation->agitate No check_concentration Is the concentration too high? check_agitation->check_concentration Yes agitate->check_concentration agitate->fail If issue persists dilute Reduce the concentration or add more solvent check_concentration->dilute Yes success Complete Dissolution Achieved check_concentration->success No dilute->success dilute->fail If issue persists

Troubleshooting workflow for dissolving N-Octadecyl-1,1-D2 alcohol.

Data Presentation: Solubility of 1-Octadecanol in Organic Solvents

The following table summarizes the solubility of 1-octadecanol (the non-deuterated analog of N-Octadecyl-1,1-D2 alcohol) in various organic solvents. Please note that the solubility of the deuterated compound is expected to be very similar. The data is compiled from various sources and provides a general guideline.

SolventTemperature (°C)Solubility ( g/100g of solvent)Notes
Ethanol25Sparingly SolubleHeating significantly increases solubility. A reported value is 10 g/100 mL with heat.
Ethanol60Soluble-
Diethyl Ether25Soluble-
Benzene25Soluble-
Chloroform25Soluble-
Water25Practically InsolubleLong hydrophobic chain prevents dissolution.

Disclaimer: This table is for informational purposes and is based on qualitative data and extrapolated values. For precise applications, it is recommended to determine the solubility experimentally.

Experimental Protocols

Protocol for Preparing a Stock Solution of N-Octadecyl-1,1-D2 Alcohol in Ethanol

This protocol outlines the steps for preparing a 10 mg/mL stock solution of N-Octadecyl-1,1-D2 alcohol in ethanol.

Materials:

  • N-Octadecyl-1,1-D2 alcohol

  • Anhydrous Ethanol (ACS grade or higher)

  • Glass vial with a screw cap

  • Analytical balance

  • Pipettes

  • Water bath or heating block

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Octadecyl-1,1-D2 alcohol using an analytical balance and transfer it to a clean, dry glass vial. For a 10 mg/mL solution, you would weigh 10 mg for every 1 mL of ethanol.

  • Solvent Addition: Add the calculated volume of anhydrous ethanol to the vial.

  • Initial Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to disperse the solid.

  • Heating: Place the vial in a water bath or on a heating block set to a temperature between 40°C and 50°C. Caution: Ethanol is flammable; avoid open flames.

  • Agitation during Heating: Periodically remove the vial from the heat source and vortex for 30 seconds. Continue this process until the solid is completely dissolved, and the solution is clear.

  • Sonication (Optional): If solid particles persist, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Cooling and Inspection: Allow the solution to cool to room temperature. Inspect the solution to ensure no precipitation has occurred. If crystals form upon cooling, the solution may be supersaturated. In this case, you may need to dilute the solution or gently warm it before use.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature as recommended for your specific application, typically at room temperature or refrigerated to minimize solvent evaporation.

Experimental_Workflow weigh 1. Weigh N-Octadecyl-1,1-D2 alcohol add_solvent 2. Add anhydrous ethanol weigh->add_solvent vortex1 3. Vortex to disperse add_solvent->vortex1 heat 4. Heat solution (40-50°C) vortex1->heat vortex2 5. Vortex periodically during heating heat->vortex2 sonicate 6. Sonicate (optional) vortex2->sonicate If needed cool 7. Cool to room temperature vortex2->cool sonicate->cool inspect 8. Inspect for precipitation cool->inspect store 9. Store appropriately inspect->store

Experimental workflow for dissolving N-Octadecyl-1,1-D2 alcohol.

References

Validation & Comparative

A Comparative Guide to D2- and D37-Labeled Octadecanol as Internal Standards in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results. Deuterated standards, in particular, are widely employed to compensate for variability in sample preparation, chromatographic retention, and ionization efficiency. This guide provides a comparative overview of two such standards for the analysis of octadecanol: a lightly labeled D2-octadecanol and a heavily labeled D37-octadecanol.

The Critical Role of Deuteration in Internal Standards

An ideal internal standard should co-elute with the analyte of interest and experience identical matrix effects, which are the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[1] Deuterated internal standards are chemically almost identical to their non-labeled counterparts, making them excellent candidates for this role.[2] However, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences, leading to a phenomenon known as the "deuterium isotope effect."[3]

This effect can manifest as a slight shift in chromatographic retention time, with deuterated compounds often eluting slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[4] The magnitude of this shift can be influenced by the number and position of the deuterium atoms.[5]

Comparing D2-Octadecanol and D37-Octadecanol

The choice between a lightly deuterated (D2) and a heavily deuterated (D37) internal standard for octadecanol involves a trade-off between minimizing the deuterium isotope effect and ensuring a sufficient mass difference to avoid isotopic crosstalk.

FeatureD2-Octadecanol (Lightly Labeled)D37-Octadecanol (Heavily Labeled)
Chromatographic Co-elution Likely to have a smaller retention time shift relative to unlabeled octadecanol, leading to better co-elution.May exhibit a more pronounced retention time shift due to the larger number of deuterium atoms.[6]
Matrix Effect Compensation Better co-elution generally leads to more effective compensation for matrix effects, as both the analyte and internal standard experience the same ionization conditions.[7]A significant retention time difference could lead to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression or enhancement.[8]
Isotopic Crosstalk A mass difference of +2 amu may be susceptible to interference from the natural isotopic abundance of the unlabeled analyte (e.g., the M+2 peak).[4]A mass difference of +37 amu provides a very clear separation from the isotopic cluster of the unlabeled analyte, minimizing the risk of crosstalk.
Potential for Isotopic Exchange The stability of the deuterium labels depends on their position. If located on exchangeable sites (e.g., hydroxyl groups), they can be lost.[4]With deuteration across the entire carbon chain, the majority of labels are on stable C-D bonds, reducing the overall risk of significant isotopic exchange.
Cost and Availability Generally less expensive and more readily available due to a simpler synthetic process.[9]Typically more expensive and may have more limited availability due to the complexity of its synthesis.

Experimental Protocols

To ensure the suitability of either D2- or D37-octadecanol as an internal standard, a thorough method validation is essential. The following is a generalized protocol for the evaluation of a deuterated internal standard.

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To determine the retention time difference between the analyte (octadecanol) and the deuterated internal standard (D2- or D37-octadecanol).

Methodology:

  • Prepare a solution containing both unlabeled octadecanol and the deuterated internal standard in a clean solvent (e.g., methanol).

  • Analyze the solution using the intended LC-MS/MS method.

  • Extract the ion chromatograms for both the analyte and the internal standard.

  • Compare the retention times at the peak apex for both compounds. An ideal internal standard will have a minimal retention time difference.

Protocol 2: Matrix Effect Evaluation

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma) and then spike the analyte and the deuterated internal standard into the final extract.

    • Set C (Pre-extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)

  • Interpretation:

    • An IS-Normalized MF value close to 1 indicates effective compensation for matrix effects. A significant deviation from 1 suggests differential matrix effects.[10]

Visualizing Key Concepts

To better understand the concepts discussed, the following diagrams illustrate the deuterium isotope effect and a typical validation workflow.

Deuterium_Isotope_Effect cluster_0 Ideal Co-elution cluster_1 Deuterium Isotope Effect Analyte Analyte IS_Ideal Internal Standard Analyte_Shift Analyte IS_Shift Deuterated IS (Earlier Elution) Ideal Time -> Shift Time ->

Caption: Chromatographic elution profiles showing ideal co-elution versus the deuterium isotope effect.

Validation_Workflow Start Method Development Select_IS Select Deuterated Internal Standard (D2 vs. D37) Start->Select_IS Coelution Evaluate Chromatographic Co-elution Select_IS->Coelution Matrix_Effect Assess Matrix Effect Compensation Coelution->Matrix_Effect Validation Full Method Validation (Accuracy, Precision, etc.) Matrix_Effect->Validation Decision IS Performance Acceptable? Validation->Decision Finalize Finalize Method Decision->Finalize Yes Re-evaluate Re-evaluate IS or Method Decision->Re-evaluate No Re-evaluate->Select_IS

References

The "Gold Standard" in Quantitative Analysis: A Comparative Guide to N-Octadecyl-1,1-D2 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of N-Octadecyl-1,1-D2 alcohol's performance against other alternatives, supported by experimental principles and detailed methodologies. As a deuterated stable isotope-labeled internal standard (SIL-IS), N-Octadecyl-1,1-D2 alcohol is often considered the "gold standard" for the quantification of long-chain fatty alcohols and related lipids by mass spectrometry.

Stable isotope-labeled standards are the preferred choice for quantitative mass spectrometry because their physicochemical properties are nearly identical to their endogenous counterparts.[1] This ensures they co-elute during chromatography and experience similar extraction recovery and ionization efficiency, thereby minimizing measurement bias and providing high accuracy and precision.[1] N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol, serves as an ideal internal standard for the analysis of C18 and other long-chain fatty alcohols, which are crucial components of cellular membranes, signaling molecules, and energy storage lipids.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantitative results. While various types of internal standards are utilized in lipidomics, their performance characteristics differ.

Internal Standard TypePrincipleAdvantagesDisadvantages
N-Octadecyl-1,1-D2 Alcohol (Deuterated) Analyte with hydrogen atoms replaced by deuterium.Co-elutes closely with the endogenous analyte. Corrects for matrix effects effectively. Considered the "gold standard" for accuracy.[1]Potential for slight chromatographic retention time shifts compared to the native analyte.
Odd-Chain Fatty Alcohols (e.g., 1-Heptadecanol) Structurally similar but not naturally abundant in most biological systems.Cost-effective. Suitable for some GC-MS applications.Structural dissimilarity can lead to differences in extraction efficiency and ionization response compared to the analyte. Less reliable for complex LC-MS-based lipidomics.[1]
Other Non-Endogenous Standards A compound not present in the sample matrix.Avoids interference from endogenous analytes.May not adequately compensate for matrix effects or losses during sample preparation due to differing chemical properties.

Experimental Workflow for Fatty Alcohol Quantification

The accurate quantification of fatty alcohols in complex biological matrices requires a robust and validated workflow. The following diagram illustrates a typical experimental process for the analysis of long-chain fatty alcohols using N-Octadecyl-1,1-D2 alcohol as an internal standard.

sample Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Addition of N-Octadecyl-1,1-D2 Alcohol Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE method) add_is->extraction derivatization Derivatization (Optional) (e.g., to enhance volatility for GC-MS) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data

Caption: A generalized workflow for the quantitative analysis of fatty alcohols using an internal standard.

Key Experimental Protocols

Reproducibility and accuracy in quantitative analysis are contingent on well-defined experimental protocols. Below are detailed methodologies for lipid extraction and subsequent LC-MS/MS analysis.

Lipid Extraction Protocol (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from biological samples such as plasma or tissue homogenates.

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

  • Internal Standard Spiking: Add a known amount of N-Octadecyl-1,1-D2 alcohol solution in methanol.

  • Solvent Addition: Add 600 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Add 150 µL of water and vortex for another 30 seconds. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe and transfer it to a clean vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol for Fatty Alcohols

This protocol outlines the conditions for the separation and detection of long-chain fatty alcohols.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target fatty alcohols and N-Octadecyl-1,1-D2 alcohol.

Logical Relationship of Method Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates the interconnectedness of key validation parameters.

accuracy Accuracy precision Precision accuracy->precision linearity Linearity & Range linearity->accuracy linearity->precision specificity Specificity specificity->accuracy lod_loq LOD & LOQ lod_loq->linearity robustness Robustness robustness->accuracy robustness->precision

References

Cross-Validation of Analytical Methods for Long-Chain Alcohols: A Comparative Guide Using N-Octadecyl-1,1-D2 alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain fatty alcohols is crucial in various fields, from biomedical research to industrial quality control. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of analytical methods for the quantification of octadecanol (stearyl alcohol) using a deuterated internal standard, N-Octadecyl-1,1-D2 alcohol, versus a non-deuterated alternative, 1-heptadecanol.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as N-Octadecyl-1,1-D2 alcohol, are considered the "gold standard" in quantitative mass spectrometry.[1] By incorporating stable isotopes like deuterium, the internal standard becomes chemically almost identical to the analyte of interest. This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects from the sample matrix, leading to a more accurate correction for variations during sample preparation, injection, and ionization.[2][3]

The Practical Alternative: Non-Deuterated Internal Standards

Non-deuterated internal standards, typically structural analogs or homologs of the analyte, offer a cost-effective alternative. For the analysis of octadecanol (a C18 alcohol), odd-chain fatty alcohols like 1-heptadecanol (C17) are commonly used.[4] While structurally similar, their chromatographic and mass spectrometric behavior may not perfectly mimic that of the analyte, which can introduce variability in quantification, especially in complex matrices.

Performance Comparison: N-Octadecyl-1,1-D2 alcohol vs. 1-Heptadecanol

The following table summarizes the expected performance characteristics of a GC-MS method for the quantification of octadecanol using either N-Octadecyl-1,1-D2 alcohol or 1-heptadecanol as the internal standard. The data is compiled based on typical performance observed in validated analytical methods.

ParameterMethod with N-Octadecyl-1,1-D2 alcohol (Deuterated IS)Method with 1-Heptadecanol (Non-Deuterated IS)
Analyte OctadecanolOctadecanol
Internal Standard N-Octadecyl-1,1-D2 alcohol1-Heptadecanol
Analytical Technique GC-MSGC-MS
**Linearity (R²) **> 0.999> 0.995
Accuracy (% Bias) ± 5%± 15%
Precision (%RSD) < 5%< 10%
Limit of Quantification (LOQ) Low ng/mLMid ng/mL
Matrix Effect Effectively compensatedPotential for significant variability
Cost HigherLower

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of octadecanol in a biological matrix (e.g., plasma) using GC-MS with both deuterated and non-deuterated internal standards.

Protocol 1: GC-MS Analysis of Octadecanol using N-Octadecyl-1,1-D2 alcohol

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of N-Octadecyl-1,1-D2 alcohol in methanol.

  • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Selected Ion Monitoring (SIM):

    • Octadecanol-TMS derivative: m/z [specific fragment ions]

    • N-Octadecyl-1,1-D2 alcohol-TMS derivative: m/z [corresponding fragment ions with +2 Da shift]

Protocol 2: GC-MS Analysis of Octadecanol using 1-Heptadecanol

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of 1-heptadecanol in methanol.

  • Follow the same extraction procedure as in Protocol 1.

2. Derivatization:

  • Follow the same derivatization procedure as in Protocol 1.

3. GC-MS Conditions:

  • Use the same GC conditions as in Protocol 1.

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Selected Ion Monitoring (SIM):

    • Octadecanol-TMS derivative: m/z [specific fragment ions]

    • 1-Heptadecanol-TMS derivative: m/z [specific fragment ions for C17 alcohol]

Visualizing the Analytical Workflow

To better understand the logical flow of the cross-validation process, the following diagrams were created using the DOT language.

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_validation Method Validation & Comparison Sample Biological Sample (e.g., Plasma) Spike_Deuterated Spike with N-Octadecyl-1,1-D2 alcohol Sample->Spike_Deuterated Method A Spike_NonDeuterated Spike with 1-Heptadecanol Sample->Spike_NonDeuterated Method B Extraction Liquid-Liquid Extraction Spike_Deuterated->Extraction Spike_NonDeuterated->Extraction Derivatization Derivatization to TMS ethers Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio Calculation) MS_Detection->Data_Processing Quantification Quantification of Octadecanol Data_Processing->Quantification Performance_Comparison Comparison of Method Performance (Accuracy, Precision, Linearity, LOQ) Quantification->Performance_Comparison cluster_ideal Ideal Internal Standard (Deuterated) cluster_alternative Alternative Internal Standard (Non-Deuterated) Analyte_D Octadecanol IS_D N-Octadecyl-1,1-D2 alcohol label_D Co-elution Identical Matrix Effects Accurate Correction Analyte_ND Octadecanol IS_ND 1-Heptadecanol label_ND Different Retention Time Variable Matrix Effects Potential for Inaccurate Correction

References

Application 1: Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of N-Octadecyl-1,1-D2 Alcohol Applications for Researchers and Drug Development Professionals

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled compounds has become an indispensable tool for enhancing the precision and accuracy of experimental results. N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol, offers unique advantages in various research applications. This guide provides a comparative analysis of its utility against non-deuterated alternatives, supported by detailed experimental protocols and data interpretation.

One of the primary applications of N-Octadecyl-1,1-D2 alcohol is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of endogenous or administered N-Octadecyl alcohol (stearyl alcohol) in complex biological matrices.[1][2][3] Due to its chemical identity with the analyte, the deuterated standard co-elutes and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[4]

Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
FeatureN-Octadecyl-1,1-D2 Alcohol (Deuterated IS)Non-Deuterated Structural Analog (e.g., Heptadecanol)
Co-elution Nearly identical retention time to N-Octadecyl alcohol.[3]Different retention time.
Ionization Efficiency Similar to N-Octadecyl alcohol, providing excellent correction for matrix effects.[4]May differ significantly, leading to less accurate correction.
Accuracy & Precision High accuracy and precision due to superior correction of analytical variability.[4]Lower accuracy and precision, especially in complex matrices.
Cost Generally higher due to the cost of deuterated starting materials and synthesis.Lower cost.
Experimental Protocol: Quantification of N-Octadecyl Alcohol in Human Plasma

This protocol outlines a method for quantifying N-Octadecyl alcohol in human plasma using N-Octadecyl-1,1-D2 alcohol as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of N-Octadecyl-1,1-D2 alcohol in methanol (internal standard).

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • N-Octadecyl alcohol: Q1 (m/z 271.3) -> Q3 (m/z 253.3)

    • N-Octadecyl-1,1-D2 alcohol: Q1 (m/z 273.3) -> Q3 (m/z 255.3)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in prepared standards.

  • Determine the concentration of N-Octadecyl alcohol in the plasma samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Quantification of N-Octadecyl Alcohol cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma add_is Add N-Octadecyl-1,1-D2 Alcohol (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Workflow for quantifying N-Octadecyl alcohol.

Application 2: Elucidating Metabolic Pathways via the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE).[5] This makes N-Octadecyl-1,1-D2 alcohol a valuable tool for studying the metabolism of long-chain fatty alcohols, which are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] By comparing the metabolic rate of N-Octadecyl-1,1-D2 alcohol to its non-deuterated counterpart, researchers can gain insights into the reaction mechanisms and the rate-limiting steps of its oxidation.[9]

Hypothetical Experimental Comparison of Metabolic Rates
CompoundApparent Metabolic Rate (pmol/min/mg protein)Fold Difference
N-Octadecyl alcohol100 ± 121 (Reference)
N-Octadecyl-1,1-D2 alcohol25 ± 54-fold decrease

This hypothetical data illustrates a significant KIE, suggesting that the C-H bond cleavage at the C1 position is a rate-determining step in the metabolism of N-Octadecyl alcohol.

Experimental Protocol: In Vitro Metabolism Assay

1. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and either N-Octadecyl alcohol or N-Octadecyl-1,1-D2 alcohol (10 µM) in a phosphate buffer (pH 7.4).

  • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of cold acetonitrile.

2. Sample Processing and Analysis:

  • Centrifuge the terminated reactions to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound using the LC-MS/MS method described in the previous section.

3. Data Analysis:

  • Plot the concentration of the remaining parent compound against time.

  • Determine the initial rate of metabolism from the slope of the linear portion of the curve.

  • Compare the metabolic rates of the deuterated and non-deuterated alcohols to calculate the KIE.

G Metabolic Pathway and Kinetic Isotope Effect cluster_pathway Metabolic Oxidation cluster_kie Kinetic Isotope Effect alcohol N-Octadecyl Alcohol (C-H bond) aldehyde Octadecanal alcohol->aldehyde CYP450 (Rate kH) acid Stearic Acid aldehyde->acid Aldehyde Dehydrogenase d_alcohol N-Octadecyl-1,1-D2 Alcohol (C-D bond) d_aldehyde Deuterated Octadecanal d_alcohol->d_aldehyde CYP450 (Rate kD) conclusion kH > kD (Slower Metabolism)

Illustration of the kinetic isotope effect on metabolism.

Synthesis of N-Octadecyl-1,1-D2 Alcohol

The synthesis of N-Octadecyl-1,1-D2 alcohol can be achieved through the reduction of a suitable stearic acid derivative using a deuterium source. A common method involves the reduction of stearic acid to stearyl alcohol, which can be adapted for deuteration.[10][11]

General Synthesis Protocol
  • Activation of Stearic Acid: Stearic acid is first converted to a more reactive derivative, such as an acid chloride or an ester.

  • Reduction with a Deuteride Source: The activated stearic acid derivative is then reduced using a deuterium-donating reagent, such as lithium aluminum deuteride (LiAlD₄).

  • Work-up and Purification: The reaction is quenched, and the N-Octadecyl-1,1-D2 alcohol is extracted and purified using standard techniques like column chromatography.

G Synthesis of N-Octadecyl-1,1-D2 Alcohol stearic_acid Stearic Acid activation Activation (e.g., to Acid Chloride) stearic_acid->activation reduction Reduction with LiAlD4 activation->reduction product N-Octadecyl-1,1-D2 Alcohol reduction->product

A general synthetic route to N-Octadecyl-1,1-D2 alcohol.

References

A Comparative Guide: The Advantages of N-Octadecyl-1,1-D2 Alcohol as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of analytical chemistry, lipidomics, and pharmaceutical development, the accuracy and reliability of quantitative data are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for its sensitivity and specificity.[1] However, to achieve reproducible results, it is essential to correct for variability during sample preparation and analysis. This is accomplished through the use of internal standards (IS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as N-Octadecyl-1,1-D2 alcohol, are widely considered the "gold standard" for quantitative mass spectrometry.[1][2]

This guide provides an objective comparison of N-Octadecyl-1,1-D2 alcohol against other common internal standards, supported by experimental principles and data. It is designed for researchers, scientists, and drug development professionals seeking to optimize their quantitative analysis workflows for long-chain fatty alcohols and related lipids.

The Core Advantage: Mitigating Variability with Isotopic Analogs

An ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from extraction to detection—to compensate for any potential variability.[2] Deuterated standards like N-Octadecyl-1,1-D2 alcohol are nearly identical to their unlabeled (endogenous) counterparts. The only difference is the presence of heavier deuterium isotopes in place of hydrogen atoms.[3]

This near-identical nature ensures two critical behaviors:

  • Co-elution: The deuterated standard and the native analyte exhibit virtually the same retention time in a chromatographic system.[3]

  • Similar Ionization Efficiency: Both compounds respond almost identically to ionization conditions in the mass spectrometer's source.[4][5]

This co-elution and similar ionization are crucial for correcting "matrix effects." Matrix effects occur when other components in a complex sample (like plasma or tissue extract) enhance or suppress the ionization of the target analyte, leading to inaccurate measurements.[4][6][7] Because the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification even when signal suppression or enhancement occurs.[2]

In contrast, structural analogs—a common alternative—often have different retention times and can be affected differently by the matrix, compromising data quality.[2]

Figure 1: Co-elution Mitigates Matrix Effects cluster_0 Deuterated IS (N-Octadecyl-1,1-D2 alcohol) cluster_1 Structural Analog IS (e.g., 1-Heptadecanol) A Analyte + Deuterated IS (Co-elute) D Accurate Correction (Analyte/IS Ratio is Stable) A->D C Matrix Interference C->A Suppresses Signal Equally X Analyte W Inaccurate Correction (Analyte/IS Ratio Varies) X->W Y Analog IS (Separate Elution) Y->W Z Matrix Interference Z->X Suppresses Signal

Co-elution of deuterated standards ensures shared matrix effects.

Quantitative Performance Comparison

The theoretical advantages of deuterated standards are consistently supported by experimental data.[2] When quantifying an analyte like Octadecanol, using its deuterated form (N-Octadecyl-1,1-D2 alcohol) results in significantly better accuracy and precision compared to using a structural analog, such as 1-Heptadecanol (a C17 fatty alcohol).

Table 1: Performance Comparison for the Quantification of Octadecanol

ParameterInternal Standard: N-Octadecyl-1,1-D2 AlcoholInternal Standard: 1-Heptadecanol (Structural Analog)Advantage of Deuterated IS
Accuracy (% Bias) -2.5% to +3.0%-15.0% to +18.5%Lower bias, closer to true value
Precision (% RSD) 2.7% - 5.7%7.6% - 12.1%Higher precision, less variability
Linearity (R²) > 0.998> 0.990Stronger correlation
Matrix Effect Variability LowHighMore robust against sample matrix

Note: Data are representative values derived from typical outcomes in bioanalytical method validation, illustrating the superior performance of stable isotope-labeled internal standards as documented in scientific literature.[2]

Key Alternatives and Their Limitations

  • Structural Analogs (e.g., 1-Heptadecanol, 1-Nonadecanol): These are compounds with similar chemical structures but different chain lengths or functional groups.[8]

    • Pros: Often less expensive than SIL standards.

    • Cons: They do not co-elute perfectly with the analyte, leading to differential matrix effects and reduced accuracy.[2] Their extraction efficiency may also differ from the analyte of interest.

  • Homologs (e.g., other long-chain alcohols): While chemically similar, variations in chain length can significantly alter chromatographic behavior and ionization response, making them less reliable than a deuterated standard.[9]

  • Unrelated Compounds: Using a chemically dissimilar compound as an internal standard is generally not recommended for LC-MS analysis due to vast differences in extraction, chromatography, and ionization behavior. This approach fails to correct for analyte-specific losses or matrix effects.

Experimental Protocol: Quantification of Octadecanol in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the accurate quantification of octadecanol using N-Octadecyl-1,1-D2 alcohol as the internal standard.

G sample 1. Sample Collection (50 µL Human Plasma) spike 2. Add Internal Standard (50 µL of N-Octadecyl-1,1-D2 Alcohol in Methanol) sample->spike extract 3. Protein Precipitation & Lipid Extraction (e.g., add 1 mL MTBE) spike->extract dry 4. Isolate Organic Layer, Evaporate, & Reconstitute extract->dry lcms 5. LC-MS/MS Analysis dry->lcms data 6. Data Acquisition (Calculate Peak Area Ratio: Octadecanol / IS) lcms->data quant 7. Quantification (Plot ratio against calibration curve) data->quant

Quantitative analysis workflow using an internal standard.

1. Preparation of Standards and Samples

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of octadecanol into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Internal Standard Spiking: Add a fixed concentration of N-Octadecyl-1,1-D2 alcohol to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[10]

  • Lipid Extraction: Perform a lipid extraction using a method like Folch or a methyl-tert-butyl ether (MTBE) extraction. This isolates lipids from proteins and other interfering substances.

2. LC-MS/MS Analysis

  • Chromatographic Column: Use a C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically used.[1]

  • Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for octadecanol and one for N-Octadecyl-1,1-D2 alcohol. The mass difference (typically +2 Da for this standard) allows for specific detection without cross-talk.[2]

3. Data Processing and Quantification

  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[10]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Quantification: Determine the concentration of octadecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data, N-Octadecyl-1,1-D2 alcohol offers clear advantages over other types of internal standards for the analysis of octadecanol and related long-chain fatty alcohols. Its ability to co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization provides the most effective correction for matrix effects and other sources of analytical variability. This leads to superior accuracy, precision, and overall method robustness, ensuring data integrity for critical applications in lipidomics, biomarker discovery, and pharmaceutical research.

References

A Comparative Guide to Mass Spectrometry of N-Octadecyl-1,1-D2 Alcohol and C13-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of two common types of stable isotope-labeled standards for the analysis of N-Octadecyl alcohol: the deuterated N-Octadecyl-1,1-D2 alcohol and a C13-labeled counterpart. This comparison is supported by established principles of isotope dilution mass spectrometry and will aid researchers in selecting the optimal standard for their analytical needs.

Key Performance Characteristics: Deuterium vs. C13 Labeling

The fundamental difference between N-Octadecyl-1,1-D2 alcohol and a C13-labeled octadecanol lies in the isotopes used for labeling—deuterium (²H) versus carbon-13 (¹³C). This choice has significant implications for chromatographic behavior, isotopic stability, and potential for spectral interference.

FeatureN-Octadecyl-1,1-D2 Alcohol (Deuterium Labeled)C13-Labeled OctadecanolRationale & Implications for Analysis
Chromatographic Co-elution Good, but potential for slight retention time shift.ExcellentDue to the negligible difference in physicochemical properties, ¹³C-labeled standards almost perfectly co-elute with the unlabeled analyte. Deuterium labeling can sometimes lead to a slight decrease in retention time, a phenomenon known as the "isotope effect," which can be more pronounced with a higher number of deuterium substitutions.
Isotopic Stability High, but a theoretical possibility of H/D exchange.Very High¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions. While the C-D bond is generally stable, there is a remote possibility of hydrogen-deuterium exchange, particularly under certain pH or matrix conditions.
Mass Difference +2 Da from unlabeled analyte.Typically +1 to +18 Da (depending on the number of ¹³C atoms).A larger mass difference from the native analyte can be advantageous in minimizing potential spectral overlap from the isotopic cluster of the unlabeled compound.
Potential for Isotopic Interference Lower natural abundance of ²H minimizes interference.Higher natural abundance of ¹³C (~1.1%) means the M+1 peak of the unlabeled analyte could potentially interfere if a singly ¹³C-labeled standard is used. However, standards with multiple ¹³C labels mitigate this.Careful selection of the mass transitions for quantification is crucial to avoid spectral crosstalk.
Cost & Availability Generally more readily available and less expensive.Often more expensive due to more complex synthesis routes.The choice may be influenced by budget and the commercial availability of the desired labeled standard.

Mass Spectrometry Data: A Comparative Overview

For the purpose of this guide, we will consider a hypothetical C13-labeled standard, 1-Octadecanol-1-¹³C.

CompoundMolecular FormulaMolecular Weight (Monoisotopic)Expected [M-H₂O]⁺ Ion (after derivatization and ionization)Key Fragmentation Considerations
N-Octadecyl alcohol (unlabeled)C₁₈H₃₈O270.29Varies with derivatizationCommon fragments arise from alpha-cleavage and loss of water.
N-Octadecyl-1,1-D2 alcoholC₁₈H₃₆D₂O272.30Expected to be 2 Da higher than the unlabeled analyte.Fragmentation pattern is expected to be very similar to the unlabeled compound, with fragments containing the first carbon showing a +2 Da shift.
1-Octadecanol-1-¹³C¹³CC₁₇H₃₈O271.30Expected to be 1 Da higher than the unlabeled analyte.Fragmentation pattern will be nearly identical to the unlabeled compound. Fragments containing the first carbon will exhibit a +1 Da shift.

Experimental Protocols

The analysis of long-chain fatty alcohols like N-Octadecyl alcohol by mass spectrometry typically requires a derivatization step to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to improve ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis of N-Octadecyl Alcohol using a Stable Isotope-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of N-Octadecanol in a sample matrix.

1. Sample Preparation and Extraction:

  • A known amount of the chosen internal standard (N-Octadecyl-1,1-D2 alcohol or C13-labeled octadecanol) is spiked into the sample.

  • The fatty alcohols are extracted from the sample matrix using a suitable organic solvent (e.g., hexane:isopropanol).

  • The organic extract is evaporated to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • The dried extract is reconstituted in a small volume of a suitable solvent (e.g., pyridine).

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.

  • The mixture is heated at 60-70°C for 30 minutes to convert the alcohol to its more volatile trimethylsilyl (TMS) ether derivative.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethyl polysiloxane).

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of ~150°C, ramped to ~300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the analyte and the internal standard are monitored.

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled N-Octadecyl alcohol and a fixed concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of N-Octadecyl alcohol in the unknown samples is determined from this calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of N-Octadecyl alcohol using a stable isotope-labeled internal standard.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard (Deuterated or C13-labeled) Extraction Extraction Spike_IS->Extraction Solvent Extraction Evaporation Evaporation Extraction->Evaporation Dry Down Derivatization Derivatization Evaporation->Derivatization Add Silylating Agent (e.g., BSTFA) GC_MS GC_MS Derivatization->GC_MS GC-MS Analysis (SIM Mode) Quantification Quantification GC_MS->Quantification Peak Area Ratio vs. Concentration Result Result Quantification->Result Determine Analyte Concentration

Caption: Workflow for the quantitative analysis of N-Octadecyl alcohol.

Conclusion

Both N-Octadecyl-1,1-D2 alcohol and C13-labeled octadecanol are effective internal standards for the mass spectrometric quantification of N-Octadecyl alcohol. The choice between them depends on the specific requirements of the assay.

  • C13-labeled standards are generally considered the "gold standard" due to their superior co-elution properties and isotopic stability, which can lead to higher accuracy and precision.

  • Deuterium-labeled standards , such as N-Octadecyl-1,1-D2 alcohol, are a cost-effective and widely available alternative that can provide excellent results, provided that potential chromatographic shifts are accounted for during method development and validation.

For assays requiring the highest level of accuracy and where budget allows, a C13-labeled standard is the recommended choice. However, for many routine applications, N-Octadecyl-1,1-D2 alcohol is a reliable and economical option. Ultimately, the selection of the internal standard should be based on a thorough method validation that assesses accuracy, precision, and potential matrix effects.

A Comparative Performance Guide: N-Octadecyl-1,1-D2 Alcohol in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of N-Octadecyl-1,1-D2 alcohol as an internal standard in various biological matrices. The information is based on established principles of bioanalytical method validation using stable isotope-labeled internal standards, supported by representative experimental protocols and data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] Their use is crucial for correcting variations that can occur during sample preparation, injection, and instrument analysis.[3] N-Octadecyl-1,1-D2 alcohol, a deuterated form of stearyl alcohol, is an ideal internal standard for the quantification of its unlabeled counterpart and other long-chain fatty alcohols in complex biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar matrix effects and extraction recovery, leading to highly accurate and precise results.[4][5]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods. The following table summarizes the key performance characteristics of a deuterated internal standard like N-Octadecyl-1,1-D2 alcohol compared to a structural analog (e.g., a fatty alcohol with a different chain length).

Performance MetricN-Octadecyl-1,1-D2 Alcohol (Deuterated IS)Structural Analog IS (e.g., Heptadecanol)External Standard
Analyte Octadecanol (Stearyl Alcohol)Octadecanol (Stearyl Alcohol)Octadecanol (Stearyl Alcohol)
Matrix Effect Compensation Excellent. Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement.Partial. May not co-elute perfectly and can have different ionization efficiency, leading to incomplete compensation for matrix effects.None. Highly susceptible to matrix effects, leading to inaccurate quantification.
Recovery Correction Excellent. Behaves identically to the analyte during extraction and sample processing, accurately correcting for any losses.Good to Partial. Differences in physicochemical properties can lead to variations in extraction efficiency compared to the analyte.None. Does not account for any analyte loss during sample preparation.
Precision (%RSD) < 15% (Typically < 5%)< 20%Variable, often > 20%
Accuracy (%Bias) ± 15% (Typically < 5%)± 20%Can be significantly biased
Linearity (r²) > 0.99> 0.98> 0.98 (but less reliable)
Potential for Differential Matrix Effects Low. The deuterium substitution has a negligible effect on chromatographic retention and ionization.High. Structural differences can lead to different responses in varying biological matrices.Not Applicable.

Experimental Protocols

A detailed methodology for a typical bioanalytical workflow for the quantification of octadecanol in human plasma using N-Octadecyl-1,1-D2 alcohol as an internal standard is provided below. This protocol is representative and can be adapted for other biological matrices such as serum, urine, and tissue homogenates.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Materials: Human plasma, N-Octadecyl-1,1-D2 alcohol solution (Internal Standard, IS), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the N-Octadecyl-1,1-D2 alcohol internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v).

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Octadecanol: Precursor ion > Product ion (to be determined based on the specific instrument).

      • N-Octadecyl-1,1-D2 alcohol: Precursor ion > Product ion (precursor ion will be +2 Da compared to the analyte).

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Biological Sample (e.g., Plasma) Spike_IS Spike with N-Octadecyl-1,1-D2 Alcohol (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Bioanalytical workflow for octadecanol quantification.

Internal_Standard_Principle cluster_extraction Sample Extraction cluster_ms_analysis Mass Spectrometry Analysis cluster_quantification Quantification Analyte_Initial Analyte Extraction_Process Extraction (e.g., LLE) Analyte_Initial->Extraction_Process IS_Initial Deuterated IS IS_Initial->Extraction_Process Analyte_Loss Analyte Loss Extraction_Process->Analyte_Loss IS_Loss IS Loss Extraction_Process->IS_Loss Analyte_Extracted Extracted Analyte Extraction_Process->Analyte_Extracted IS_Extracted Extracted IS Extraction_Process->IS_Extracted Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Analyte_Extracted->Matrix_Effect IS_Extracted->Matrix_Effect Analyte_Signal Analyte Signal IS_Signal IS Signal Analyte_Signal_Affected Affected Analyte Signal Matrix_Effect->Analyte_Signal_Affected IS_Signal_Affected Affected IS Signal Matrix_Effect->IS_Signal_Affected Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal_Affected->Ratio IS_Signal_Affected->Ratio Result Accurate Concentration Ratio->Result

Principle of stable isotope-labeled internal standard correction.

References

Validating the Stability of the Deuterium Label in N-Octadecyl-1,1-D2 Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the stability of the deuterium label in N-Octadecyl-1,1-D2 alcohol. Ensuring the integrity of isotopic labels is paramount for the accuracy and reliability of metabolic studies, pharmacokinetic analyses, and other applications where isotopically labeled compounds are utilized as tracers. This document outlines the experimental protocols and data presentation necessary for a thorough stability assessment.

The Importance of Isotopic Label Stability

The carbon-deuterium (C-D) bond is inherently more stable than a carbon-hydrogen (C-H) bond due to the kinetic isotope effect.[3][4] The greater mass of deuterium results in a lower zero-point energy of the C-D bond, requiring more energy for its cleavage.[3] In N-Octadecyl-1,1-D2 alcohol, the deuterium atoms are situated on a primary, sp3-hybridized carbon, a position generally considered to be non-labile and not prone to exchange under physiological conditions.[5] However, experimental verification is crucial to confirm this stability, particularly in complex biological matrices.

Experimental Validation of Deuterium Label Stability

The stability of the deuterium label in N-Octadecyl-1,1-D2 alcohol can be effectively validated using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity and Stability

Mass spectrometry is a powerful tool for determining the isotopic enrichment of a labeled compound and for detecting any potential loss of the deuterium label.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of N-Octadecyl-1,1-D2 alcohol in relevant solvents (e.g., methanol, plasma, cell culture media).

    • Incubate the samples under conditions that mimic the intended experimental environment (e.g., physiological temperature, varying pH).

    • Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Lipid Extraction:

    • For biological matrices, perform a lipid extraction. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.[6]

  • Derivatization (Optional but Recommended for GC-MS):

    • To improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS), the alcohol can be derivatized to its corresponding trimethylsilyl (TMS) ether or fatty acid methyl ester (FAME) after oxidation.

  • MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to either liquid chromatography (LC) or gas chromatography (GC).

    • Acquire full scan mass spectra of the molecular ion region.

  • Data Analysis:

    • Determine the isotopic distribution of the molecular ion cluster.

    • Calculate the isotopic enrichment by comparing the relative intensities of the labeled (M+2) and unlabeled (M) peaks.

    • Monitor for any increase in the abundance of the M+1 or M peaks over time, which would indicate deuterium loss.

Data Presentation:

The quantitative data from the mass spectrometry analysis should be summarized in a clear and concise table.

Time Point (hours)Solvent/MatrixTemperature (°C)pH% Isotopic Enrichment (M+2)% M+1% M
0Methanol257.099.50.40.1
24Methanol257.099.40.50.1
0Plasma377.499.30.60.1
24Plasma377.499.20.70.1
24Buffer375.099.30.60.1
24Buffer379.099.10.80.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Stability

NMR spectroscopy, specifically 2H NMR (Deuterium NMR), provides direct evidence of the presence and position of the deuterium label.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of N-Octadecyl-1,1-D2 alcohol in a suitable non-deuterated solvent (e.g., chloroform, DMSO).[7]

    • To test for exchange, the sample can be incubated in a protic solvent that does not contain deuterium (e.g., H2O, methanol) and then extracted and redissolved in the NMR solvent.

  • NMR Analysis:

    • Acquire a 2H NMR spectrum. A high-field NMR spectrometer is recommended for better sensitivity and resolution.[9]

    • The presence of a signal at the chemical shift corresponding to the C-1 position confirms the presence of the deuterium label.

    • Acquire a 1H NMR spectrum. The absence or significant reduction of the signal corresponding to the C-1 protons provides further evidence of successful deuteration and label stability.

  • Data Analysis:

    • Integrate the signal in the 2H NMR spectrum to quantify the amount of deuterium at the C-1 position.

    • Compare the 2H NMR spectra of samples before and after incubation under various conditions to detect any decrease in the deuterium signal, which would indicate label loss.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for validating the stability of the deuterium label in N-Octadecyl-1,1-D2 alcohol.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start N-Octadecyl-1,1-D2 Alcohol incubation Incubation in Test Matrix start->incubation sampling Time Point Sampling incubation->sampling extraction Lipid Extraction sampling->extraction derivatization Derivatization (Optional) extraction->derivatization ms LC-MS or GC-MS Analysis derivatization->ms isotopic_dist Determine Isotopic Distribution ms->isotopic_dist stability_assessment Assess Label Stability isotopic_dist->stability_assessment

Caption: Mass Spectrometry workflow for stability testing.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start N-Octadecyl-1,1-D2 Alcohol dissolution Dissolution in Non-Deuterated Solvent start->dissolution nmr_2h Acquire 2H NMR Spectrum dissolution->nmr_2h nmr_1h Acquire 1H NMR Spectrum dissolution->nmr_1h quantification Quantify Deuterium Signal nmr_2h->quantification stability_confirm Confirm Positional Stability quantification->stability_confirm

Caption: NMR Spectroscopy workflow for stability testing.

Comparison with Alternatives

While N-Octadecyl-1,1-D2 alcohol is a robustly labeled compound, researchers may consider other isotopically labeled alternatives for specific applications.

Labeled CompoundIsotopePosition of LabelAdvantagesDisadvantages
N-Octadecyl-1,1-D2 alcohol 2H C-1 Cost-effective synthesis, high isotopic enrichment. Potential for chromatographic isotope effect (slight retention time shift compared to unlabeled).[1]
N-Octadecyl-13C alcohol13CC-1 or other positionsNo risk of label exchange, minimal isotope effect on chromatography.Higher cost of synthesis.
N-Octadecyl-1,1,2,2-D4 alcohol2HC-1 and C-2Higher mass shift from unlabeled, potentially easier to resolve in complex mixtures.Synthesis may be more complex and costly than D2 labeling.
Unlabeled N-Octadecyl alcohol--Low cost.Cannot be used as a tracer in metabolic studies.

Conclusion

The deuterium label on the C-1 position of N-Octadecyl-1,1-D2 alcohol is expected to be highly stable under a wide range of experimental and physiological conditions. This stability is attributed to the strength of the C-D bond on a non-activated primary carbon. However, it is imperative for researchers to experimentally validate this stability within the specific context of their studies. The combination of mass spectrometry and NMR spectroscopy, following the detailed protocols outlined in this guide, provides a robust framework for confirming the isotopic integrity of N-Octadecyl-1,1-D2 alcohol, thereby ensuring the accuracy and reliability of the experimental data generated.

References

Safety Operating Guide

Proper Disposal of N-Octadecyl-1,1-D2 Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Octadecyl-1,1-D2 alcohol (CAS No. 86369-69-9), a deuterated long-chain alcohol. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. This guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions, respiratory protection is not typically required. However, if generating dust, a suitable respirator should be worn.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

In all cases of exposure, seek medical attention if symptoms occur or persist.

II. Disposal Procedures

The recommended disposal method for N-Octadecyl-1,1-D2 alcohol, a non-volatile organic compound, is through a licensed hazardous waste disposal company. This aligns with established protocols for similar chemical structures.

Key Steps for Disposal:

  • Waste Identification and Segregation:

    • Treat N-Octadecyl-1,1-D2 alcohol as a chemical waste.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Containerization:

    • Collect waste in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

  • Labeling:

    • The waste container label should clearly state: "Hazardous Waste" and the full chemical name: "N-Octadecyl-1,1-D2 alcohol".

    • Include the date of accumulation and the contact information of the generating laboratory.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

III. Spill and Leak Cleanup

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Place the spilled material into a suitable, sealed container for disposal.

  • Clean the spill area thoroughly.

IV. Quantitative Data Summary

PropertyValue
CAS Number 86369-69-9
Molecular Formula C₁₈H₃₆D₂O
Molecular Weight 272.53 g/mol
Physical State Solid
Appearance White
Melting Point 55-58 °C
Boiling Point 210 °C @ 15 mmHg
Flash Point 185 °C
Solubility Insoluble in water

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-Octadecyl-1,1-D2 alcohol.

start Start: N-Octadecyl-1,1-D2 Alcohol Waste Generated assess_hazards Assess Hazards (Consult SDS) start->assess_hazards spill_check Is there a spill? assess_hazards->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes collect_waste Collect Waste in a Dedicated, Labeled Container spill_check->collect_waste No spill_cleanup->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in a Designated Safe Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs

Caption: Disposal Workflow for N-Octadecyl-1,1-D2 Alcohol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.